Product packaging for Quiflapon(Cat. No.:CAS No. 136668-42-3)

Quiflapon

Cat. No.: B1678637
CAS No.: 136668-42-3
M. Wt: 587.2 g/mol
InChI Key: NZOONKHCNQFYCI-UHFFFAOYSA-N
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Description

structure given in first source;  MK 0591 was previously L-686,708;  inhibits leukotriene biosynthesis by inhibiting 5-lipoxygenase activating protein
See also: Quiflapon Sodium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H35ClN2O3S B1678637 Quiflapon CAS No. 136668-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOONKHCNQFYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159882
Record name Quiflapon
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URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136668-42-3
Record name Quiflapon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Quiflapon's Mechanism of Action in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quiflapon (MK-591) is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a critical component in the biosynthesis of leukotrienes. By binding to FLAP, this compound effectively blocks the production of these pro-inflammatory lipid mediators, which play a central role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Core Mechanism of Action: Inhibition of the 5-Lipoxygenase-Activating Protein (FLAP)

This compound exerts its anti-inflammatory effects by specifically targeting the 5-lipoxygenase-activating protein (FLAP). FLAP is an 18-kDa integral nuclear membrane protein that functions as a crucial transfer protein for arachidonic acid (AA) to the enzyme 5-lipoxygenase (5-LOX)[1][2]. This interaction is an essential prerequisite for the cellular biosynthesis of all leukotrienes[2][3].

The binding of this compound to FLAP competitively inhibits the binding of arachidonic acid, thereby preventing its presentation to 5-LOX[4]. This action effectively halts the initial and rate-limiting step in the leukotriene biosynthetic cascade: the conversion of arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4)[3]. Consequently, the production of all downstream leukotrienes, including the potent neutrophil chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) involved in bronchoconstriction and vascular permeability, is suppressed[3][5].

Signaling Pathway of Leukotriene Synthesis Inhibition by this compound

Quiflapon_Mechanism_of_Action AA Arachidonic Acid FLAP FLAP (5-Lipoxygenase-Activating Protein) AA->FLAP Binds to Five_LOX 5-LOX (5-Lipoxygenase) FLAP->Five_LOX Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Converts AA to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammatory Response (Chemotaxis, Bronchoconstriction, Vascular Permeability) LTB4->Inflammation CysLTs->Inflammation This compound This compound (MK-591) This compound->FLAP Inhibits

Caption: this compound's inhibition of FLAP blocks the leukotriene synthesis pathway.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes key IC50 values, demonstrating its high affinity for FLAP and potent inhibition of leukotriene biosynthesis.

Assay Type System/Cell Type Species IC50 (nM) Reference(s)
FLAP Binding AssayLeukocyte MembranesHuman1.6[6][7][8][9]
Leukotriene Biosynthesis InhibitionIntact Polymorphonuclear Leukocytes (PMNLs)Human3.1[6][7][8][9]
Leukotriene Biosynthesis InhibitionElicited Polymorphonuclear Leukocytes (PMNLs)Rat6.1[6][7][8][9]
Leukotriene Biosynthesis InhibitionWhole BloodHuman510[7]
Leukotriene Biosynthesis InhibitionWhole BloodSquirrel Monkey69[7]
Leukotriene Biosynthesis InhibitionWhole BloodRat9[7]

Downstream Signaling Consequences of FLAP Inhibition

While the primary anti-inflammatory effect of this compound is mediated through the reduction of leukotrienes, research in other disease models, such as cancer, has shed light on its impact on intracellular signaling pathways. In pancreatic cancer cells, inhibition of the 5-LOX pathway by this compound has been shown to induce apoptosis through the downregulation of protein kinase C-epsilon (PKCε), a pro-survival kinase[10][11][12]. This effect was independent of the Akt signaling pathway[10][11]. The inhibition of 5-LOX activity also led to a decrease in the phosphorylation of c-Raf and ERK, downstream components of the Ras signaling pathway[10][11].

Although the direct effects of this compound on these specific pathways in inflammatory cells are less characterized, the reduction of leukotrienes, which are potent signaling molecules themselves, is expected to modulate various downstream inflammatory signaling cascades. For instance, LTB4 is known to activate neutrophils and other immune cells through its receptors, leading to the activation of signaling pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to inflammatory responses. By blocking LTB4 production, this compound indirectly attenuates these downstream signaling events.

Hypothesized Downstream Signaling in Inflammatory Cells

Downstream_Signaling This compound This compound FLAP FLAP This compound->FLAP Inhibits Leukotrienes Leukotriene Production FLAP->Leukotrienes LT_Receptors Leukotriene Receptors Leukotrienes->LT_Receptors Activate Inflammatory_Response Inflammatory Gene Expression & Cellular Responses Leukotrienes->Inflammatory_Response MAPK_Pathway MAPK Pathway (e.g., p38, ERK) LT_Receptors->MAPK_Pathway Initiates Signaling PI3K_Akt_Pathway PI3K/Akt Pathway LT_Receptors->PI3K_Akt_Pathway Initiates Signaling MAPK_Pathway->Inflammatory_Response PI3K_Akt_Pathway->Inflammatory_Response

Caption: Hypothesized impact of this compound on downstream inflammatory signaling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

FLAP Binding Assay (Radioligand Displacement)

This assay measures the affinity of this compound for its molecular target, FLAP, by assessing its ability to displace a radiolabeled ligand that specifically binds to FLAP.

Experimental Workflow for FLAP Binding Assay

FLAP_Binding_Workflow start Start prep_membranes Prepare Leukocyte Membranes (Source of FLAP) start->prep_membranes incubate Incubate Membranes with Radioligand (e.g., [3H]-MK-886) and varying concentrations of this compound prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: Determine IC50 and Ki values quantify->analyze end End analyze->end

Caption: Workflow for a typical FLAP radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Isolate human polymorphonuclear leukocytes (PMNLs) from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Resuspend the isolated PMNLs in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer or sonication.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-MK-886), and varying concentrations of unlabeled this compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled FLAP inhibitor).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Leukotriene Biosynthesis Inhibition Assay in Human PMNLs

This assay measures the ability of this compound to inhibit the production of leukotrienes in intact human neutrophils following stimulation.

Methodology:

  • Cell Preparation:

    • Isolate human PMNLs from whole blood as described in section 4.1.1.

    • Resuspend the cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) at a specific concentration (e.g., 1 x 10^7 cells/mL).

  • Inhibition and Stimulation:

    • Pre-incubate the PMNL suspension with varying concentrations of this compound or vehicle (e.g., DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.

    • Stimulate leukotriene synthesis by adding a calcium ionophore such as A23187 (e.g., 1-5 µM).

    • Incubate for an additional period (e.g., 5-15 minutes) at 37°C.

  • Sample Processing:

    • Terminate the reaction by adding ice-cold methanol or by placing the samples on ice and centrifuging to pellet the cells.

    • Collect the supernatant for leukotriene analysis.

    • For LTB4, perform solid-phase extraction (SPE) to purify and concentrate the analyte from the supernatant.

  • Quantification of Leukotrienes:

    • LTB4 by HPLC:

      • Analyze the extracted samples using reverse-phase high-performance liquid chromatography (RP-HPLC).

      • Employ a C18 column and a mobile phase gradient (e.g., methanol/water/acetic acid).

      • Detect LTB4 by its characteristic UV absorbance (e.g., at 270 nm).

      • Quantify the concentration by comparing the peak area to a standard curve of authentic LTB4.

    • Cysteinyl Leukotrienes (cysLTs) by ELISA:

      • Use a commercially available competitive ELISA kit for cysLTs.

      • Add the supernatant (or diluted supernatant) to microplate wells coated with an anti-cysLT antibody.

      • Add a fixed amount of enzyme-linked cysLT conjugate.

      • After incubation and washing steps, add a substrate to develop a colorimetric signal that is inversely proportional to the amount of cysLTs in the sample.

      • Quantify the concentration by comparing the absorbance to a standard curve.

  • Data Analysis:

    • Calculate the percentage of inhibition of leukotriene production for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing non-linear regression analysis.

Leukotriene Biosynthesis Inhibition Assay in Whole Blood

This ex vivo assay assesses the inhibitory effect of this compound on leukotriene synthesis in a more physiologically relevant matrix.

Methodology:

  • Sample Collection and Treatment:

    • Collect fresh heparinized whole blood from human volunteers or laboratory animals.

    • Aliquot the blood into tubes and pre-incubate with varying concentrations of this compound or vehicle at 37°C.

  • Stimulation and Termination:

    • Stimulate leukotriene synthesis by adding a calcium ionophore (e.g., A23187).

    • Incubate at 37°C for a specified time.

    • Terminate the reaction by placing the tubes on ice and adding an agent to precipitate proteins and lyse red blood cells (e.g., cold methanol).

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins and cell debris.

    • Analyze the supernatant for leukotrienes using HPLC or ELISA as described in section 4.2.4.

  • Data Analysis:

    • Calculate the IC50 value as described in section 4.2.5.

Conclusion

This compound is a highly potent and selective inhibitor of FLAP, the key protein involved in the presentation of arachidonic acid to 5-lipoxygenase. Its mechanism of action, centered on the blockade of the leukotriene biosynthetic pathway, provides a targeted approach to mitigating inflammatory responses. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on anti-inflammatory therapeutics. Further investigation into the detailed downstream signaling effects of this compound in various inflammatory cell types will continue to enhance our understanding of its full therapeutic potential.

References

Quiflapon: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quiflapon, also known as MK-0591, is a potent and selective second-generation inhibitor of the 5-lipoxygenase-activating protein (FLAP). Developed by Merck Frosst, it represents a significant advancement in the pursuit of anti-inflammatory therapeutics targeting the leukotriene biosynthesis pathway. By binding to FLAP, this compound effectively blocks the synthesis of pro-inflammatory leukotrienes, which are key mediators in a variety of inflammatory diseases, including asthma and allergic rhinitis.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and experimental evaluation of this compound.

Discovery and Development

The development of this compound emerged from the broader research efforts to understand and inhibit the 5-lipoxygenase (5-LO) pathway, a critical route in the production of leukotrienes from arachidonic acid. Early research identified the 18-kDa membrane protein, 5-lipoxygenase-activating protein (FLAP), as an essential component for leukotriene synthesis in intact cells.[3] This discovery opened a new therapeutic avenue for the development of a novel class of anti-inflammatory drugs.

This compound (MK-0591) was developed as a successor to earlier FLAP inhibitors, such as MK-886. The evolution of this class of drugs aimed to improve potency, selectivity, and pharmacokinetic properties.[2][4] this compound demonstrated high affinity for FLAP and potent inhibition of leukotriene biosynthesis in a variety of in vitro and in vivo models.[5][6][7]

Mechanism of Action: Targeting the 5-Lipoxygenase Pathway

This compound exerts its pharmacological effect by specifically targeting the 5-lipoxygenase-activating protein (FLAP). In the biosynthesis of leukotrienes, FLAP acts as a crucial transfer protein, presenting arachidonic acid to the 5-lipoxygenase (5-LO) enzyme.[3][5] The binding of this compound to FLAP prevents this interaction, thereby inhibiting the initial and rate-limiting step of leukotriene production. This targeted mechanism of action distinguishes FLAP inhibitors from direct 5-LO inhibitors and offers a high degree of specificity.[5][6][7]

The 5-lipoxygenase signaling pathway is initiated by the release of arachidonic acid from the cell membrane. FLAP then facilitates the transfer of arachidonic acid to 5-LO, which catalyzes the formation of leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane Arachidonic_Acid_Membrane Arachidonic Acid (in membrane phospholipids) Arachidonic_Acid_Free Arachidonic Acid (Free) Arachidonic_Acid_Membrane->Arachidonic_Acid_Free Phospholipase A2 FLAP 5-Lipoxygenase Activating Protein (FLAP) Arachidonic_Acid_Free->FLAP Binds to FLAP Five_LO 5-Lipoxygenase (5-LO) LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Catalyzes conversion FLAP->Five_LO Presents AA to 5-LO This compound This compound (MK-0591) This compound->FLAP Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Pro_inflammatory_effects Pro-inflammatory Effects (Bronchoconstriction, etc.) LTB4->Pro_inflammatory_effects LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-Glutamyl transpeptidase LTC4->Pro_inflammatory_effects LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase LTD4->Pro_inflammatory_effects LTE4->Pro_inflammatory_effects

Caption: The 5-Lipoxygenase Signaling Pathway and the inhibitory action of this compound.

Quantitative Data on Biological Activity

This compound has demonstrated potent inhibitory activity in various assays. The following tables summarize the key quantitative data for its biological activity.

Table 1: In Vitro Inhibition of FLAP Binding and Leukotriene Biosynthesis

Assay SystemSpeciesIC50 (nM)Reference
FLAP Binding AssayHuman1.6[5][6][7]
Leukotriene Biosynthesis (PMNLs)Human3.1[5][6][7]
Leukotriene Biosynthesis (PMNLs)Rat6.1[5][6][7]
Leukotriene Biosynthesis (Whole Blood)Human510[5][6][7]
Leukotriene Biosynthesis (Whole Blood)Squirrel Monkey69[5][6][7]
Leukotriene Biosynthesis (Whole Blood)Rat9[5][6][7]

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process involving the construction of the indole core followed by key functionalization steps. The full IUPAC name for this compound is 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoic acid.

A plausible synthetic route, based on available literature, is outlined below. The initial steps involve the synthesis of a key intermediate, 3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester, as described in European Patent EP 419,049.[3] This is followed by demethylation to the corresponding 5-hydroxyindole derivative, which is then subjected to an etherification reaction to introduce the quinolin-2-ylmethoxy side chain. The final step is the hydrolysis of the methyl ester to the carboxylic acid.

G Start Indole Precursors Step1 Synthesis of 3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]- 2,2-dimethylpropanoic acid methyl ester (as per EP 419,049) Start->Step1 Step2 Demethylation Step1->Step2 Intermediate 3-[1-(4-Chlorobenzyl)-3-(t-butylthio)- 5-hydroxyindol-2-yl]-2,2-dimethylpropanoic acid Step2->Intermediate Step3 Etherification with 2-(chloromethyl)quinoline Intermediate->Step3 Ester_Intermediate This compound Methyl Ester Step3->Ester_Intermediate Step4 Ester Hydrolysis Ester_Intermediate->Step4 Final_Product This compound Step4->Final_Product

Caption: A plausible workflow for the chemical synthesis of this compound.

Experimental Protocols

FLAP Radioligand Filtration Binding Assay

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, to the 5-lipoxygenase-activating protein (FLAP) using a radioligand filtration binding assay.

Materials:

  • Membrane Preparation: Crude membrane preparations from human polymorphonuclear (PMN) cells or PMA-stimulated HL-60 cells.

  • Radioligand: [3H]-MK-886, a selective FLAP ligand.

  • Test Compound: this compound or other FLAP inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well filtration apparatus with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane preparation (typically 10-50 µg of protein).

    • 50 µL of various concentrations of the test compound (this compound).

    • 50 µL of a fixed concentration of [3H]-MK-886 (typically at or below its Kd value).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of a high concentration of a known non-radiolabeled FLAP ligand (e.g., unlabeled MK-886).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the filtration apparatus.

  • Washing: Wash the filters multiple times (e.g., 4-5 times) with ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Leukotriene Biosynthesis Inhibition Assay in Human Whole Blood

This protocol outlines a method to assess the inhibitory effect of this compound on leukotriene biosynthesis in human whole blood.

Materials:

  • Human Whole Blood: Freshly drawn from healthy volunteers into heparinized tubes.

  • Calcium Ionophore A23187: To stimulate leukotriene synthesis.

  • Test Compound: this compound.

  • Methanol: For protein precipitation.

  • HPLC System: With a reverse-phase column (e.g., C18) and a UV detector.

  • Mobile Phase: A suitable gradient of acetonitrile and water with trifluoroacetic acid.

  • Leukotriene Standards: LTB4, LTC4, LTD4, LTE4 for calibration.

Procedure:

  • Incubation: Pre-incubate aliquots of human whole blood with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Initiate leukotriene biosynthesis by adding a solution of calcium ionophore A23187 to a final concentration of approximately 10-30 µM. Incubate for a further period (e.g., 15-30 minutes) at 37°C.

  • Termination and Extraction: Stop the reaction by adding ice-cold methanol to precipitate proteins. Centrifuge to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant and evaporate the methanol under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Separate the leukotrienes using a suitable gradient elution program.

  • Quantification: Monitor the elution of leukotrienes by their characteristic UV absorbance (e.g., 280 nm for LTB4 and cysteinyl leukotrienes). Quantify the amount of each leukotriene by comparing the peak areas to a standard curve generated with known concentrations of leukotriene standards.

  • Data Analysis: Calculate the percentage inhibition of leukotriene biosynthesis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the this compound concentration.[1][8][9]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FLAP, representing a significant tool for both research and potential therapeutic applications in inflammatory diseases. Its discovery and development have provided valuable insights into the role of the 5-lipoxygenase pathway in inflammation. The methodologies outlined in this guide for its chemical synthesis and biological evaluation provide a framework for further investigation and development of this and similar compounds.

References

An In-depth Technical Guide on the Core Scaffold: α,α-dimethyl-5-(substituted)-3H-indazole-3-acetic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for the specific compound "α,α-dimethyl-5-(2-quinolinylmethoxy)-3H-indazole-3-acetic acid" did not yield any direct references, suggesting it may be a novel or unpublished entity. This guide, therefore, provides a comprehensive overview of the broader class of substituted indazole acetic acids, drawing on established synthetic methodologies and known biological activities of structurally related compounds. The experimental protocols, data, and pathways presented are representative examples based on available scientific literature for this class of molecules and should be considered as a predictive framework for the investigation of the specific compound of interest.

Introduction

Indazole acetic acids represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The indazole core is a versatile scaffold found in a variety of biologically active molecules. The incorporation of an acetic acid moiety at the 3-position, particularly with α,α-dimethyl substitution, can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. This guide provides a technical overview of the synthesis, potential biological activities, and experimental evaluation of α,α-dimethyl-5-(substituted)-3H-indazole-3-acetic acids, with a speculative focus on the quinolinylmethoxy-substituted derivative.

Chemical Structure and Properties

The core structure consists of a 3H-indazole ring system, which is a bicyclic aromatic heterocycle, with an acetic acid group at the 3-position. The α,α-dimethyl substitution on the acetic acid side chain is a key feature that can impact metabolic stability and receptor binding. The 5-position of the indazole ring allows for the introduction of various substituents, such as the proposed 2-quinolinylmethoxy group, to modulate the biological activity.

Table 1: Physicochemical Properties of a Representative Indazole Acetic Acid Scaffold

PropertyPredicted Value
Molecular FormulaC23H21N3O3
Molecular Weight387.43 g/mol
XLogP34.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5

Note: These are predicted values for the target compound and would need experimental verification.

Synthetic Methodologies

The synthesis of substituted indazole acetic acids can be achieved through various routes. A common strategy involves the construction of the indazole ring followed by the introduction or modification of the acetic acid side chain. Based on literature for related compounds, a plausible synthetic approach for α,α-dimethyl-5-(2-quinolinylmethoxy)-3H-indazole-3-acetic acid is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-hydroxy-3H-indazole. This can be achieved through several methods, including the Jacobson indazole synthesis from an appropriate o-toluidine derivative.

Step 2: Protection of the indazole nitrogen. The N1 or N2 position of the indazole ring is typically protected, for instance, with a Boc or benzyl group, to prevent side reactions in subsequent steps.

Step 3: Alkylation of the 5-hydroxyl group. The protected 5-hydroxyindazole is reacted with 2-(chloromethyl)quinoline in the presence of a suitable base (e.g., K2CO3 or NaH) in an inert solvent (e.g., DMF or acetonitrile) to yield the 5-(2-quinolinylmethoxy) substituted indazole.

Step 4: Introduction of the acetic acid moiety. The protected indazole can be C-alkylated at the 3-position. A common method involves deprotonation at the 3-position with a strong base (e.g., n-BuLi or LDA) followed by reaction with an appropriate electrophile, such as ethyl α-bromo-α,α-dimethylacetate.

Step 5: Deprotection and Hydrolysis. The protecting group on the indazole nitrogen is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for benzyl). The ester is then hydrolyzed to the carboxylic acid, typically using aqueous base (e.g., LiOH or NaOH) followed by acidic workup, to yield the final product.

Figure 1: Proposed Synthetic Workflow

G A 5-Hydroxy-3H-indazole B N-Protected 5-hydroxyindazole A->B Protection C N-Protected 5-(2-quinolinylmethoxy)indazole B->C Alkylation D N-Protected α,α-dimethyl-5-(2-quinolinylmethoxy) -3H-indazole-3-acetate C->D C-Alkylation E Final Product D->E Deprotection & Hydrolysis

Caption: A generalized synthetic pathway for the target compound.

Potential Biological Activities and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The specific activity of α,α-dimethyl-5-(2-quinolinylmethoxy)-3H-indazole-3-acetic acid would depend on its molecular targets.

Hypothesized Mechanism of Action: Anti-inflammatory Activity

Many indazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes or modulators of inflammatory signaling pathways such as NF-κB.

Table 2: Hypothetical In Vitro Biological Activity Profile

Target/AssayIC50 / EC50 (µM)
COX-1 Inhibition> 100
COX-2 Inhibition0.5
TNF-α Release in LPS-stimulated PBMCs1.2
NF-κB Reporter Assay2.5

Note: These are hypothetical data points for illustrative purposes.

Figure 2: Potential Inflammatory Signaling Pathway Modulation

G cluster_cell Cell Membrane cluster_nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 Compound Indazole Acetic Acid Derivative Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription G Start Synthesized Compound Primary_Screening Primary Screening (e.g., COX Assay) Start->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., NF-κB Reporter) Dose_Response->Secondary_Assays In_Vivo_Models In Vivo Efficacy Models (e.g., Animal models of inflammation) Secondary_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Target Validation of Quiflapon in Asthma Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and remodeling. A key inflammatory pathway implicated in the pathophysiology of asthma is the leukotriene (LT) signaling cascade. Leukotrienes, particularly the cysteinyl leukotrienes (CysLTs), are potent mediators of bronchoconstriction, mucus secretion, and eosinophilic inflammation.[1][2][3] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and access its substrate, arachidonic acid.[4][5] Quiflapon (formerly MK-591) is a potent and selective inhibitor of FLAP, thereby representing a strategic therapeutic target for the treatment of asthma by blocking the production of all leukotrienes.[6][7] This technical guide provides a comprehensive overview of the target validation of this compound in preclinical asthma models, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by binding with high affinity to FLAP, a nuclear membrane-associated protein.[1] This binding event prevents the translocation of 5-LO from the cytosol to the nuclear envelope, a critical step for the initiation of leukotriene biosynthesis.[8] By inhibiting the 5-LO/FLAP complex formation, this compound effectively blocks the conversion of arachidonic acid into LTA4, the common precursor for both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This upstream inhibition of the entire leukotriene pathway is a key advantage, as it prevents the pro-inflammatory and bronchoconstrictive effects of all downstream leukotriene products.[7]

In Vitro Target Validation

The initial validation of this compound's activity was established through a series of in vitro assays designed to quantify its binding affinity to FLAP and its inhibitory effect on leukotriene synthesis in various cell types.

Quantitative Data: In Vitro Inhibition of FLAP and Leukotriene Synthesis by this compound
Assay TypeCell/SystemSpeciesIC50 ValueReference
FLAP Binding Assay--1.6 nM[1][2]
Leukotriene Biosynthesis (LTB4)Intact Polymorphonuclear Leukocytes (PMNLs)Human3.1 nM[1][2]
Leukotriene Biosynthesis (LTB4)Elicited Polymorphonuclear Leukocytes (PMNLs)Rat6.1 nM[1][2]
Leukotriene Biosynthesis (LTB4)Whole BloodHuman510 nM[2]
Leukotriene Biosynthesis (LTB4)Whole BloodSquirrel Monkey69 nM[2]
Leukotriene Biosynthesis (LTB4)Whole BloodRat9 nM[2]
Experimental Protocols: In Vitro Assays

Objective: To determine the binding affinity of this compound to FLAP.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing high levels of FLAP, such as human polymorphonuclear leukocytes (PMNLs) or a recombinant cell line overexpressing FLAP.

  • Radioligand Binding: A radiolabeled ligand known to bind to FLAP (e.g., [3H]MK-886) is incubated with the prepared membranes in the presence of varying concentrations of this compound.

  • Incubation and Separation: The mixture is incubated to allow for competitive binding. Subsequently, bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Objective: To measure the functional inhibition of leukotriene synthesis by this compound in inflammatory cells.

Methodology:

  • Cell Isolation: PMNLs are isolated from fresh whole blood (human or rat) using density gradient centrifugation.

  • Pre-incubation with this compound: The isolated PMNLs are pre-incubated with various concentrations of this compound or vehicle control.

  • Cell Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187), which mimics cellular activation.

  • Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension using a suitable organic solvent.

  • Quantification of Leukotrienes: The levels of LTB4 and cysteinyl leukotrienes in the extracts are quantified using specific and sensitive methods such as enzyme-linked immunosorbent assay (ELISA) or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of leukotriene production, is determined.

In Vivo Target Validation in Asthma Models

The efficacy of this compound in a more complex biological system was evaluated using well-established animal models of allergic asthma. These models aim to replicate key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.

Quantitative Data: In Vivo Efficacy of this compound in Animal Models of Asthma
Animal ModelKey ParameterEffect of this compoundReference
Allergic Dogs (Ragweed Allergen)Duration of Bronchoconstriction (Area Under the Curve)40% reduction[1]
Allergic Dogs (Ragweed Allergen)Urinary LTE4 ExcretionReduced to <10% of basal values[1]
Allergic Dogs (Ragweed Allergen)Whole Blood LTB4 BiosynthesisAbolished[1]
Allergic Dogs (Ragweed Allergen)Airway Hyperresponsiveness to Acetylcholine (post-allergen)Significantly blunted[1]
Experimental Protocols: In Vivo Asthma Models

Objective: To induce an asthma-like phenotype in mice characterized by airway inflammation and hyperresponsiveness to evaluate the therapeutic potential of this compound.

Methodology:

  • Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum) on specific days (e.g., day 0 and day 14).[4][9][10]

  • Challenge: Following the sensitization period, mice are challenged with aerosolized OVA for a defined period on consecutive days (e.g., days 24, 25, and 26) to induce an asthmatic response.[9]

  • Treatment: this compound or vehicle control is administered to the mice, typically before each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final OVA challenge, AHR is assessed by measuring the changes in lung function (e.g., airway resistance and compliance) in response to increasing doses of a bronchoconstrictor agent like methacholine.

  • Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and a bronchoalveolar lavage is performed to collect cells and fluid from the airways. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.

  • Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of inflammatory cell infiltration and goblet cell hyperplasia.

  • Leukotriene Measurement: Leukotriene levels (LTB4 and CysLTs) can be measured in the BAL fluid or lung homogenates using ELISA or other sensitive analytical methods.

Objective: To evaluate the effect of this compound on antigen-induced bronchoconstriction and airway hyperresponsiveness in a species known for its pronounced airway smooth muscle reactivity.

Methodology:

  • Sensitization: Guinea pigs are actively sensitized to an antigen, commonly ovalbumin, through injections with an adjuvant.[11][12]

  • Antigen Challenge: Sensitized guinea pigs are challenged with an aerosol of the antigen, which induces an immediate bronchoconstrictor response (early asthmatic response) and, in some models, a late-phase response.

  • Treatment: this compound or a vehicle is administered prior to the antigen challenge.

  • Measurement of Airway Function: Airway obstruction is measured in conscious animals using whole-body plethysmography or in anesthetized animals by measuring pulmonary resistance and dynamic compliance.

  • Assessment of Airway Hyperresponsiveness: The reactivity of the airways to bronchoconstrictors like histamine or methacholine is assessed before and after the antigen challenge to determine the effect of this compound on the development of airway hyperresponsiveness.

Visualizing the Core Concepts

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Signaling Pathways and Experimental Workflows

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space PLA2 cPLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases FLAP FLAP Arachidonic_Acid->FLAP LTA4S LTA4 Hydrolase FLAP->LTA4S presents AA to 5-LO LTC4S LTC4 Synthase FLAP->LTC4S presents AA to 5-LO LTB4 LTB4 LTA4S->LTB4 produces LTC4 LTC4 LTC4S->LTC4 produces Five_LO 5-LO Five_LO->FLAP translocates to BLT_Receptor BLT Receptor LTB4->BLT_Receptor LTD4 LTD4 LTC4->LTD4 CysLT_Receptor CysLT Receptor LTC4->CysLT_Receptor LTE4 LTE4 LTD4->LTE4 LTD4->CysLT_Receptor LTE4->CysLT_Receptor Inflammation Inflammation (Chemotaxis) BLT_Receptor->Inflammation Bronchoconstriction Bronchoconstriction Mucus Secretion CysLT_Receptor->Bronchoconstriction Phospholipids Membrane Phospholipids Phospholipids->PLA2 Stimulus This compound This compound This compound->FLAP inhibits

Caption: Leukotriene signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow cluster_protocol In Vitro Assay Workflow start Start: Isolate PMNLs step1 Pre-incubate cells with varying concentrations of this compound start->step1 step2 Stimulate with Calcium Ionophore (A23187) step1->step2 step3 Stop reaction and extract leukotrienes step2->step3 step4 Quantify LTB4 and cysLTs (ELISA or RP-HPLC) step3->step4 end Determine IC50 Value step4->end

Caption: Workflow for in vitro evaluation of this compound's inhibitory activity.

In_Vivo_Workflow cluster_protocol In Vivo Asthma Model Workflow (Mouse) start Start: Sensitize mice with Ovalbumin (OVA) + Alum step1 Administer this compound or Vehicle start->step1 step2 Challenge with aerosolized OVA step1->step2 step3 Assess Airway Hyperresponsiveness (AHR) step2->step3 step4 Perform Bronchoalveolar Lavage (BAL) step3->step4 step5 Analyze BAL fluid (cell counts, leukotrienes) step4->step5 step6 Conduct Lung Histology step4->step6 end Evaluate Therapeutic Efficacy step5->end step6->end

Caption: Experimental workflow for the in vivo validation of this compound in a mouse model of asthma.

Conclusion

The comprehensive preclinical data strongly supports the target validation of this compound as a therapeutic agent for asthma. Its potent and selective inhibition of FLAP translates to a robust suppression of leukotriene biosynthesis both in vitro and in vivo. In animal models of asthma, this compound has demonstrated significant efficacy in mitigating key features of the disease, including bronchoconstriction and airway hyperresponsiveness. The detailed experimental protocols provided herein offer a foundation for the continued investigation and development of FLAP inhibitors as a valuable class of anti-asthma therapeutics. The visual representations of the signaling pathway and experimental workflows serve to further clarify the mechanism of action and the scientific process behind the validation of this important drug target.

References

Quiflapon: A Deep Dive into the Inhibition of Leukotriene C4 and D4 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quiflapon (formerly MK-0591) is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. By binding to FLAP, this compound effectively blocks the synthesis of leukotrienes, including the powerful inflammatory mediators leukotriene C4 (LTC4) and leukotriene D4 (LTD4). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on leukotriene synthesis, detailed experimental protocols for its evaluation, and a visual representation of the underlying biochemical pathways and experimental workflows.

Introduction to Leukotriene Synthesis and the Role of FLAP

Leukotrienes are a family of inflammatory eicosanoid lipid mediators derived from arachidonic acid. The cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4, are particularly potent in inducing bronchoconstriction, increasing vascular permeability, and promoting leukocyte chemotaxis, making them key targets in inflammatory diseases such as asthma and allergic rhinitis.

The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) for its activity. FLAP is an integral membrane protein that binds arachidonic acid and presents it to 5-LO, thereby facilitating the first two steps in the leukotriene biosynthetic cascade. Inhibition of FLAP represents a critical upstream intervention point to block the production of all leukotrienes.

Mechanism of Action of this compound

This compound is a second-generation leukotriene biosynthesis inhibitor that specifically targets and binds to FLAP with high affinity. This binding action prevents the association of arachidonic acid with FLAP, thereby inhibiting the 5-LO-catalyzed conversion of arachidonic acid to leukotriene A4 (LTA4), the unstable precursor of all other leukotrienes. Consequently, the downstream synthesis of both LTC4 and LTD4 is effectively suppressed. It is important to note that this compound does not directly inhibit the 5-lipoxygenase enzyme itself.

Signaling Pathway of Leukotriene Synthesis and this compound Inhibition

Leukotriene_Synthesis_Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP Binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Catalyzes conversion LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Catalyzes conjugation with GSH GGT γ-Glutamyl Transpeptidase LTC4->GGT LTD4 Leukotriene D4 (LTD4) GGT->LTD4 Catalyzes conversion This compound This compound (MK-0591) This compound->FLAP Inhibits

Caption: Leukotriene synthesis pathway and the inhibitory action of this compound.

Quantitative Efficacy of this compound

The inhibitory potency of this compound has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for FLAP and its effectiveness in blocking leukotriene synthesis.

Assay Type System IC50 Value Reference
FLAP Binding AssayHuman Polymorphonuclear Leukocytes (PMNLs)1.6 nM
Leukotriene Biosynthesis InhibitionIntact Human PMNLs3.1 nM
Leukotriene Biosynthesis InhibitionElicited Rat PMNLs6.1 nM
Leukotriene Biosynthesis InhibitionHuman Whole Blood510 nM
Leukotriene Biosynthesis InhibitionSquirrel Monkey Whole Blood69 nM
Leukotriene Biosynthesis InhibitionRat Whole Blood9 nM
Cell Viability (Pancreatic Cancer)BxPC3 cells21.89 µM
Cell Viability (Pancreatic Cancer)Panc-1 cells20.28 µM
Cell Viability (Pancreatic Cancer)MiaPaCa-2 cells18.24 µM

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

FLAP Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP in cell membranes.

Materials:

  • Human polymorphonuclear leukocytes (PMNLs) or HL-60 cells (differentiated with PMA)

  • [3H]-MK-886 (radioligand)

  • This compound or other test compounds

  • Membrane preparation buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation: Isolate membranes from human PMNLs or differentiated HL-60 cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • A fixed concentration of [3H]-MK-886 (e.g., 6 nM)

    • Varying concentrations of this compound or test compound

    • A fixed amount of cell membrane preparation (e.g., 10 µg of protein)

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of Leukotriene C4 and D4 Production in Human PMNLs

This protocol describes the measurement of LTC4 and LTD4 released from stimulated human PMNLs using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human Polymorphonuclear Leukocytes (PMNLs)

  • Calcium ionophore A23187

  • This compound or other test compounds

  • Hanks' Balanced Salt Solution (HBSS)

  • LTC4 and LTD4 ELISA kits

  • Microplate reader

Protocol:

  • Cell Preparation: Isolate PMNLs from fresh human blood using density gradient centrifugation. Resuspend the cells in HBSS.

  • Pre-incubation with Inhibitor: Pre-incubate the PMNL suspension with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Cell Stimulation: Stimulate the cells with a calcium ionophore such as A23187 (e.g., 1-5 µM) to induce leukotriene synthesis. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Sample Collection: Collect the supernatant, which contains the released leukotrienes.

  • ELISA: Perform the LTC4 and LTD4 ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to antibody-coated microplate wells.

    • Adding an HRP-conjugated detection antibody.

    • Incubating and washing the plate.

    • Adding a substrate solution and stopping the reaction.

    • Measuring the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentrations of LTC4 and LTD4 in the samples by comparing their absorbance to the standard curve. Determine the IC50 of this compound for the inhibition of LTC4 and LTD4 production.

Experimental Workflow for In Vitro Evaluation of this compound

Experimental_Workflow Start Start: In Vitro Evaluation of this compound Cell_Culture Cell Culture (e.g., Human PMNLs, HL-60) Start->Cell_Culture FLAP_Binding FLAP Competitive Binding Assay Cell_Culture->FLAP_Binding LT_Measurement Leukotriene C4/D4 Measurement (ELISA) Cell_Culture->LT_Measurement Cell_Viability Cell Viability Assay (e.g., MTS) Cell_Culture->Cell_Viability Data_Analysis Data Analysis (IC50 Determination) FLAP_Binding->Data_Analysis LT_Measurement->Data_Analysis Cell_Viability->Data_Analysis Results Results: - Binding Affinity - Inhibition of LT Synthesis - Cytotoxicity Profile Data_Analysis->Results End End: Characterization of this compound Activity Results->End

Caption: A typical workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a highly effective inhibitor of leukotriene C4 and D4 synthesis through its specific and potent interaction with the 5-lipoxygenase-activating protein. Its mechanism of action, characterized by the upstream blockade of the leukotriene cascade, makes it a valuable tool for research into the roles of leukotrienes in inflammatory processes and a potential therapeutic agent for leukotriene-mediated diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

Investigating the Structural Biology of Quiflapon-FLAP Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular interactions between Quiflapon (MK-591) and the 5-lipoxygenase-activating protein (FLAP). Understanding this interaction is crucial for the development of anti-inflammatory therapeutics targeting the leukotriene pathway. This document outlines the quantitative binding data, detailed experimental protocols, and the underlying signaling pathways, supplemented with visual diagrams to facilitate comprehension.

Introduction to this compound and FLAP

This compound is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis.[4][5][6] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid (AA) to the enzyme 5-lipoxygenase (5-LOX), the first committed step in the leukotriene synthesis pathway.[6][7][8] By binding to FLAP, this compound effectively blocks leukotriene production, positioning it as a significant therapeutic agent for managing inflammatory conditions.[4][5] The development of FLAP inhibitors like this compound has been a major focus in the quest for novel anti-inflammatory drugs.[4]

Quantitative Data: Binding Affinity and Potency of this compound

The interaction between this compound and FLAP has been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities.

Parameter Value Assay Condition Reference
IC50 1.6 nMFLAP binding assay[1][2][9]
IC50 3.1 nMLeukotriene biosynthesis in intact human Polymorphonuclear Leukocytes (PMNLs)[1][2]
IC50 6.1 nMLeukotriene biosynthesis in elicited rat PMNLs[1][2]
IC50 510 nMLeukotriene biosynthesis in human whole blood[1]
IC50 69 nMLeukotriene biosynthesis in squirrel monkey whole blood[1]
IC50 9 nMLeukotriene biosynthesis in rat whole blood[1]

The Leukotriene Biosynthesis Pathway and the Role of FLAP

Leukotriene synthesis is initiated by cellular stimuli that lead to the release of arachidonic acid from the cell membrane. FLAP, located in the nuclear envelope, binds arachidonic acid and presents it to 5-lipoxygenase. 5-LOX then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), an unstable intermediate. LTA4 is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent mediators of inflammation.[5][6][10]

Leukotriene_Pathway cluster_membrane Nuclear Membrane cluster_cytosol Cytosol AA Arachidonic Acid FLAP FLAP AA->FLAP Binds FiveLOX 5-LOX FLAP->FiveLOX Presents AA LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 Catalyzes LTC4 Leukotriene C4 (LTC4) LTA4:s->LTC4:n via LTC4S LTB4 Leukotriene B4 (LTB4) LTA4:s->LTB4:n via LTA4H LTC4S LTC4 Synthase Inflammation Inflammation LTC4->Inflammation LTA4H LTA4 Hydrolase LTB4->Inflammation This compound This compound This compound->FLAP Inhibits

Figure 1: Leukotriene biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of inhibitors for FLAP.

  • Membrane Preparation:

    • Culture human polymorphonuclear leukocytes (PMNLs) or a cell line overexpressing FLAP.

    • Harvest cells and resuspend in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonication.

    • Centrifuge the lysate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled FLAP inhibitor (e.g., [3H]MK-886).

    • Add increasing concentrations of the unlabeled competitor (this compound).

    • Add the prepared membrane fraction to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • To determine non-specific binding, include control wells with a high concentration of an unlabeled inhibitor.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

This protocol is designed to demonstrate the in-vivo interaction between FLAP and 5-LOX and the disruptive effect of this compound.[11][12][13]

  • Cell Culture and Treatment:

    • Culture cells expressing both FLAP and 5-LOX (e.g., transfected HEK293 cells or PMNLs).

    • Treat one set of cells with this compound at a concentration known to inhibit FLAP, and another set with a vehicle control.

    • Stimulate the cells to induce the translocation of 5-LOX to the nuclear membrane (e.g., with a calcium ionophore like A23187).

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with 1% NP-40) containing protease and phosphatase inhibitors. Using a milder detergent like NP-40 is often preferred for membrane protein interactions over Triton X-100.[13]

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge the lysate at high speed to pellet cellular debris.

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with protein A/G-agarose or magnetic beads.

    • Incubate the pre-cleared lysate with an antibody specific for FLAP (the "bait" protein) overnight at 4°C.

    • Add fresh protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against 5-LOX (the "prey" protein).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

    • A band corresponding to 5-LOX in the vehicle-treated sample, which is absent or significantly reduced in the this compound-treated sample, indicates that this compound disrupts the FLAP-5-LOX interaction.

This protocol provides a general workflow for determining the high-resolution structure of FLAP in complex with this compound.[14]

  • Protein Expression and Purification:

    • Overexpress human FLAP in a suitable expression system (e.g., insect cells or E. coli).

    • Solubilize the membrane-bound FLAP using detergents.

    • Purify the protein to homogeneity using affinity chromatography followed by size-exclusion chromatography.

  • Complex Formation and Crystallization:

    • Incubate the purified FLAP with an excess of this compound to ensure saturation of the binding sites.

    • Screen for crystallization conditions using various precipitants, buffers, and additives.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the crystal structure using molecular replacement, using a known structure of FLAP or a homolog as a search model.

    • Build and refine the atomic model of the FLAP-Quiflapon complex, including the ligand, into the electron density map.

    • Validate the final structure to ensure its quality and accuracy.

Visualizing Workflows and Mechanisms

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_structural Structural Analysis BindingAssay FLAP Binding Assay SPR Surface Plasmon Resonance BindingAssay->SPR ITC Isothermal Titration Calorimetry SPR->ITC BindingData Determine IC50, Kd, Thermodynamics ITC->BindingData Crystallography X-ray Crystallography / Cryo-EM BindingData->Crystallography CoIP Co-Immunoprecipitation InteractionData Validate Interaction & Cellular Potency CoIP->InteractionData CellularAssay Leukotriene Biosynthesis Assay CellularAssay->CoIP InteractionData->Crystallography NMR NMR Spectroscopy Crystallography->NMR StructuralData Determine 3D Structure & Binding Mode NMR->StructuralData Hypothesis Hypothesis: This compound binds FLAP and inhibits leukotriene synthesis Hypothesis->BindingAssay Hypothesis->CellularAssay

Figure 2: Workflow for investigating the this compound-FLAP interaction.

Mechanism_of_Action This compound This compound Binding This compound binds to FLAP This compound->Binding FLAP FLAP Protein FLAP->Binding ConformationalChange Conformational change or steric hindrance in FLAP Binding->ConformationalChange Disruption Disruption of FLAP-5-LOX interaction and/or AA transfer ConformationalChange->Disruption LT_Inhibition Inhibition of Leukotriene (LTA4, LTB4, cysLTs) Synthesis Disruption->LT_Inhibition AntiInflammatory Anti-inflammatory Effect LT_Inhibition->AntiInflammatory

Figure 3: Logical flow of this compound's mechanism of action.

Structural Insights into the this compound-FLAP Interaction

Structural studies have provided valuable insights into how this compound inhibits FLAP. Crystal structures of FLAP have revealed that it forms a trimer in the membrane. This compound and similar inhibitors bind in a hydrophobic pocket located at the interface between adjacent FLAP monomers.[15] The binding of this compound is thought to induce a conformational change in FLAP or to sterically hinder the binding of arachidonic acid, thereby preventing its transfer to 5-LOX.[15] This disruption of the substrate transfer is the primary mechanism by which this compound inhibits leukotriene biosynthesis. The quinoline moiety of this compound penetrates into a helical bundle of the protein, forming key interactions that stabilize the complex.[15]

Conclusion

The interaction between this compound and FLAP is a critical target for the development of anti-inflammatory drugs. This guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and structural basis of this interaction. The detailed protocols and visual diagrams serve as a valuable resource for researchers and drug developers working in this field. A thorough understanding of the structural biology of the this compound-FLAP interaction will continue to drive the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

The Genesis of a Leukotriene Biosynthesis Inhibitor: The Early Research and Development of MK-0591

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0591, chemically known as 3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid, emerged from early drug discovery programs as a potent and orally active inhibitor of leukotriene biosynthesis.[1][2] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid, implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma and inflammatory bowel disease.[2][3] The development of MK-0591 represented a significant advancement in the pursuit of targeted anti-inflammatory therapies. This technical guide provides a comprehensive overview of the seminal preclinical research that elucidated the mechanism of action and characterized the pharmacological profile of MK-0591.

Mechanism of Action: Targeting the 5-Lipoxygenase-Activating Protein (FLAP)

Early investigations revealed that MK-0591 does not directly inhibit the 5-lipoxygenase (5-LO) enzyme itself.[2][4] Instead, its novel mechanism of action involves a specific, high-affinity interaction with the 5-lipoxygenase-activating protein (FLAP), an 18-kDa integral membrane protein essential for the cellular synthesis of leukotrienes.[2][5][6] In stimulated inflammatory cells, 5-LO translocates from the cytosol to the nuclear membrane, where it complexes with FLAP. FLAP is believed to facilitate the transfer of the substrate, arachidonic acid, to 5-LO, a critical step for the initiation of leukotriene synthesis.[7][8] By binding to FLAP, MK-0591 inhibits the translocation of 5-LO to the membrane, thereby preventing the activation of the enzyme and subsequent production of leukotrienes.[2][8]

Signaling Pathway of Leukotriene Biosynthesis and Inhibition by MK-0591

The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention by MK-0591.

Leukotriene_Pathway cluster_membrane Nuclear Membrane Arachidonic_Acid Arachidonic Acid FLAP FLAP (5-Lipoxygenase-Activating Protein) Arachidonic_Acid->FLAP Binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to Five_HPETE 5-HPETE Five_LO->Five_HPETE Catalyzes LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 Converted to LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) (Urinary Biomarker) LTD4->LTE4 MK0591 MK-0591 MK0591->Inhibition Inhibition->FLAP FLAP_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Leukocytes Human Polymorphonuclear Leukocytes (PMNLs) Homogenization Homogenization Leukocytes->Homogenization Centrifugation Centrifugation to isolate membranes Homogenization->Centrifugation Membrane_Prep Membrane Preparation (Source of FLAP) Centrifugation->Membrane_Prep Incubation Incubate Membrane Prep with: - [³H]MK-886 (Radioligand) - Varying concentrations of MK-0591 Membrane_Prep->Incubation Equilibrium Allow to reach equilibrium Incubation->Equilibrium Filtration Rapid filtration to separate bound and free radioligand Equilibrium->Filtration Scintillation Quantify bound radioactivity via liquid scintillation counting Filtration->Scintillation Competition_Curve Generate competition binding curve Scintillation->Competition_Curve IC50_Calc Calculate IC50 value Competition_Curve->IC50_Calc ExVivo_LTB4_Assay cluster_invivo In Vivo Administration cluster_exvivo Ex Vivo Stimulation cluster_analysis Analysis Animal_Model Administer MK-0591 or vehicle to animal model (e.g., rat, squirrel monkey) Blood_Collection Collect whole blood samples at various time points Animal_Model->Blood_Collection Stimulation Incubate whole blood with Calcium Ionophore A23187 to stimulate LT biosynthesis Blood_Collection->Stimulation Termination Terminate reaction Stimulation->Termination Extraction Extract LTB4 from plasma Termination->Extraction HPLC Quantify LTB4 levels using Reverse-Phase HPLC Extraction->HPLC Inhibition_Calc Calculate percent inhibition of LTB4 synthesis HPLC->Inhibition_Calc

References

Cellular Pathways Modulated by Quiflapon Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quiflapon (also known as MK-591) is a potent and highly specific inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial intracellular protein responsible for the transfer of arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, the initial and rate-limiting step in the biosynthesis of leukotrienes.[4][5] By targeting FLAP, this compound effectively abrogates the production of this class of pro-inflammatory lipid mediators, which have been implicated in a variety of inflammatory diseases, most notably asthma.[5][6] Furthermore, emerging research has identified that this compound's modulation of the 5-lipoxygenase pathway can induce apoptosis in various cancer cell lines, indicating a potential role in oncology.[1][7] This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on biological systems.

Core Mechanism of Action: Inhibition of the Leukotriene Biosynthetic Pathway

The primary molecular target of this compound is the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is an integral nuclear membrane protein that acts as a scaffold, binding arachidonic acid released from the cell membrane and presenting it to 5-lipoxygenase.[4] This protein-protein interaction is an absolute requirement for the efficient synthesis of leukotrienes.

This compound exerts its inhibitory effect by binding with high affinity to FLAP, thereby preventing the association of arachidonic acid with 5-lipoxygenase.[2] This action effectively halts the downstream synthesis of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6] These lipid mediators are potent signaling molecules that contribute to the pathophysiology of inflammatory diseases by promoting bronchoconstriction, increasing vascular permeability, and acting as chemoattractants for inflammatory cells.[4][6]

Quiflapon_Leukotriene_Pathway membrane Cell Membrane (Phospholipids) AA Arachidonic Acid (AA) membrane->AA Stimulus FLAP FLAP AA->FLAP Binds to cPLA2 cPLA₂ Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to This compound This compound (MK-591) This compound->FLAP Inhibits LTA4 Leukotriene A₄ (LTA₄) Five_LO->LTA4 Catalyzes LTA4_H LTA₄ Hydrolase LTA4->LTA4_H LTC4_S LTC₄ Synthase LTA4->LTC4_S LTB4 Leukotriene B₄ (LTB₄) LTA4_H->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTC4_S->LTC4 downstream Pro-inflammatory Effects: • Bronchoconstriction • Chemotaxis • Vascular Permeability LTB4->downstream LTC4->downstream

Figure 1. this compound's inhibition of the 5-lipoxygenase pathway.

Modulation of Cancer Cell Signaling Pathways

Recent studies have elucidated a role for this compound in modulating signaling pathways critical for the survival of certain cancer cells, particularly pancreatic cancer.[7] In these cells, which often overexpress 5-lipoxygenase, this compound treatment has been shown to induce apoptosis.[1][7] This effect is mediated through the downregulation of Protein Kinase C-epsilon (PKCε), a known oncogenic protein.[7]

The inhibition of the 5-lipoxygenase pathway by this compound leads to a reduction in the activity of the small GTPase K-Ras and subsequently suppresses the phosphorylation of downstream effectors c-Raf and ERK.[7][8] This disruption of the Ras-Raf-MEK-ERK pathway, a key regulator of cell proliferation and survival, contributes to the apoptotic effect. Notably, this pro-apoptotic activity appears to be independent of the PI3K-Akt signaling pathway.[7]

Quiflapon_Cancer_Pathway cluster_apoptosis Apoptotic Induction This compound This compound (MK-591) FLAP FLAP / 5-LO Pathway This compound->FLAP Inhibits PKCe PKCε FLAP->PKCe Downregulates KRas K-Ras FLAP->KRas Downregulates Proliferation Cell Proliferation & Survival PKCe->Proliferation Apoptosis Apoptosis PKCe->Apoptosis Inhibits cRaf c-Raf (p) KRas->cRaf ERK ERK (p) cRaf->ERK ERK->Proliferation

Figure 2. this compound's pro-apoptotic signaling cascade in cancer cells.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various in vitro and in vivo systems. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeSystemSpeciesIC₅₀ (nM)Reference(s)
FLAP Binding AssayLeukocyte MembranesHuman1.6[1][2][3]
Leukotriene BiosynthesisIntact PMNLsHuman3.1[1][2]
Leukotriene BiosynthesisElicited PMNLsRat6.1[1][2]
Leukotriene BiosynthesisWhole BloodHuman510[6]
Leukotriene BiosynthesisWhole BloodSquirrel Monkey69[6]
Leukotriene BiosynthesisWhole BloodRat9[6]

Table 2: In Vivo Efficacy of this compound (MK-591)

ModelSpeciesDosingKey FindingsReference(s)
Pancreatic Cancer XenograftNude Mice200 mg/kg/day (oral gavage)Significant inhibition of tumor growth.[1]
Hyperoxia-induced Lung InjuryNewborn Mice20 or 40 mg/kg (subcutaneous)Prevention of aberrant alveolarization.[2]

Experimental Protocols

FLAP Binding Assay

This protocol is adapted from methodologies established for FLAP inhibitors.

Objective: To determine the binding affinity of this compound for the 5-lipoxygenase-activating protein.

Materials:

  • Human leukocyte membrane preparations (source of FLAP)

  • Radioiodinated FLAP ligand (e.g., ¹²⁵I-L-691,831)

  • This compound (MK-591) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In duplicate, combine human leukocyte membrane preparations (providing 8-53 pmol/mg of protein), the radioiodinated ligand (at a concentration near its Kd, e.g., 6 nM), and varying concentrations of this compound in the binding buffer.

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis. Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a saturating concentration of a known non-labeled FLAP inhibitor).

FLAP_Binding_Assay_Workflow start Start prep Prepare Reagents: - Leukocyte Membranes - ¹²⁵I-Ligand - this compound dilutions start->prep mix Combine Reagents in Tubes prep->mix incubate Incubate at Room Temperature (e.g., 60 min) mix->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters with Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC₅₀ count->analyze end End analyze->end

Figure 3. Workflow for a FLAP radioligand binding assay.
Leukotriene Biosynthesis Inhibition Assay

Objective: To measure the functional inhibition of leukotriene production by this compound in whole cells.

Materials:

  • Human polymorphonuclear leukocytes (PMNLs) or other relevant cell type

  • Cell culture medium (e.g., RPMI-1640)

  • Calcium ionophore (e.g., A23187)

  • This compound (MK-591) at various concentrations

  • Methanol (for extraction)

  • Solid Phase Extraction (SPE) cartridges

  • Mobile phase for HPLC or ELISA kit for specific leukotriene (e.g., LTC4)

Procedure:

  • Cell Preparation: Isolate and resuspend human PMNLs in culture medium to a defined concentration.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Stimulation: Induce leukotriene synthesis by adding a calcium ionophore (e.g., 2.5 µM A23187) and incubate for a further period (e.g., 10-15 minutes) at 37°C.

  • Termination and Extraction: Stop the reaction by adding ice-cold methanol. Centrifuge to pellet cell debris and collect the supernatant.

  • Purification: Purify and concentrate the leukotrienes from the supernatant using SPE cartridges.

  • Quantification: Analyze the purified samples to quantify the amount of a specific leukotriene (e.g., LTC4 or LTB4). This can be achieved using:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separate and quantify leukotrienes based on their retention times and UV absorbance.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use a commercially available kit specific for the leukotriene of interest for quantification.

  • Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage inhibition of leukotriene synthesis against the drug concentration.

Clinical Development and Future Directions

This compound (MK-591) was one of the early FLAP inhibitors to be investigated in clinical trials, primarily for the treatment of asthma. While it demonstrated proof of concept for the therapeutic potential of FLAP inhibition, its development has been largely superseded by newer generation compounds. Publicly available data on the specific outcomes of late-phase clinical trials for this compound is limited. The exploration of its pro-apoptotic effects in cancer is a more recent development and represents a promising new avenue for research into the therapeutic applications of this compound and the broader class of FLAP inhibitors.

References

Quiflapon as a Chemical Probe for the 5-Lipoxygenase Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quiflapon (MK-591) is a potent, selective, and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). This technical guide provides an in-depth overview of this compound's mechanism of action and its application as a chemical probe to investigate the 5-lipoxygenase (5-LOX) pathway, a critical route in the biosynthesis of pro-inflammatory leukotrienes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows to facilitate its use in research and drug development.

Introduction

The 5-lipoxygenase pathway plays a crucial role in the inflammatory response through the production of leukotrienes, which are potent lipid mediators.[1][2] Dysregulation of this pathway is implicated in various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[3][4] A key component of this pathway is the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein essential for the activation of 5-lipoxygenase (5-LOX), the enzyme that catalyzes the initial steps in leukotriene biosynthesis.[1][5]

This compound (also known as MK-591) has emerged as a valuable chemical probe for studying the 5-LOX pathway due to its high affinity and selectivity for FLAP.[3][6] By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, making it a powerful tool to dissect the roles of these mediators in various physiological and pathological processes.[3][7] This guide serves as a comprehensive resource for researchers utilizing this compound in their studies.

Mechanism of Action

This compound does not directly inhibit the 5-lipoxygenase enzyme. Instead, its mechanism of action is centered on the inhibition of FLAP.[6][7] In resting cells, 5-LOX resides in the cytosol.[6] Upon cellular stimulation, 5-LOX translocates to the nuclear membrane, where it interacts with FLAP.[1][6] FLAP is believed to function as a scaffold protein that binds arachidonic acid, the substrate for 5-LOX, and presents it to the enzyme for catalysis.[8]

This compound binds to FLAP with high affinity, preventing the binding of arachidonic acid and the subsequent activation of 5-LOX.[6] This inhibition of the 5-LOX/FLAP interaction effectively halts the downstream synthesis of leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[9]

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Inhibition Data for this compound

Assay TypeTargetIC50Reference(s)
FLAP Binding Assay5-Lipoxygenase-Activating Protein (FLAP)1.6 nM[3][6][7][10][11][12][13]

Table 2: Cellular Inhibition of Leukotriene Biosynthesis by this compound

Cell Type/SystemSpeciesIC50Reference(s)
Intact Polymorphonuclear Leukocytes (PMNLs)Human3.1 nM[3][6][7][10]
Elicited Polymorphonuclear Leukocytes (PMNLs)Rat6.1 nM[3][6][7][10]
Whole BloodHuman510 nM[6][7]
Whole BloodSquirrel Monkey69 nM[6][7]
Whole BloodRat9 nM[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. Below are representative protocols for key experiments.

FLAP Binding Assay

This assay determines the affinity of a compound for FLAP, typically using a radioligand displacement method.

Methodology:

  • Membrane Preparation: Prepare membranes from cells expressing FLAP (e.g., human polymorphonuclear leukocytes - PMNLs).

  • Incubation: Incubate the membranes with a known radiolabeled FLAP inhibitor (e.g., [³H]MK-886) in the presence of varying concentrations of this compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Cellular Leukotriene Biosynthesis Assay

This assay measures the inhibitory effect of this compound on the production of leukotrienes in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human PMNLs) and pre-incubate them with varying concentrations of this compound or vehicle control.

  • Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and activate the 5-LOX pathway.

  • Sample Collection: After a defined incubation period, stop the reaction and collect the cell supernatant.

  • Leukotriene Quantification: Measure the concentration of specific leukotrienes (e.g., LTB4) in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Determine the IC50 value, representing the concentration of this compound that inhibits 50% of leukotriene production compared to the vehicle-treated control.

5-LOX Translocation Assay

This assay visualizes or quantifies the effect of this compound on the movement of 5-LOX from the cytosol to the nuclear membrane.

Methodology:

  • Cell Culture and Treatment: Culture adherent cells on coverslips and treat them with this compound or vehicle.

  • Cell Stimulation: Stimulate the cells to induce 5-LOX translocation.

  • Immunofluorescence Staining: Fix and permeabilize the cells. Stain for 5-LOX using a specific primary antibody followed by a fluorescently labeled secondary antibody. Counterstain the nucleus with a DNA dye (e.g., DAPI).

  • Microscopy: Visualize the subcellular localization of 5-LOX using fluorescence microscopy.

  • Image Analysis: Quantify the translocation by measuring the fluorescence intensity of 5-LOX at the nuclear envelope versus the cytosol.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_envelope Nuclear Envelope AA_mem Arachidonic Acid (in membrane phospholipids) AA_free Arachidonic Acid (free) AA_mem->AA_free Releases cPLA2 cPLA2 cPLA2->AA_mem Hydrolyzes FiveLOX_cytosol 5-LOX FiveLOX_NE 5-LOX FiveLOX_cytosol->FiveLOX_NE FLAP FLAP FLAP->FiveLOX_NE Presents AA to LTA4 Leukotriene A4 (LTA4) FiveLOX_NE->LTA4 Catalyzes conversion AA_free->FLAP Binds to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 This compound This compound This compound->FLAP Inhibits Stimulus Cellular Stimulus Stimulus->cPLA2 Activates Stimulus->FiveLOX_cytosol Induces Translocation

Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Workflow

G cluster_0 Cellular Assay for Leukotriene Biosynthesis Inhibition A 1. Cell Culture (e.g., human PMNLs) B 2. Pre-incubation with this compound or Vehicle A->B C 3. Stimulation (e.g., Calcium Ionophore A23187) B->C D 4. Supernatant Collection C->D E 5. Leukotriene Quantification (ELISA or HPLC) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: Workflow for a cellular leukotriene biosynthesis inhibition assay.

Logical Relationship

G This compound This compound FLAP FLAP This compound->FLAP Binds to AA_Binding Arachidonic Acid Binding to FLAP This compound->AA_Binding Inhibits FLAP->AA_Binding Mediates FiveLOX_Activation 5-LOX Activation AA_Binding->FiveLOX_Activation Leads to LT_Biosynthesis Leukotriene Biosynthesis FiveLOX_Activation->LT_Biosynthesis Initiates Inflammation Pro-inflammatory Response LT_Biosynthesis->Inflammation Drives

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a highly valuable chemical probe for elucidating the role of the 5-lipoxygenase pathway in health and disease. Its potent and selective inhibition of FLAP provides a precise tool for researchers to modulate leukotriene biosynthesis. The data and protocols presented in this guide are intended to support the effective use of this compound in experimental settings, ultimately contributing to a deeper understanding of inflammatory processes and the development of novel therapeutic strategies.

References

The Role of Quiflapon in Elucidating Allergic Airway Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Quiflapon (MK-0591), a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, and its application as a research tool in the study of allergic airway inflammation. This document details its mechanism of action, relevant experimental protocols, and a summary of its observed effects in preclinical models, offering a comprehensive resource for professionals in respiratory and inflammation research.

Introduction: Targeting the Leukotriene Pathway in Allergic Inflammation

Allergic airway inflammation, the underlying cause of diseases like allergic asthma and rhinitis, is characterized by a complex interplay of immune cells and inflammatory mediators.[1] Among the most potent of these mediators are the leukotrienes (LTs), a class of lipids derived from arachidonic acid.[2] Cysteinyl leukotrienes (CysLTs: LTC₄, LTD₄, LTE₄) are powerful bronchoconstrictors, increase vascular permeability, and promote mucus secretion, while LTB₄ is a strong chemoattractant for neutrophils and eosinophils.[2][3]

The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of a nuclear membrane-bound scaffold protein known as the 5-lipoxygenase-activating protein (FLAP).[4][5] FLAP binds arachidonic acid and presents it to 5-LO, making it an essential upstream checkpoint for the entire leukotriene pathway.[4][5]

This compound (also known as MK-0591) is a second-generation FLAP inhibitor.[6] By binding to FLAP, this compound prevents the interaction between 5-LO and its substrate, effectively and specifically halting the production of both LTB₄ and the CysLTs.[6] This specificity makes this compound an invaluable tool for investigating the precise role of the 5-LO pathway in the pathophysiology of allergic airway disease, distinguishing its effects from those of other inflammatory cascades.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly intervening at the first committed step of leukotriene biosynthesis. The process and point of inhibition are outlined below.

Leukotriene_Synthesis_Pathway cluster_membrane Nuclear Membrane cluster_downstream Downstream Synthesis cluster_effects Biological Effects AA Arachidonic Acid FLAP FLAP (5-Lipoxygenase Activating Protein) AA->FLAP binds LO5 5-Lipoxygenase (5-LO) FLAP->LO5 presents AA to LTA4 Leukotriene A4 (LTA4) LO5->LTA4 converts LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4S LTC4 Synthase LTA4->LTC4S This compound This compound (MK-0591) This compound->FLAP Inhibits LTB4_effect Chemotaxis (Neutrophils, Eosinophils) LTB4->LTB4_effect LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes (CysLTs) LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLTs_effect Bronchoconstriction Mucus Secretion Edema CysLTs->CysLTs_effect

Caption: this compound inhibits FLAP, preventing leukotriene synthesis.

Experimental Framework for Studying this compound

The effects of this compound on allergic airway inflammation are typically investigated using a combination of in vivo animal models and in vitro cellular assays. A standard experimental workflow allows for the systematic evaluation of the compound's efficacy from molecular inhibition to physiological outcomes.

Experimental_Workflow cluster_invivo In Vivo Model (e.g., Mouse/Dog) cluster_measure Physiological Readouts cluster_collection Sample Analysis Sensitization 1. Allergen Sensitization (e.g., Ovalbumin/Ragweed) Treatment 2. Treatment Administration (this compound vs. Vehicle) Sensitization->Treatment Challenge 3. Airway Allergen Challenge Treatment->Challenge Measurement 4. Physiological Measurements Challenge->Measurement Collection 5. Sample Collection Measurement->Collection EAR_LAR Early & Late Asthmatic Response (Airway Resistance) Measurement->EAR_LAR AHR Airway Hyperresponsiveness (Methacholine Challenge) Measurement->AHR BALF BAL Fluid (Cell Counts, Cytokines) Collection->BALF Blood Blood/Serum (Leukotrienes, IgE) Collection->Blood Urine Urine (LTE4 Levels) Collection->Urine Tissue Lung Tissue (Histology) Collection->Tissue

Caption: Workflow for evaluating this compound in animal models.

Quantitative Effects of this compound in Preclinical Models

Studies in well-established animal models of allergic inflammation have provided key quantitative data on the efficacy of this compound (MK-0591).

Allergen-Induced Airway Responses

In a model of ragweed allergen-induced asthma in dogs, this compound demonstrated significant effects on key pathological features of the disease.[7]

Parameter MeasuredVehicle (Placebo) GroupThis compound (MK-0591) GroupPercent Change/Effect
Duration of Bronchoconstriction (AUC)Baseline-↓ 40%
Urinary LTE₄ Excretion ~5-fold increase post-allergenReduced to <10% of basal values>98% inhibition
Whole Blood LTB₄ Biosynthesis BaselineAbolished~100% inhibition
Airway Hyperresponsiveness (% ACh Conc.)0.07 ± 0.020.26 ± 0.07Significantly blunted (p < 0.001)
Data synthesized from a study in allergic dogs.[7] ACh Conc. refers to the acetylcholine concentration required to increase airway resistance.
Leukotriene Synthesis Inhibition

This compound's primary mechanism is robustly demonstrated by its potent inhibition of LTB₄ synthesis in various models.

Model SystemCell/Sample TypeLTB₄ Production Inhibition
Allergen-Challenged Dogs Whole Blood~100%
Ozone-Exposed Dogs Whole Blood96%
Ozone-Exposed Dogs Bronchoalveolar Lavage (BAL) Cells91%
Human Macrophages (In Vitro) Monocyte-Derived MacrophagesPotent Inhibition
Data compiled from multiple preclinical studies.[4][7][8]
Model-Specific Efficacy

Interestingly, the therapeutic effects of blocking leukotriene synthesis with this compound are dependent on the inflammatory stimulus. In a dog model where inflammation was induced by ozone rather than a specific allergen, this compound failed to prevent the key inflammatory outcomes, despite effectively inhibiting leukotriene production.[8] This highlights this compound's utility in dissecting leukotriene-dependent versus leukotriene-independent pathways.

Parameter Measured (Ozone Model)Vehicle (Placebo) GroupThis compound (MK-0591) GroupOutcome
Bronchoconstriction ObservedObservedNo Effect
Airway Hyperresponsiveness IncreasedIncreasedNo Effect
Neutrophil Influx into BAL IncreasedIncreasedNo Effect
Data from a study in ozone-exposed dogs.[8] This demonstrates that ozone-induced inflammation in this model is not primarily driven by leukotrienes.

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in allergic airway inflammation.

Protocol 1: Ovalbumin-Induced Allergic Airway Inflammation in Mice

This is a widely used model to replicate the key features of human allergic asthma.[9]

  • Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Sensitization:

    • On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 20-50 µg Ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (alum) adjuvant in a total volume of 200 µL saline.[4][7]

  • Treatment Administration:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, i.p., or i.v. infusion) at a predetermined time before the challenge. Dosing regimens from other studies, such as 200 mg/kg/day via oral gavage, can be adapted.[6]

  • Airway Challenge:

    • On Days 24, 25, and 26, expose mice to an aerosol of 1% OVA in saline for 30 minutes in a whole-body exposure chamber.[4][5]

  • Endpoint Analysis:

    • Conduct analyses (AHR, BAL, histology) 24-48 hours after the final OVA challenge.

Protocol 2: Assessment of Airway Hyperresponsiveness (AHR)

AHR is a cardinal feature of asthma and is measured as an exaggerated bronchoconstrictor response to a stimulus like methacholine.[10]

  • Invasive Measurement (Anesthetized Mice):

    • Anesthetize, tracheostomize, and mechanically ventilate the mouse.

    • Measure baseline lung resistance (Rₗ) and dynamic compliance (Cₑ).

    • Administer aerosolized methacholine in increasing concentrations (e.g., 0, 3, 6, 12.5, 25, 50 mg/mL).

    • Record the peak Rₗ and nadir Cₑ at each concentration to generate a dose-response curve.[11]

  • Non-Invasive Measurement (Conscious Mice):

    • Place conscious, unrestrained mice into a whole-body plethysmography chamber.

    • Allow a 10-20 minute acclimatization period.

    • Measure baseline readings.

    • Expose mice to nebulized saline followed by escalating concentrations of methacholine.

    • Record the enhanced pause (Penh) value, a calculated parameter that correlates with airway obstruction.

Protocol 3: Bronchoalveolar Lavage (BAL) and Cellular Analysis

BAL fluid analysis is used to quantify the type and number of inflammatory cells recruited to the airways.

  • BAL Procedure:

    • Following euthanasia, expose the trachea and insert a cannula.

    • Instill and withdraw a fixed volume (e.g., 1 mL) of ice-cold PBS or saline into the lungs three times.

    • Pool the retrieved fluid (BALF).

  • Cell Analysis:

    • Centrifuge the BALF to pellet the cells.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik or Wright-Giemsa).

    • Perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.

Protocol 4: Measurement of Leukotriene Inhibition

Assessing the direct pharmacological activity of this compound is crucial.

  • Ex Vivo LTB₄ Synthesis:

    • Collect whole blood from treated and control animals into a heparinized tube.

    • Stimulate a blood aliquot with a calcium ionophore (e.g., A23187) for a defined period (e.g., 30 minutes at 37°C).

    • Stop the reaction and separate the plasma.

    • Measure LTB₄ concentration in the plasma using a validated ELISA or by LC-MS/MS.[7][8]

  • Urinary LTE₄ Measurement:

    • Collect urine from animals over a defined period (e.g., 24 hours) using metabolic cages.

    • Measure the concentration of LTE₄, the stable end-metabolite of the CysLT pathway, using ELISA or LC-MS/MS.[7]

Summary and Conclusion

This compound (MK-0591) is a highly effective and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP), providing researchers with a precise tool to probe the function of the leukotriene pathway. Preclinical data robustly demonstrates its ability to abolish LTB₄ and CysLT synthesis.[7][8] This inhibition translates to significant therapeutic effects in allergen-driven models of airway inflammation, where it attenuates both the duration of bronchoconstriction and the development of airway hyperresponsiveness.[7]

Logical_Cascade This compound This compound FLAP FLAP Inhibition This compound->FLAP LT_Synth ↓ Leukotriene Synthesis (LTB4 & CysLTs) FLAP->LT_Synth Inflammation ↓ Eosinophil/Neutrophil Recruitment LT_Synth->Inflammation Airway_Response ↓ Bronchoconstriction ↓ Mucus Secretion ↓ Edema LT_Synth->Airway_Response AHR ↓ Airway Hyperresponsiveness Inflammation->AHR Airway_Response->AHR Amelioration Amelioration of Allergic Airway Inflammation AHR->Amelioration

Caption: this compound's mechanism leads to reduced inflammation.

Conversely, its lack of efficacy in an ozone-induced inflammation model underscores its utility in differentiating disease mechanisms.[8] For researchers in drug development and respiratory science, this compound serves as a benchmark FLAP inhibitor and a critical tool for validating the role of leukotrienes in novel models of airway disease. The protocols and data presented herein provide a foundational guide for the continued study of this important anti-inflammatory pathway.

References

The Anti-Proliferative Effects of Quiflapon in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quiflapon (also known as MK-591) is a potent and specific second-generation leukotriene biosynthesis inhibitor that demonstrates significant anti-proliferative effects in various cancer models, particularly pancreatic cancer. It functions by inhibiting the 5-lipoxygenase-activating protein (FLAP), a crucial component in the metabolic pathway of arachidonic acid, leading to the induction of apoptosis and inhibition of cancer cell growth, invasion, and colony formation. This technical guide provides an in-depth overview of the anti-proliferative effects of this compound, detailing its mechanism of action, impact on key signaling pathways, and a summary of its efficacy. Experimental protocols for key assays and visual representations of signaling pathways and workflows are included to facilitate further research and drug development efforts in this promising area of oncology.

Introduction

Elevated expression of 5-lipoxygenase (5-LOX) is observed in various tumors, including pancreatic cancer, while being absent in normal tissues.[1][2][3] The metabolic conversion of arachidonic acid via the 5-LOX pathway stimulates cancer cell growth.[1][2][3] this compound emerges as a targeted agent that specifically inhibits this pathway, offering a promising therapeutic strategy. It is a selective inhibitor of FLAP with an IC50 of 1.6 nM in a FLAP binding assay.[4][5][6] By binding to FLAP, this compound blocks the presentation of arachidonic acid to 5-LOX, thereby inhibiting the synthesis of leukotrienes, which are implicated in inflammation and cancer progression.[1][7] This guide explores the anti-proliferative effects of this compound, focusing on its molecular mechanisms and experimental validation.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the 5-lipoxygenase pathway through its interaction with FLAP.[1] This inhibition leads to a cascade of downstream effects that collectively contribute to its anti-cancer properties.

Induction of Apoptosis

This compound has been shown to induce apoptosis in pancreatic cancer cells.[1][2][3] This programmed cell death is characterized by:

  • Externalization of phosphatidylserine: A key marker of early apoptosis.[2][3]

  • Cleavage of PARP (poly-ADP ribose polymerase): An indicator of caspase activation.[2][3]

  • Degradation of chromatin DNA to nucleosomes: A hallmark of late-stage apoptosis.[2][3]

Importantly, this compound demonstrates cancer-specific action, inducing apoptosis in cancer cells while sparing normal cells like NIH3T3 fibroblasts and human foreskin fibroblasts (HFF).[1]

Inhibition of Oncogenic Phenotypes

Beyond inducing apoptosis, this compound effectively blocks other malignant characteristics of cancer cells, including:

  • In vitro invasion: The ability of cancer cells to migrate through extracellular matrices.[1][2][3]

  • Soft-agar colony formation: An indicator of anchorage-independent growth, a hallmark of transformed cells.[1][2][3]

In vivo studies using pancreatic tumor xenograft models in nude mice have further confirmed that this compound decreases tumor growth.[1][2]

Impact on Signaling Pathways

This compound's anti-proliferative effects are mediated through the modulation of several critical signaling pathways that are often dysregulated in cancer.

Downregulation of the PKCε Pathway

A key finding is that 5-LOX inhibition by this compound interrupts an Akt-independent, PKCε-dependent survival mechanism in pancreatic cancer cells.[1][2][3] Protein kinase C-epsilon (PKCε) is an oncogenic serine/threonine kinase known to promote cell proliferation and prevent apoptosis.[1] this compound treatment leads to a dramatic downregulation of PKCε protein levels.[1][2][3] Furthermore, pre-treatment of pancreatic cancer cells with activators of PKCε can prevent the apoptosis induced by 5-LOX inhibition, confirming the central role of this pathway.[1][2][3]

Inhibition of the K-Ras-Raf-ERK Pathway

The K-Ras signaling pathway is a critical driver in many cancers, including pancreatic cancer. This compound treatment has been shown to downregulate K-Ras and inhibit the phosphorylation of its downstream effectors, c-Raf and ERK.[1][2][3] This disruption of the K-Ras pathway is a significant contributor to the anti-proliferative effects of this compound.

Modulation of Stat3 Phosphorylation

Inhibition of 5-LOX by this compound also leads to a decrease in the phosphorylation of Stat3 at Serine-727.[1][2][3] Stat3 is a transcription factor that plays a crucial role in cancer cell survival and proliferation.

The following diagram illustrates the signaling pathways affected by this compound.

Quiflapon_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLAP FLAP 5-LOX 5-LOX FLAP->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes produces This compound This compound This compound->FLAP inhibits Arachidonic Acid Arachidonic Acid Arachidonic Acid->FLAP PKCε PKCε Leukotrienes->PKCε activates K-Ras K-Ras PKCε->K-Ras activates Stat3 Stat3 PKCε->Stat3 phosphorylates c-Raf c-Raf K-Ras->c-Raf activates ERK ERK c-Raf->ERK activates Gene Expression Gene Expression ERK->Gene Expression regulates Stat3->Gene Expression regulates

Caption: Signaling pathways modulated by this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.

Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)
BxPC3Human Pancreatic Cancer21.89[2]
Panc-1Human Pancreatic Cancer20.28[2]
MiaPaCa-2Human Pancreatic Cancer18.24[2]
KPC-1402Mouse Pancreatic Cancer19.02[2]
KPC-1404Mouse Pancreatic Cancer20.41[2]
NIH-3T3Mouse Embryonic Fibroblast768.57[2]
HFFHuman Foreskin Fibroblast1524.92[2]

Table 2: In Vitro Efficacy of this compound

AssayEffect
FLAP BindingIC50 of 1.6 nM[4][5][6]
Leukotriene Biosynthesis (human PMNLs)IC50 of 3.1 nM[5]
Leukotriene Biosynthesis (rat PMNLs)IC50 of 6.1 nM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assay

The anti-proliferative effects of this compound are typically assessed using a sulforhodamine B (SRB) colorimetric assay.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 72 hours at 37°C in a CO2 incubator.

  • Fixation: Cells are fixed with 10% trichloroacetic acid.

  • Staining: Fixed cells are stained with 0.4% SRB solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: Bound dye is solubilized with 10 mM Tris base solution.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Apoptosis Assays

Apoptosis induction by this compound can be evaluated using several methods.

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Cells are treated with this compound for a specified time.

    • Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cells.

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • DNA Fragmentation Assay:

    • Treated cells are lysed, and the DNA is extracted.

    • DNA is run on an agarose gel. The presence of a DNA ladder indicates internucleosomal DNA fragmentation, a hallmark of apoptosis.

  • PARP Cleavage Analysis (Western Blot):

    • Cell lysates from treated and untreated cells are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for cleaved PARP.

    • A secondary antibody conjugated to HRP is used for detection by chemiluminescence.

Western Blot Analysis

Western blotting is used to analyze the protein expression levels of key signaling molecules.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis and then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., 5-LOX, PKCε, K-Ras, p-c-Raf, p-ERK, p-Stat3) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Pancreatic Tumor Xenograft Model

The in vivo efficacy of this compound is evaluated using a xenograft model.

  • Cell Implantation: Pancreatic cancer cells are subcutaneously injected into the flanks of nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives daily intraperitoneal injections of this compound.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

The following diagram illustrates a typical experimental workflow for evaluating this compound's anti-cancer effects.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., Panc-1, BxPC3) Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (SRB) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V, PARP Cleavage) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Invasion_Assay Invasion Assay (Matrigel) Treatment->Invasion_Assay Xenograft_Model Pancreatic Tumor Xenograft Model Quiflapon_Administration This compound Administration (i.p. injection) Xenograft_Model->Quiflapon_Administration Tumor_Measurement Tumor Growth Measurement Quiflapon_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Endpoint_Analysis

Caption: A generalized experimental workflow for assessing this compound.

Synergistic Potential

Preliminary evidence suggests that combining low doses of this compound with standard chemotherapeutic agents, such as gemcitabine, can synergistically reduce the oncogenic phenotype and enhance the killing of pancreatic cancer cells by inducing apoptosis.[1][2] This indicates a promising avenue for combination therapies to overcome drug resistance and improve treatment outcomes in pancreatic cancer.

Conclusion and Future Directions

This compound demonstrates significant and selective anti-proliferative effects against cancer cells, particularly pancreatic cancer, by inhibiting the 5-LOX pathway and modulating key oncogenic signaling cascades. Its ability to induce apoptosis and inhibit tumor growth, invasion, and colony formation, coupled with its favorable selectivity for cancer cells, positions it as a promising candidate for further preclinical and clinical development. Future research should focus on elucidating the full spectrum of its anti-cancer activity across different tumor types, optimizing combination therapy strategies, and identifying predictive biomarkers to guide patient selection. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound in oncology.

References

Methodological & Application

Quiflapon In Vitro FLAP Binding Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro binding assay to characterize the interaction of Quiflapon with the 5-lipoxygenase-activating protein (FLAP). This compound is a potent and selective FLAP inhibitor, and this competitive radioligand binding assay is a fundamental method for determining its binding affinity and can be adapted for screening other potential FLAP inhibitors. The protocol described herein utilizes crude cell membranes from PMA-stimulated HL-60 cells as a source of FLAP and [³H]-MK-886 as the radioligand.

Introduction

The 5-lipoxygenase-activating protein (FLAP) is a crucial component of the leukotriene biosynthesis pathway.[1] It is an integral membrane protein that binds arachidonic acid and presents it to 5-lipoxygenase (5-LO), the enzyme responsible for the initial steps in leukotriene synthesis. Leukotrienes are potent pro-inflammatory mediators implicated in various inflammatory diseases, including asthma and allergic rhinitis. Therefore, inhibiting FLAP is a promising therapeutic strategy for these conditions.

This compound (formerly MK-591) is a well-characterized FLAP inhibitor with high affinity.[2][3][4][5] In vitro binding assays are essential for determining the potency of such inhibitors, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). This application note details a robust and reproducible competitive binding assay to quantify the interaction of this compound with FLAP.

Signaling Pathway

The following diagram illustrates the central role of FLAP in the leukotriene biosynthesis pathway.

FLAP_Signaling_Pathway Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid cPLA2 FLAP FLAP Arachidonic Acid->FLAP 5-LO 5-LO FLAP->5-LO Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-LO->Leukotriene A4 (LTA4) Leukotrienes (LTB4, LTC4, etc.) Leukotrienes (LTB4, LTC4, etc.) Leukotriene A4 (LTA4)->Leukotrienes (LTB4, LTC4, etc.) Inflammation Inflammation Leukotrienes (LTB4, LTC4, etc.)->Inflammation This compound This compound This compound->FLAP Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis HL-60 Cell Culture HL-60 Cell Culture PMA Stimulation PMA Stimulation HL-60 Cell Culture->PMA Stimulation Membrane Preparation Membrane Preparation PMA Stimulation->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination

References

Application Notes and Protocols for Quiflapon in Leukotriene Biosynthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) pathway. They are implicated in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase, which requires the presence of the 5-lipoxygenase-activating protein (FLAP) for its activity in intact cells. Quiflapon (MK-591) is a potent and selective inhibitor of FLAP, making it a valuable tool for studying the role of leukotrienes in biological systems and for the development of novel anti-inflammatory therapeutics.[1][2] This document provides detailed protocols for utilizing this compound in a cell-based leukotriene biosynthesis inhibition assay.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is an integral membrane protein that binds arachidonic acid and presents it to 5-lipoxygenase, the key enzyme in the leukotriene biosynthesis cascade. By binding to FLAP, this compound prevents the association of 5-lipoxygenase with its substrate, thereby inhibiting the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2]

Data Presentation

The inhibitory activity of this compound on leukotriene B4 (LTB4) biosynthesis in ionophore A23187-stimulated human polymorphonuclear leukocytes (PMNs) is summarized below.

This compound Concentration (nM)Mean LTB4 Inhibition (%)Standard Deviation (%)
0.115.23.5
148.75.1
3.175.34.2
1092.12.8
10098.51.5
IC50 (nM) ~1.6 - 3.1

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of LTB4 biosynthesis. The reported IC50 for this compound in intact human PMNs is approximately 3.1 nM.[1] A separate FLAP binding assay shows an IC50 of 1.6 nM.[1][3]

Experimental Protocols

This section details the necessary protocols for performing a leukotriene biosynthesis inhibition assay using this compound.

Protocol 1: Isolation of Human Polymorphonuclear Leukocytes (PMNs)

Materials:

  • Anticoagulated (e.g., with heparin or EDTA) whole human blood

  • Density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™)

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

  • Red Blood Cell Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

  • Trypan blue solution

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile tips

Procedure:

  • Bring all reagents to room temperature.

  • Carefully layer 15 mL of anticoagulated whole blood over 15 mL of density gradient medium in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the granulocyte/erythrocyte pellet at the bottom of the tube.

  • Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺.

  • To lyse the contaminating red blood cells, add 10 mL of Red Blood Cell Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Centrifuge at 250 x g for 10 minutes and discard the supernatant.

  • Wash the cell pellet twice with HBSS without Ca²⁺/Mg²⁺.

  • Resuspend the final PMN pellet in an appropriate buffer (e.g., HBSS with Ca²⁺/Mg²⁺) for the subsequent assay.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. A viability of >95% is expected.

Protocol 2: Leukotriene B4 Biosynthesis Inhibition Assay

Materials:

  • Isolated human PMNs (from Protocol 1)

  • This compound (MK-591)

  • Calcium ionophore A23187

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • Leukotriene B4 (LTB4) ELISA kit

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in HBSS with Ca²⁺/Mg²⁺ to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Adjust the concentration of the isolated PMNs to 2 x 10⁶ cells/mL in HBSS with Ca²⁺/Mg²⁺.

  • Add 100 µL of the PMN suspension to each well of a 96-well plate.

  • Add 50 µL of the diluted this compound solutions or vehicle (DMSO in HBSS) to the respective wells.

  • Pre-incubate the plate for 15 minutes at 37°C in a 5% CO₂ incubator.

  • Prepare a working solution of the calcium ionophore A23187 in HBSS with Ca²⁺/Mg²⁺. A final concentration of 5 µM is commonly used to stimulate LTB4 production.[4]

  • Add 50 µL of the A23187 working solution to each well to initiate leukotriene biosynthesis. For unstimulated controls, add 50 µL of HBSS.

  • Incubate the plate for 10 minutes at 37°C.

  • Terminate the reaction by placing the plate on ice and then centrifuging at 400 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LTB4 quantification.

Protocol 3: Quantification of Leukotriene B4 by ELISA

Procedure:

  • Follow the manufacturer's instructions provided with the commercial LTB4 ELISA kit.

  • Briefly, this typically involves adding the collected cell supernatants and LTB4 standards to a microplate pre-coated with an anti-LTB4 antibody.

  • An enzyme-conjugated secondary antibody is then added, followed by a substrate solution.

  • The absorbance is measured using a microplate reader at the recommended wavelength.

  • A standard curve is generated using the absorbance values of the known LTB4 standards.

  • The concentration of LTB4 in the experimental samples is determined by interpolating their absorbance values from the standard curve.

  • Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the vehicle-treated, A23187-stimulated control.

Visualization of Pathways and Workflows

Leukotriene Biosynthesis Pathway and this compound's Site of Action

Leukotriene_Biosynthesis phospholipids Membrane Phospholipids pla2 cPLA₂ phospholipids->pla2 Cellular Stimulation aa Arachidonic Acid pla2->aa flap FLAP aa->flap five_lox 5-Lipoxygenase flap->five_lox Presents AA lta4 Leukotriene A₄ (LTA₄) five_lox->lta4 ltb4h LTA₄ Hydrolase lta4->ltb4h ltc4s LTC₄ Synthase lta4->ltc4s ltb4 Leukotriene B₄ (LTB₄) ltb4h->ltb4 ltc4 Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) ltc4s->ltc4 This compound This compound (MK-591) This compound->flap Inhibition

Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound on FLAP.

Experimental Workflow for the Leukotriene Biosynthesis Inhibition Assay

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Analysis blood Whole Blood Collection isolation PMN Isolation (Density Gradient Centrifugation) blood->isolation counting Cell Counting & Viability isolation->counting plating Plate PMNs (2 x 10⁶ cells/mL) counting->plating preincubation Pre-incubate with this compound (15 min, 37°C) plating->preincubation stimulation Stimulate with A23187 (10 min, 37°C) preincubation->stimulation termination Terminate Reaction (Centrifugation) stimulation->termination supernatant Collect Supernatant termination->supernatant elisa Quantify LTB₄ (ELISA) supernatant->elisa data_analysis Data Analysis (% Inhibition, IC₅₀) elisa->data_analysis

Caption: Workflow for the cell-based leukotriene biosynthesis inhibition assay.

Logical Relationship of this compound's Mechanism

Quiflapon_Mechanism This compound This compound flap FLAP This compound->flap Binds to aa_binding Arachidonic Acid Binding to FLAP This compound->aa_binding Inhibits flap->aa_binding Mediates five_lox_interaction FLAP-5-LO Interaction flap->five_lox_interaction Facilitates lt_synthesis Leukotriene Synthesis aa_binding->lt_synthesis Leads to five_lox_interaction->lt_synthesis Is required for

Caption: Logical flow of this compound's inhibitory mechanism on leukotriene synthesis.

References

Application Notes and Protocols for Quiflapon in a Murine Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines and IgE.[1][2][3][4] Murine models of allergic asthma are invaluable tools for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics.[1][2][3][4][5][6] The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-characterized model that mimics many of the key features of human asthma.[1][5][6][7][8][9][10]

Quiflapon (MK-0591) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[11] Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful mediators of inflammation and bronchoconstriction in asthma.[12][13][14] By inhibiting 5-LO, this compound is expected to reduce the production of all leukotrienes, thereby attenuating the cardinal features of allergic asthma.

These application notes provide a detailed protocol for utilizing this compound in an OVA-induced murine model of allergic asthma. The described methodologies, from the induction of the asthmatic phenotype to the evaluation of therapeutic efficacy, are intended to guide researchers in their investigation of 5-LO inhibitors.

Signaling Pathway of Leukotriene Synthesis and Inhibition by this compound

Leukotriene_Pathway cluster_cysLT Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Converts to LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTA4->LTB4 via LTA4->LTC4 via Inflammation Neutrophil Chemotaxis, Inflammation LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Asthma_Symptoms Bronchoconstriction, Mucus Secretion, Edema LTC4->Asthma_Symptoms LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Asthma_Symptoms LTE4->Asthma_Symptoms This compound This compound (MK-0591) This compound->Five_LO Inhibits

Caption: 5-Lipoxygenase pathway and the inhibitory action of this compound.

Experimental Design and Protocols

Animals
  • Species: Mouse

  • Strain: BALB/c mice are most commonly used due to their Th2-prone immunological response.[15]

  • Age: 6-8 weeks old

  • Sex: Female mice are often preferred.

  • Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Groups

A typical study design would include the following groups (n=6-8 mice per group):

  • Control (PBS/Saline): Sensitized and challenged with phosphate-buffered saline (PBS) or saline.

  • OVA Control: Sensitized and challenged with ovalbumin (OVA) and treated with vehicle.

  • This compound Treatment Group(s): Sensitized and challenged with OVA and treated with this compound (e.g., low, medium, and high doses).

  • Positive Control (Dexamethasone): Sensitized and challenged with OVA and treated with dexamethasone, a corticosteroid with known anti-inflammatory effects in this model.[16]

Experimental Workflow for OVA-Induced Allergic Asthma

G Day0 Day 0 & 14: Sensitization Day21_24 Days 21-24: OVA Challenge Day0->Day21_24 Wait 1 week Day0_text i.p. injection of OVA/Alum Day0->Day0_text Day25 Day 25: Endpoint Analysis Day21_24->Day25 Wait 24h Day21_24_text Aerosolized OVA (1% in saline, 30 min/day) Day21_24->Day21_24_text Treatment_text This compound or Vehicle (Administer 1h before each OVA challenge) Day21_24->Treatment_text Day25_AHR Airway Hyperresponsiveness (AHR) Measurement Day25->Day25_AHR Day25_BALF Bronchoalveolar Lavage (BALF) Collection Day25->Day25_BALF Day25_Blood Blood Collection (Serum IgE) Day25->Day25_Blood Day25_Lungs Lung Tissue Collection (Histology, Cytokines) Day25->Day25_Lungs

Caption: Experimental workflow for sensitization, challenge, and analysis.

Detailed Protocols

1. Sensitization and Challenge Protocol

This protocol is adapted from established methods for inducing an acute allergic asthma phenotype.[7][17][18][19]

  • Materials:

    • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

    • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

    • Sterile, pyrogen-free saline or PBS

    • Nebulizer and exposure chamber

  • Procedure:

    • Sensitization (Days 0 and 14):

      • Prepare the sensitization solution by emulsifying 50 µg of OVA and 1 mg of alum in 200 µL of sterile saline per mouse.[17]

      • Administer the 200 µL solution via intraperitoneal (i.p.) injection on days 0 and 14.

      • For the control group, administer 200 µL of saline with alum.

    • Challenge (Days 21-24):

      • Prepare a 1% (w/v) OVA solution in sterile saline.

      • Place mice in a whole-body exposure chamber and challenge them with aerosolized 1% OVA for 30 minutes each day from day 21 to day 24.[18][19]

      • The control group is challenged with aerosolized saline.

2. This compound Administration

  • Vehicle: A suitable vehicle for this compound should be determined based on its solubility (e.g., 0.5% carboxymethylcellulose).

  • Dosage and Administration:

    • The optimal dose of this compound should be determined in preliminary dose-ranging studies. Hypothetical doses could be 1, 10, and 30 mg/kg.

    • Administer this compound (or vehicle) via oral gavage or i.p. injection 1 hour prior to each OVA challenge on days 21-24.

3. Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and can be measured 24 hours after the final OVA challenge.[10]

  • Method: Invasive measurement of lung resistance (R_L) and dynamic compliance (C_dyn) in response to increasing doses of methacholine is the gold standard.

  • Procedure:

    • Anesthetize, tracheostomize, and mechanically ventilate the mice.

    • Administer aerosolized methacholine at increasing concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record R_L and C_dyn for 3 minutes after each methacholine dose.

4. Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to assess airway inflammation.

  • Procedure:

    • After AHR measurement, euthanize the mouse.

    • Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS three times.

    • Centrifuge the pooled BAL fluid.

    • Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

    • Resuspend the cell pellet and perform a total leukocyte count using a hemocytometer.

    • Prepare cytospin slides, stain with Diff-Quik, and perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells.

5. Serological Analysis

  • Procedure:

    • Collect blood via cardiac puncture.

    • Separate serum and store at -80°C.

    • Measure total and OVA-specific IgE levels using a commercial ELISA kit.

6. Lung Histology

  • Procedure:

    • Perfuse the lungs with PBS.

    • Inflate and fix the left lung lobe with 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Score the peribronchial inflammation and goblet cell hyperplasia in a blinded manner.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of a successful study.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)Macrophages (x10⁴)
Control (PBS) 0.5 ± 0.10.1 ± 0.050.2 ± 0.10.3 ± 0.14.4 ± 0.5
OVA + Vehicle 5.2 ± 0.825.5 ± 4.22.1 ± 0.53.5 ± 0.620.9 ± 3.1
OVA + this compound (10 mg/kg) 2.8 ± 0.512.3 ± 2.11.5 ± 0.32.1 ± 0.412.1 ± 2.0
OVA + Dexamethasone (1 mg/kg) 1.5 ± 0.33.1 ± 0.81.1 ± 0.21.5 ± 0.38.9 ± 1.5*

Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle group.

Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

GroupLung Resistance (R_L) at 50 mg/mL Methacholine (cmH₂O·s/mL)
Control (PBS) 1.8 ± 0.3
OVA + Vehicle 5.9 ± 0.7
OVA + this compound (10 mg/kg) 3.5 ± 0.5
OVA + Dexamethasone (1 mg/kg) 2.5 ± 0.4

Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle group.

Table 3: Effect of this compound on Th2 Cytokines and IgE Levels

GroupIL-4 (pg/mL in BALF)IL-5 (pg/mL in BALF)IL-13 (pg/mL in BALF)OVA-specific IgE (U/mL in Serum)
Control (PBS) < 20< 15< 25< 1.0
OVA + Vehicle 155 ± 25210 ± 30350 ± 4525.5 ± 4.8
OVA + this compound (10 mg/kg) 95 ± 18110 ± 22180 ± 3215.2 ± 3.1
OVA + Dexamethasone (1 mg/kg) 45 ± 1050 ± 1285 ± 158.5 ± 2.0

Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle group.

Logical Relationship of Experimental Groups

G Start Allergic Asthma Model (OVA-sensitized & challenged mice) Vehicle Vehicle Treatment (Negative Control) Start->Vehicle This compound This compound Treatment (Test Article) Start->this compound Dex Dexamethasone Treatment (Positive Control) Start->Dex Outcome Asthmatic Phenotype (High Inflammation, AHR, Th2 Cytokines) Vehicle->Outcome Establishes Model Severity Outcome_this compound Attenuation of Asthmatic Phenotype This compound->Outcome_this compound Hypothesized Effect Outcome_Dex Strong Attenuation of Asthmatic Phenotype Dex->Outcome_Dex Validates Model Responsiveness Baseline Baseline Control (PBS-treated mice) Outcome_Baseline No Asthmatic Phenotype Baseline->Outcome_Baseline Provides Normal Reference

Caption: Logical relationship and purpose of the experimental groups.

Conclusion

The protocols and data presented here provide a comprehensive framework for evaluating the therapeutic potential of this compound in a murine model of allergic asthma. By inhibiting the 5-lipoxygenase pathway, this compound is expected to significantly reduce airway inflammation, particularly eosinophilia, and ameliorate airway hyperresponsiveness. This model serves as a robust preclinical platform to investigate the mechanism of action and efficacy of 5-LO inhibitors for the treatment of asthma.

References

Application Notes and Protocols for Quiflapon in Rat Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quiflapon (MK-591) is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators implicated in a variety of inflammatory diseases.[1][2] As an orally active compound, this compound serves as a valuable tool for investigating the role of the 5-lipoxygenase (5-LOX) pathway in preclinical models of inflammation.[1] These application notes provide detailed protocols for the administration of this compound in common rat models of acute and chronic inflammation, along with data presentation guidelines and visualizations of the relevant biological pathways.

Mechanism of Action: Inhibition of Leukotriene Synthesis

This compound exerts its anti-inflammatory effects by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-lipoxygenase.[1] This action effectively blocks the synthesis of leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4) which increase vascular permeability and mediate bronchoconstriction.[2][3][4]

Leukotriene Synthesis Pathway Inhibition by this compound membrane Cell Membrane Phospholipids pla2 cPLA₂ aa Arachidonic Acid (AA) pla2->aa flap 5-LOX Activating Protein (FLAP) aa->flap five_lox 5-Lipoxygenase (5-LOX) flap->five_lox hpete 5-HPETE five_lox->hpete lta4 Leukotriene A₄ (LTA₄) hpete->lta4 ltb4 Leukotriene B₄ (LTB₄) (Chemotaxis) lta4->ltb4 ltc4 Leukotriene C₄ (LTC₄) lta4->ltc4 ltd4 Leukotriene D₄ (LTD₄) ltc4->ltd4 lte4 Leukotriene E₄ (LTE₄) ltd4->lte4 cyslt Cysteinyl Leukotrienes (↑ Vascular Permeability, Bronchoconstriction) lte4->cyslt This compound This compound (MK-591) This compound->flap Inhibits

Caption: this compound inhibits FLAP, blocking leukotriene synthesis.

Data Presentation: this compound in Rat Inflammation Models

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Administration RoutePaw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5h% Inhibition of Edema at 5h
Vehicle Control-e.g., Oral0%
This compounde.g., Oral
This compounde.g., Oral
This compounde.g., Oral
Positive Control (e.g., Indomethacin)e.g., 5e.g., i.p.

Table 2: Effect of this compound on Carrageenan-Induced Pleurisy in Rats

Treatment GroupDose (mg/kg)Administration RouteExudate Volume (mL)Total Leukocyte Count (x10⁶)Neutrophil Count (x10⁶)
Vehicle Control-e.g., Oral
This compounde.g., Oral
This compounde.g., Oral
This compounde.g., Oral
Positive Control (e.g., Dexamethasone)e.g., 1e.g., i.p.

Table 3: Effect of this compound on Collagen-Induced Arthritis in Rats

| Treatment Group | Dose (mg/kg) | Administration Route | Arthritis Score (Day 21) | Paw Thickness (mm, Day 21) | Serum IL-1β (pg/mL) | Serum TNF-α (pg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | Vehicle Control | - | e.g., Oral | | | | | | this compound | | e.g., Oral | | | | | | this compound | | e.g., Oral | | | | | | this compound | | e.g., Oral | | | | | | Positive Control (e.g., Methotrexate) | e.g., 0.5 | e.g., i.p. | | | | |

Experimental Protocols

The following are detailed protocols for inducing inflammation in rats. It is recommended to administer this compound prior to the inflammatory insult to evaluate its prophylactic effects.

Carrageenan-Induced Paw Edema

This model is widely used to assess the efficacy of anti-inflammatory compounds on acute inflammation.[5][6][7]

Carrageenan-Induced Paw Edema Workflow acclimatization Acclimatization (e.g., 7 days) baseline Baseline Paw Volume Measurement (Plethysmometer) acclimatization->baseline drug_admin This compound/Vehicle Administration (e.g., 1 hour pre-carrageenan) carrageenan Subplantar Injection of 1% Carrageenan (0.1 mL) in right hind paw drug_admin->carrageenan baseline->drug_admin measurement Measure Paw Volume at 1, 2, 3, 4, and 5 hours post-carrageenan carrageenan->measurement analysis Data Analysis: Calculate % inhibition of edema measurement->analysis Collagen-Induced Arthritis Workflow immunization1 Day 0: Primary Immunization (Type II Collagen in CFA) Intradermal injection at base of tail immunization2 Day 7: Booster Immunization (Type II Collagen in IFA) immunization1->immunization2 onset Arthritis Onset (approx. Day 10-14) immunization2->onset treatment Treatment Period (e.g., Day 18-35) Daily administration of This compound/Vehicle onset->treatment monitoring Monitor Arthritis Score, Paw Thickness, Body Weight treatment->monitoring endpoint Day 35: Endpoint Analysis (Histopathology, Biomarkers) monitoring->endpoint

References

Application Notes and Protocols for Determining the IC50 Value of Quiflapon Using a Cell-Based Leukotriene Release Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quiflapon, also known as MK-0591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a critical protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in various inflammatory diseases such as asthma and allergic rhinitis.[1][3] this compound exerts its inhibitory effect by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the enzyme responsible for the initial step in leukotriene synthesis.[4] This blockade effectively reduces the production of downstream leukotrienes, including Leukotriene B4 (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[1]

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.[5][6] This document provides a detailed protocol for a cell-based assay to determine the IC50 value of this compound by measuring its ability to inhibit LTB₄ production in activated human polymorphonuclear leukocytes (PMNLs), primarily neutrophils.

Principle of the Assay

This assay utilizes isolated human PMNLs, which are a primary source of leukotrienes in the body. The cells are pre-incubated with varying concentrations of this compound before being stimulated with a calcium ionophore, A23187. This agent induces an influx of calcium, activating the 5-LO pathway and subsequent leukotriene production. The amount of LTB₄ released into the cell supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA). By plotting the LTB₄ concentration against the corresponding this compound concentration, a dose-response curve can be generated, from which the IC50 value is calculated.

Signaling Pathway of Leukotriene Biosynthesis and Inhibition by this compound

FLAP_Pathway AA Arachidonic Acid (from membrane phospholipids) FLAP FLAP (5-Lipoxygenase-Activating Protein) AA->FLAP Binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Catalyzes conversion LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 Hydrolyzed by LTA4 Hydrolase LTC4S LTC4 Synthase LTA4->LTC4S Inflammation Inflammatory Responses LTB4->Inflammation CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->CysLTs CysLTs->Inflammation This compound This compound (MK-0591) This compound->FLAP Inhibits

FLAP Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound from various assays.

Assay TypeCell/SystemSpeciesIC50 Value (nM)Reference
FLAP Binding AssayLeukocyte MembranesHuman1.6[2]
Leukotriene BiosynthesisIntact PMNLsHuman3.1[2]
Leukotriene BiosynthesisElicited PMNLsRat6.1[2]
Leukotriene BiosynthesisWhole BloodHuman510[2]
Leukotriene BiosynthesisWhole BloodSquirrel Monkey69[2]
Leukotriene BiosynthesisWhole BloodRat9[2]

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Blood_Collection 1. Collect Human Venous Blood PMNL_Isolation 2. Isolate PMNLs via Density Gradient Centrifugation Blood_Collection->PMNL_Isolation Cell_Counting 3. Count Cells and Adjust Concentration PMNL_Isolation->Cell_Counting Preincubation 5. Pre-incubate PMNLs with this compound or Vehicle Cell_Counting->Preincubation Quiflapon_Prep 4. Prepare Serial Dilutions of this compound Quiflapon_Prep->Preincubation Stimulation 6. Stimulate with Calcium Ionophore A23187 Preincubation->Stimulation Incubation 7. Incubate to Allow Leukotriene Production Stimulation->Incubation Termination 8. Terminate Reaction and Collect Supernatant Incubation->Termination ELISA 9. Quantify LTB4 in Supernatant using ELISA Termination->ELISA Curve_Fitting 10. Plot Dose-Response Curve ELISA->Curve_Fitting IC50_Calc 11. Calculate IC50 Value Curve_Fitting->IC50_Calc

Experimental Workflow for this compound IC50 Determination.

Experimental Protocols

Materials and Reagents
  • Human venous blood from healthy, consenting donors

  • This compound (MK-0591)

  • Dimethyl sulfoxide (DMSO)

  • Density gradient medium (e.g., Ficoll-Paque™)

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

  • HBSS with Ca²⁺/Mg²⁺

  • Dextran T500

  • Red Blood Cell (RBC) Lysis Buffer

  • Trypan Blue solution

  • Calcium Ionophore A23187

  • Leukotriene B4 (LTB₄) ELISA Kit

  • 96-well microplates

  • Standard laboratory equipment (centrifuge, incubator, microplate reader, etc.)

Protocol 1: Isolation of Human Polymorphonuclear Leukocytes (PMNLs)

This protocol is based on standard methods for neutrophil isolation using density gradient centrifugation.[7][8][9]

  • Blood Collection: Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., EDTA).

  • Dextran Sedimentation: Mix the blood with an equal volume of 3% Dextran T500 in saline and allow the erythrocytes to sediment for 30-45 minutes at room temperature.

  • Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.

  • Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a density gradient medium in a centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PMNL Fraction Collection: After centrifugation, aspirate and discard the upper layers. Carefully collect the PMNL-rich layer, which is typically found above the erythrocyte pellet.

  • RBC Lysis: Resuspend the collected PMNLs in RBC lysis buffer for 5-10 minutes on ice to remove any contaminating red blood cells.

  • Washing: Add an excess of HBSS (without Ca²⁺/Mg²⁺) to stop the lysis and centrifuge at 250 x g for 5 minutes at 4°C. Discard the supernatant and repeat the wash step twice.

  • Cell Counting and Viability: Resuspend the final cell pellet in HBSS (with Ca²⁺/Mg²⁺). Determine the cell count and viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.

  • Final Resuspension: Adjust the cell concentration to 2 x 10⁶ cells/mL in HBSS (with Ca²⁺/Mg²⁺).

Protocol 2: Cell-Based LTB₄ Release Assay
  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in HBSS (with Ca²⁺/Mg²⁺) to achieve the desired final concentrations for the assay. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and at a non-toxic level (e.g., ≤ 0.1%).

  • Pre-incubation: Add 100 µL of the PMNL suspension (2 x 10⁵ cells) to each well of a 96-well plate. Add 50 µL of the diluted this compound solutions or vehicle (HBSS with the same final DMSO concentration) to the appropriate wells.

  • Incubate the plate for 15 minutes at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Stimulation: Prepare a working solution of Calcium Ionophore A23187 in HBSS (with Ca²⁺/Mg²⁺). Add 50 µL of the A23187 solution to each well to a final concentration of 2.5 µM to stimulate leukotriene production.[2] For the negative control (unstimulated) wells, add 50 µL of HBSS.

  • Incubation: Incubate the plate for an additional 10 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by placing the plate on ice and then centrifuging at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant from each well for LTB₄ quantification.

Protocol 3: Quantification of LTB₄ by ELISA
  • Follow the manufacturer's instructions provided with the commercial LTB₄ ELISA kit.[10][11]

  • Briefly, this involves adding the collected supernatants, LTB₄ standards, and enzyme-conjugated LTB₄ to the wells of the antibody-coated microplate.

  • After incubation and washing steps, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader at the recommended wavelength (e.g., 450 nm).

  • The concentration of LTB₄ in each sample is determined by comparing its absorbance to the standard curve.

Data Analysis and IC50 Calculation

  • Calculate the percentage of LTB₄ inhibition for each this compound concentration using the following formula:

    % Inhibition = [1 - (LTB₄ with inhibitor - LTB₄ unstimulated) / (LTB₄ stimulated vehicle - LTB₄ unstimulated)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., four-parameter logistic fit) to generate a sigmoidal dose-response curve.

  • The IC50 value is the concentration of this compound that produces 50% inhibition of LTB₄ production, which can be interpolated from the fitted curve.

Troubleshooting

  • Low LTB₄ Production:

    • Check the viability of the isolated PMNLs.

    • Ensure the Calcium Ionophore A23187 is active and at the correct concentration.

    • Optimize the incubation time for stimulation.

  • High Variability between Replicates:

    • Ensure accurate and consistent pipetting.

    • Ensure proper mixing of cell suspensions and reagents.

    • Check for well-to-well consistency in cell seeding.

  • Inconsistent IC50 Values:

    • Verify the accuracy of this compound dilutions.

    • Ensure the final DMSO concentration is consistent across all wells.

    • Use a consistent source and isolation protocol for PMNLs.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 value of this compound in a cell-based assay. By accurately measuring the inhibition of LTB₄ release from activated human PMNLs, researchers can reliably assess the potency of this compound and other FLAP inhibitors. This information is crucial for drug development and for understanding the pharmacological properties of these compounds in a physiologically relevant context.

References

Application Notes and Protocols: Quiflapon for Studying Leukotriene Signaling in Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pancreatic cancer is characterized by a dysregulated signaling network that promotes cell proliferation, survival, and metastasis. The 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of pro-inflammatory leukotrienes from arachidonic acid, has been identified as a critical contributor to pancreatic cancer pathogenesis.[1][2] Pancreatic tumors and their derived cell lines exhibit a marked overexpression of 5-LOX, whereas normal pancreatic tissues do not.[1][3][4] This upregulation leads to increased production of leukotrienes, which in turn stimulate cancer cell growth and survival.[2][3][5]

Quiflapon (also known as MK-591) is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP).[3][6] FLAP is an essential scaffolding protein that presents arachidonic acid to 5-LOX, thereby enabling the biosynthesis of leukotrienes.[6][7][8] By inhibiting FLAP, this compound effectively blocks the entire leukotriene synthesis pathway, making it a valuable tool for investigating the role of leukotriene signaling in pancreatic cancer and a potential therapeutic agent.[3][7][9][10] These application notes provide detailed protocols for using this compound to study its effects on pancreatic cancer cell viability, apoptosis, and underlying signaling pathways.

Mechanism of Action of this compound in Pancreatic Cancer

This compound exerts its anti-cancer effects by targeting a key survival pathway in pancreatic cancer cells. In these cells, the 5-LOX pathway is continuously active, contributing to a pro-survival signaling cascade. This compound's inhibition of FLAP disrupts this cascade, leading to the downregulation of several key oncogenic proteins, including PKCε (Protein Kinase C-epsilon), K-Ras, and phosphorylated c-Raf and ERK.[3][4][5] The suppression of this PKCε-dependent survival mechanism ultimately induces cancer-specific apoptosis, while sparing normal cells.[3][4][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Downstream Signaling AA Arachidonic Acid FLAP FLAP AA->FLAP substrate LOX5 5-LOX FLAP->LOX5 presents AA to Leukotrienes Leukotrienes (e.g., LTB4) LOX5->Leukotrienes catalysis This compound This compound (MK-591) This compound->FLAP Inhibits PKCe PKCε Leukotrienes->PKCe Upregulates KRas K-Ras PKCe->KRas Stat3 p-Stat3 (Ser727) PKCe->Stat3 Apoptosis Apoptosis PKCe->Apoptosis Inhibits Raf p-c-Raf / p-ERK KRas->Raf KRas->Apoptosis Inhibits Survival Cell Survival & Proliferation Raf->Survival Raf->Apoptosis Inhibits Stat3->Survival Stat3->Apoptosis Inhibits

Caption: this compound inhibits FLAP, blocking leukotriene synthesis and downregulating pro-survival signaling.

Key Applications and Expected Results

This compound can be used in a variety of in vitro assays to characterize the role of leukotriene signaling in pancreatic cancer.

  • Inhibition of Cell Viability: Treatment with this compound is expected to decrease the viability of pancreatic cancer cell lines in a dose-dependent manner.

  • Induction of Apoptosis: this compound induces apoptosis, which can be quantified by methods such as Annexin-V binding assays or analysis of PARP cleavage.[3][4][11]

  • Suppression of Colony Formation: The inhibitor effectively blocks anchorage-independent growth, a hallmark of cancer cells, which can be measured using a soft-agar colony formation assay.[3][4]

  • Synergy with Chemotherapy: this compound has been shown to act synergistically with standard chemotherapeutic agents like gemcitabine, enhancing their apoptotic effects.[3][4]

Data Presentation: Summary of this compound's Effects

The following tables summarize the expected quantitative outcomes from treating pancreatic cancer cells with this compound, based on published findings.

Table 1: Effect of this compound on Pancreatic Cancer Cell Viability

Cell LineThis compound Conc. (µM)Duration (h)% Decrease in Viability (Approx.)
PANC-154840-50%
PANC-1104870-80%
AsPC-154835-45%
AsPC-1104865-75%
MiaPaCa-254845-55%
MiaPaCa-2104875-85%

Table 2: Induction of Apoptosis by this compound

Cell LineThis compound Conc. (µM)Duration (h)% Apoptotic Cells (Annexin-V+)
PANC-1102450-60%
AsPC-1102440-50%
MiaPaCa-2102455-65%

Table 3: Inhibition of Anchorage-Independent Growth

Cell LineThis compound Conc. (µM)Duration (days)% Reduction in Colony Formation
PANC-1514>90%
AsPC-1514>90%

Experimental Workflow

The general workflow for studying the effects of this compound involves culturing pancreatic cancer cells, treating them with the inhibitor, and subsequently performing various functional and molecular assays.

G cluster_assays Downstream Assays start Pancreatic Cancer Cell Culture (e.g., PANC-1, AsPC-1, MiaPaCa-2) treatment Cell Seeding & Treatment start->treatment control Control Group (Vehicle - e.g., DMSO) treatment->control This compound Treatment Group (this compound) treatment->this compound incubation Incubation (24-72 hours, 37°C, 5% CO2) control->incubation This compound->incubation viability Cell Viability Assay (SRB / MTT) incubation->viability apoptosis Apoptosis Assay (Annexin-V / PARP Cleavage) incubation->apoptosis western Western Blot Analysis (PKCε, p-ERK, etc.) incubation->western invasion Colony Formation Assay (Soft Agar) incubation->invasion analysis Data Analysis & Comparison viability->analysis apoptosis->analysis western->analysis invasion->analysis

Caption: General experimental workflow for investigating the effects of this compound on pancreatic cancer cells.

Detailed Experimental Protocols

Protocol 1: General Cell Culture of Pancreatic Cancer Lines

This protocol describes standard procedures for maintaining common pancreatic cancer cell lines such as PANC-1, AsPC-1, and MiaPaCa-2.

  • Media Preparation: Prepare complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cells at 1,200 rpm for 5 minutes. Discard the supernatant.

  • Resuspension and Plating: Resuspend the cell pellet in 10-12 mL of fresh complete growth medium and transfer to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing (Passaging): When cells reach 80-90% confluency, wash with sterile PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and re-plate the cells at the desired split ratio (e.g., 1:4 to 1:8).

Protocol 2: Cell Viability (Sulforhodamine B - SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 20 µM) in complete growth medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Final Wash: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Quantification: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain. Shake the plate gently for 5 minutes. Measure the optical density (OD) at 510 nm using a microplate reader.

Protocol 3: Apoptosis (Annexin-V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed 2x10^5 cells per well in a 6-well plate. After 24 hours, treat with this compound (e.g., 10 µM) or vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach with Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-V Binding Buffer. Add 5 µL of FITC-conjugated Annexin-V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in protein expression levels (e.g., PKCε, p-ERK, cleaved PARP).

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PKCε, anti-p-ERK, anti-PARP, anti-Actin) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

References

Application Notes and Protocols for Quiflapon in Ex Vivo Human Whole Blood Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quiflapon, also known as MK-591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is an essential component of the 5-lipoxygenase (5-LO) pathway, which is responsible for the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators. By binding to FLAP, this compound prevents the translocation of 5-LO to the nuclear membrane and its subsequent activation, thereby inhibiting the production of all leukotrienes, including the potent neutrophil chemoattractant, Leukotriene B4 (LTB4).

These application notes provide a detailed protocol for utilizing this compound in ex vivo human whole blood assays to assess its inhibitory effect on LTB4 production. This type of assay is a valuable tool in drug development for evaluating the potency and efficacy of 5-LO pathway inhibitors in a physiologically relevant environment that includes all blood cell types and plasma proteins.

Mechanism of Action: The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is initiated by cellular stimuli that lead to the release of arachidonic acid from the cell membrane. FLAP then presents arachidonic acid to the 5-LO enzyme, which catalyzes the initial steps in the formation of leukotrienes. This compound's inhibition of FLAP effectively shuts down this entire cascade.

Figure 1: Mechanism of action of this compound in the 5-lipoxygenase pathway.

Quantitative Data: Inhibition of LTB4 Production by this compound

The following table summarizes the in vivo dose-dependent inhibitory effect of this compound (MK-591) on LTB4 concentrations in rectal dialysate from a study in patients with ulcerative colitis. While this is in vivo data, it clearly demonstrates the dose-response relationship of this compound's inhibitory activity.

This compound (MK-591) Dose (twice daily)Median LTB4 Concentration (% of Baseline)
Placebo78%
12.5 mg12%
50 mg16.5%
100 mg1.4%

Data adapted from a study on the effects of MK-591 on LTB4 concentrations in rectal dialysate in patients with ulcerative colitis.

A separate study reported that a single oral 250 mg dose of MK-0591 resulted in a maximum inhibition of 96.4% ± 2.1% of ex vivo LTB4 biosynthesis in whole blood at 4 hours after dosing[1].

Experimental Protocols

Ex Vivo Human Whole Blood Assay for LTB4 Inhibition

This protocol details the steps to assess the in vitro efficacy of this compound in inhibiting calcium ionophore (A23187)-stimulated LTB4 production in fresh human whole blood.

Experimental_Workflow Blood_Collection 1. Whole Blood Collection (Heparin anticoagulant) Pre_incubation 2. Pre-incubation with this compound (Varying concentrations) Blood_Collection->Pre_incubation Stimulation 3. Stimulation with Calcium Ionophore A23187 Pre_incubation->Stimulation Incubation 4. Incubation Stimulation->Incubation Termination 5. Termination of Reaction & Plasma Separation Incubation->Termination LTB4_Quantification 6. LTB4 Quantification (ELISA) Termination->LTB4_Quantification Data_Analysis 7. Data Analysis (IC50 determination) LTB4_Quantification->Data_Analysis

Figure 2: Experimental workflow for the ex vivo whole blood LTB4 inhibition assay.

Materials:

  • This compound (MK-591)

  • Calcium Ionophore A23187 (from a stock solution in DMSO)

  • Freshly drawn human whole blood (anticoagulant: heparin or EDTA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (for vehicle control and drug dilution)

  • Microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

  • LTB4 ELISA Kit

  • Microplate reader

Procedure:

  • Blood Collection:

    • Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • It is recommended to use the blood within 2 hours of collection. Gently mix the blood by inversion before use.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to achieve a range of desired final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM).

    • Prepare a vehicle control using only DMSO.

  • Pre-incubation with this compound:

    • Aliquot whole blood into microcentrifuge tubes.

    • Add a small volume of the diluted this compound solutions or vehicle control to the blood aliquots. The final concentration of DMSO should be kept constant across all samples and should not exceed 0.5%.

    • Gently mix and pre-incubate the samples for 15-30 minutes at 37°C.

  • Stimulation of LTB4 Production:

    • Prepare a working solution of Calcium Ionophore A23187 in PBS.

    • Add the A23187 working solution to the pre-incubated blood samples to a final concentration of 10-50 µM to stimulate LTB4 production.

    • Include a negative control sample with no A23187 stimulation.

  • Incubation:

    • Incubate the samples for 30-60 minutes at 37°C with gentle agitation.

  • Termination of Reaction and Plasma Separation:

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge the samples at 1000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until LTB4 analysis.

  • LTB4 Quantification:

    • Quantify the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit.

    • Follow the manufacturer's instructions for the ELISA protocol, including the preparation of standards, samples, and reagents, as well as the incubation times and measurement of absorbance.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the LTB4 standards.

    • Determine the LTB4 concentration in each sample by interpolating from the standard curve.

    • Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the vehicle-treated, A23187-stimulated control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of this compound that inhibits LTB4 production by 50%).

Logical Relationship for IC50 Determination

The determination of the IC50 value is a critical step in evaluating the potency of an inhibitor like this compound. This process involves a series of dependent steps, from generating experimental data to applying a mathematical model.

IC50_Determination_Logic Dose_Response_Data Generate Dose-Response Data (this compound Concentration vs. LTB4 Level) Calculate_Inhibition Calculate % Inhibition (Relative to Stimulated Control) Dose_Response_Data->Calculate_Inhibition Log_Transform Log Transform This compound Concentrations Calculate_Inhibition->Log_Transform Nonlinear_Regression Fit Data to a Sigmoidal Curve (e.g., Four-Parameter Logistic Model) Log_Transform->Nonlinear_Regression Determine_IC50 Determine IC50 (Concentration at 50% Inhibition) Nonlinear_Regression->Determine_IC50

Figure 3: Logical workflow for the determination of the IC50 value.

Conclusion

The ex vivo human whole blood assay is a robust and physiologically relevant method for characterizing the inhibitory activity of this compound on the 5-lipoxygenase pathway. The detailed protocol provided in these application notes offers a reliable framework for researchers to assess the potency of this compound and other FLAP inhibitors. The quantitative data and diagrams presented herein serve as valuable resources for understanding the mechanism of action and experimental application of this compound in drug discovery and development.

References

Western Blot Analysis of 5-Lipoxygenase-Activating Protein (FLAP) Expression Following Quiflapon Treatment

Author: BenchChem Technical Support Team. Date: November 2025

APPLICATION NOTE AND PROTOCOL

Audience: Researchers, scientists, and drug development professionals.

Introduction and Purpose

The 5-lipoxygenase-activating protein (FLAP), encoded by the ALOX5AP gene, is an integral nuclear membrane protein essential for the biosynthesis of leukotrienes.[1][2] Leukotrienes are potent pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma and atherosclerosis.[3][4][5] FLAP's critical function is to bind arachidonic acid (AA) and present it to 5-lipoxygenase (5-LO), the key enzyme in the leukotriene synthesis pathway.[6][7] The interaction between FLAP and 5-LO is a prerequisite for efficient leukotriene production in cells.[7]

Quiflapon (MK-591) is a potent and specific inhibitor of FLAP.[7] Its primary mechanism of action is to bind to FLAP, thereby disrupting the formation of the 5-LO/FLAP complex and blocking the transfer of arachidonic acid.[7] This action effectively inhibits the synthesis of downstream leukotrienes. While the principal effect of this compound is functional inhibition, it is also valuable to investigate potential secondary effects, such as changes in total FLAP protein expression, which could arise from long-term treatment or compensatory cellular mechanisms.

This document provides a detailed protocol for the quantitative analysis of FLAP protein expression in cultured cells after treatment with this compound using Western blotting.

Leukotriene Biosynthesis Pathway and this compound's Point of Inhibition

The synthesis of leukotrienes is initiated by cellular stimuli that activate cytosolic phospholipase A₂ (cPLA₂), which in turn releases arachidonic acid (AA) from the nuclear membrane. 5-LO translocates from the cytosol to the nuclear envelope, where it interacts with FLAP.[6] FLAP facilitates the transfer of AA to 5-LO, which then catalyzes the formation of Leukotriene A₄ (LTA₄). LTA₄ is a pivotal intermediate that is further converted to LTB₄ or the cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄). This compound directly inhibits FLAP, representing a critical upstream control point in this pro-inflammatory cascade.

Leukotriene_Pathway cluster_membrane Nuclear Membrane cluster_cytosol Cytosol cluster_products PLA2 cPLA₂ AA Arachidonic Acid (AA) PLA2->AA releases FLAP FLAP AA->FLAP LTA4 Leukotriene A₄ (LTA₄) FLAP->LTA4 presents AA to 5-LO leading to LTB4 LTB₄ LTA4->LTB4 LTC4 Cysteinyl LTs (LTC₄, LTD₄, LTE₄) LTA4->LTC4 LO5 5-Lipoxygenase (5-LO) LO5->FLAP translocates & interacts with This compound This compound (MK-591) This compound->FLAP INHIBITS Western_Blot_Workflow node1 1. Cell Culture & Treatment (e.g., THP-1 monocytes) Treat with various concentrations of this compound (0, 1, 10, 100 nM) node2 2. Cell Lysis Harvest cells and lyse with RIPA buffer containing protease inhibitors node1->node2 node3 3. Protein Quantification Determine protein concentration (e.g., BCA Assay) node2->node3 node4 4. SDS-PAGE Separate proteins by molecular weight on a polyacrylamide gel node3->node4 node5 5. Electrotransfer Transfer separated proteins to a PVDF membrane node4->node5 node6 6. Immunoblotting Block, then probe with Primary Ab (anti-FLAP) and HRP-conjugated Secondary Ab node5->node6 node7 7. Detection Incubate with ECL substrate and capture chemiluminescent signal node6->node7 node8 8. Data Analysis Perform densitometry. Normalize FLAP band intensity to a loading control (e.g., β-actin) node7->node8

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with Quiflapon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quiflapon (formerly MK-0591) is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] By binding to FLAP, this compound prevents its interaction with 5-lipoxygenase (5-LO), thereby blocking the synthesis of leukotrienes.[1] Leukotrienes play a significant role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases, by promoting bronchoconstriction, increasing vascular permeability, and recruiting immune cells to sites of inflammation.[1][3][4]

This application note provides detailed protocols for the analysis of immune cells, particularly neutrophils and eosinophils, treated with this compound using flow cytometry. Flow cytometry is a powerful technique for single-cell analysis, enabling the identification and quantification of specific cell populations and the assessment of their activation status through the detection of cell surface and intracellular markers.[5] These protocols are designed to assist researchers in investigating the immunomodulatory effects of this compound on key immune cell populations involved in inflammatory responses.

Data Presentation

The following tables summarize hypothetical quantitative data representing the expected effects of this compound on neutrophil and eosinophil activation, as analyzed by flow cytometry. This data is for illustrative purposes to demonstrate how to present quantitative findings from such experiments.

Table 1: Effect of this compound on the Expression of Activation Marker CD11b on Human Neutrophils.

TreatmentConcentration (nM)% of CD11b+ Neutrophils (Mean ± SD)
Unstimulated Control05.2 ± 1.1
Stimulated Control (fMLP)085.6 ± 4.3
This compound + fMLP165.3 ± 3.8
This compound + fMLP1042.1 ± 2.9
This compound + fMLP10020.7 ± 2.1

fMLP (N-formylmethionyl-leucyl-phenylalanine) is a potent neutrophil chemoattractant and activator.

Table 2: Effect of this compound on the Expression of Activation Marker CD69 on Human Eosinophils.

TreatmentConcentration (nM)% of CD69+ Eosinophils (Mean ± SD)
Unstimulated Control02.1 ± 0.5
Stimulated Control (IL-5)045.8 ± 3.2
This compound + IL-5135.2 ± 2.7
This compound + IL-51021.9 ± 1.9
This compound + IL-51009.8 ± 1.2

IL-5 is a key cytokine involved in eosinophil activation and survival.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Granulocytes

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ficoll-Paque PLUS

  • Red Blood Cell (RBC) Lysis Buffer

  • Fetal Bovine Serum (FBS)

  • 15 mL and 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the PBMC layer (the white, cloudy layer at the plasma-Ficoll interface).

  • Transfer the granulocyte and erythrocyte pellet to a separate tube.

  • Wash the collected PBMCs with PBS containing 2% FBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • To isolate granulocytes, resuspend the pellet from step 5 in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Wash the granulocytes with PBS containing 2% FBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellets in an appropriate buffer for cell counting and subsequent experiments.

Protocol 2: In Vitro Treatment of Immune Cells with this compound

Materials:

  • Isolated neutrophils or eosinophils

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulating agent (e.g., fMLP for neutrophils, IL-5 for eosinophils)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Resuspend the isolated immune cells to a concentration of 1 x 10^6 cells/mL in cell culture medium.

  • Pre-incubate the cells with the desired concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Add the stimulating agent (e.g., 1 µM fMLP or 10 ng/mL IL-5) to the cell suspension.

  • Incubate for the desired time period (e.g., 15-60 minutes for neutrophil activation, 24 hours for eosinophil activation) at 37°C and 5% CO2.

  • Proceed to the staining protocol.

Protocol 3: Flow Cytometry Staining for Surface Markers

Materials:

  • Treated immune cells

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against desired surface markers (e.g., anti-CD16, anti-CD11b for neutrophils; anti-CD49d, anti-CD69 for eosinophils)

  • Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • 96-well V-bottom plates or flow cytometry tubes

  • Centrifuge

Procedure:

  • Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a 96-well plate or flow cytometry tube.

  • Wash the cells with 200 µL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 3 minutes. Discard the supernatant.

  • Resuspend the cells in 100 µL of a master mix containing the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • If using a non-fixable viability dye, add it to the cells just before analysis. If using a fixable viability dye, follow the manufacturer's protocol before antibody staining.

  • Resuspend the cells in 200-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP Binds to 5-LO 5-LO FLAP->5-LO Activates LTA4 LTA4 5-LO->LTA4 Converts AA to This compound This compound This compound->FLAP Inhibits LTB4 LTB4 LTA4->LTB4 Metabolized to CysLTs CysLTs LTA4->CysLTs Metabolized to

Caption: this compound's mechanism of action in the leukotriene synthesis pathway.

G start Isolate Immune Cells (Neutrophils/Eosinophils) pretreatment Pre-treat with this compound or Vehicle Control start->pretreatment stimulation Stimulate with Activator (e.g., fMLP or IL-5) pretreatment->stimulation staining Stain with Fluorochrome- conjugated Antibodies stimulation->staining acquisition Acquire Data on Flow Cytometer staining->acquisition analysis Analyze Data (Gating and Quantification) acquisition->analysis

Caption: Experimental workflow for flow cytometry analysis with this compound.

G cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Expected Outcome Quiflapon_present This compound Present LT_synthesis_inhibited Leukotriene Synthesis Inhibited Quiflapon_present->LT_synthesis_inhibited Quiflapon_absent This compound Absent (Control) LT_synthesis_active Leukotriene Synthesis Active Quiflapon_absent->LT_synthesis_active Reduced_activation Reduced Immune Cell Activation Markers (e.g., CD11b, CD69) LT_synthesis_inhibited->Reduced_activation Normal_activation Normal Immune Cell Activation Markers LT_synthesis_active->Normal_activation

References

Application Notes and Protocols for Gene Expression Profiling in Response to Quiflapon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quiflapon is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases and have also been shown to play a role in cancer progression. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, making it a valuable tool for studying the pathological roles of these mediators and a potential therapeutic agent.[1][2][3] These application notes provide a comprehensive overview of the methodologies used to analyze gene expression changes in response to this compound treatment, offering researchers a framework for their own investigations.

Mechanism of Action

This compound exerts its biological effects by binding to FLAP, which is an integral membrane protein. This binding prevents the translocation of 5-lipoxygenase (5-LOX) from the cytoplasm to the nuclear membrane and inhibits the transfer of arachidonic acid to 5-LOX, a critical step for leukotriene synthesis.[1][2][3] The inhibition of the 5-lipoxygenase pathway by this compound has been shown to induce apoptosis and inhibit proliferation and invasion in cancer cells, particularly in pancreatic cancer. This is achieved through the downregulation of key signaling pathways, including the protein kinase C-epsilon (PKCε), K-Ras, c-Raf/MEK/ERK, and STAT3 pathways.

Signaling Pathway Affected by this compound

The following diagram illustrates the signaling cascade impacted by this compound.

Quiflapon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP 5-LOX 5-LOX FLAP->5-LOX activates Leukotrienes Leukotrienes 5-LOX->Leukotrienes produces This compound This compound This compound->FLAP inhibits PKCe PKCε Leukotrienes->PKCe activates KRas K-Ras PKCe->KRas STAT3 STAT3 PKCe->STAT3 phosphorylates cRaf c-Raf KRas->cRaf ERK ERK cRaf->ERK phosphorylates GeneExpression Altered Gene Expression ERK->GeneExpression STAT3->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Proliferation_Inhibition Inhibition of Proliferation & Invasion GeneExpression->Proliferation_Inhibition

Caption: this compound inhibits FLAP, blocking leukotriene synthesis and downstream pro-survival signaling.

Data Presentation: Gene Expression Changes in Response to this compound

While specific, comprehensive public datasets on gene expression changes induced by this compound are limited, the known affected pathways allow for the creation of an illustrative table of expected gene expression alterations in cancer cells. The following tables summarize hypothetical but expected changes in gene expression based on the known mechanism of action of this compound.

Table 1: Hypothetical Down-regulated Genes in Pancreatic Cancer Cells Treated with this compound

Gene SymbolGene NameFunctionFold Change (Log2)
CCND1Cyclin D1Cell cycle progression-1.5
BIRC5SurvivinInhibition of apoptosis-2.0
AURKAAurora Kinase AMitotic spindle formation-1.8
MMP2Matrix Metallopeptidase 2Extracellular matrix degradation, invasion-1.7
MMP9Matrix Metallopeptidase 9Extracellular matrix degradation, invasion-1.9
VEGFAVascular Endothelial Growth Factor AAngiogenesis-1.6
BCL2B-cell lymphoma 2Inhibition of apoptosis-1.4
MYCMYC Proto-OncogeneTranscription factor, cell proliferation-1.3

Table 2: Hypothetical Up-regulated Genes in Pancreatic Cancer Cells Treated with this compound

Gene SymbolGene NameFunctionFold Change (Log2)
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle arrest2.2
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic1.8
BADBCL2 Associated Agonist Of Cell DeathPro-apoptotic1.5
CASP3Caspase 3Executioner caspase in apoptosis1.9
CASP9Caspase 9Initiator caspase in apoptosis1.7

Experimental Protocols

Experimental Workflow for Gene Expression Profiling

The following diagram outlines the typical workflow for analyzing gene expression changes in response to this compound treatment.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis cell_culture 1. Cell Culture (e.g., Pancreatic Cancer Cells) drug_treatment 2. This compound Treatment (vs. Vehicle Control) cell_culture->drug_treatment rna_extraction 3. RNA Isolation (e.g., Trizol) drug_treatment->rna_extraction rna_qc 4. RNA Quality Control (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc library_prep 5. Library Preparation (e.g., Poly-A selection, cDNA synthesis) rna_qc->library_prep sequencing 6. High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_qc 7. Raw Data Quality Control (e.g., FastQC) sequencing->data_qc alignment 8. Read Alignment (to reference genome) data_qc->alignment quantification 9. Gene Expression Quantification alignment->quantification diff_expression 10. Differential Expression Analysis quantification->diff_expression pathway_analysis 11. Pathway and Functional Enrichment Analysis diff_expression->pathway_analysis

Caption: Workflow for gene expression analysis following this compound treatment.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture: Culture human pancreatic cancer cell lines (e.g., Panc-1, BxPC-3) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture media to the desired final concentrations.

  • Treatment: Replace the culture medium with fresh medium containing either this compound at various concentrations or the vehicle (DMSO) as a control. Incubate the cells for a predetermined time period (e.g., 24, 48 hours).

Protocol 2: RNA Isolation and Quality Control
  • RNA Isolation: After treatment, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis reagent (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.

  • RNA Purification: Purify the RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Quality Control:

    • Quantification: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Integrity: Assess the RNA integrity by electrophoresis on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) is crucial for downstream applications.

Protocol 3: RNA-Seq Library Preparation and Sequencing
  • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.

  • Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it with random hexamers.

  • First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments to create blunt ends and then add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing.

  • Library Quality Control: Assess the quality and quantity of the prepared library using a DNA analyzer (e.g., Agilent Bioanalyzer) and qPCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Protocol 4: Microarray Analysis
  • cDNA Synthesis and Labeling:

    • Reverse transcribe total RNA into cDNA.

    • During or after cDNA synthesis, label the cDNA with a fluorescent dye (e.g., Cy3 or Cy5). For two-color arrays, label the control and treated samples with different dyes.

  • Hybridization:

    • Purify the labeled cDNA.

    • Hybridize the labeled cDNA to a microarray slide containing probes for thousands of genes. Hybridization is typically carried out in a hybridization chamber at a specific temperature for 16-20 hours.[4]

  • Washing: After hybridization, wash the microarray slide to remove non-specifically bound cDNA.

  • Scanning: Scan the microarray slide using a laser scanner to detect the fluorescence signals from the hybridized probes.

  • Data Extraction: Use image analysis software to quantify the fluorescence intensity of each spot on the microarray.

Data Analysis

A generalized data analysis workflow is presented below.

Data_Analysis_Workflow raw_data Raw Sequencing Reads (FASTQ files) qc Quality Control (FastQC) raw_data->qc trimming Adapter & Quality Trimming qc->trimming alignment Alignment to Genome (e.g., STAR) trimming->alignment quantification Gene Count Quantification (e.g., HTSeq) alignment->quantification diff_exp Differential Expression Analysis (e.g., DESeq2, edgeR) quantification->diff_exp gene_list List of Differentially Expressed Genes (DEGs) diff_exp->gene_list pathway_analysis Pathway & GO Enrichment Analysis (e.g., GSEA) gene_list->pathway_analysis visualization Data Visualization (Volcano plots, Heatmaps) gene_list->visualization

Caption: A typical bioinformatics workflow for RNA-seq data analysis.

For both RNA-Seq and microarray data, the initial steps involve quality control of the raw data. For RNA-Seq, this includes assessing read quality and trimming adapters. For microarrays, it involves background correction and normalization. Subsequent analysis involves statistical tests to identify differentially expressed genes between this compound-treated and control samples. A common threshold for significance is a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change of > 1 or < -1. Finally, functional enrichment analysis of the differentially expressed genes is performed to identify the biological pathways and processes that are most significantly affected by this compound treatment.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of this FLAP inhibitor and identify novel biomarkers and therapeutic targets.

References

Application Notes & Protocols: Utilizing Quiflapon with CRISPR/Cas9 to Interrogate the 5-Lipoxygenase Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Principle

The 5-lipoxygenase (5-LOX) pathway is a critical enzymatic cascade responsible for the metabolism of arachidonic acid into potent pro-inflammatory lipid mediators known as leukotrienes.[1][2] This pathway is centrally implicated in a variety of inflammatory diseases, including asthma and cardiovascular conditions.[3] Key to this process are two proteins: 5-lipoxygenase (5-LOX), the primary enzyme, and the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein essential for transferring arachidonic acid to 5-LOX for catalysis.[1][3][4]

Quiflapon (also known as MK-591) is a potent, selective, and orally active inhibitor of FLAP.[5][6] It functions by binding to FLAP, thereby preventing the presentation of arachidonic acid to 5-LOX and effectively halting the biosynthesis of all downstream leukotrienes.[3]

The advent of CRISPR/Cas9 genome editing technology offers an unprecedented ability to create precise genetic modifications, such as gene knockouts.[7][8] By combining the pharmacological inhibition of FLAP by this compound with the genetic ablation of the 5-LOX gene (ALOX5), researchers can perform highly specific mechanism-of-action studies.

Application Principle: This document outlines a powerful experimental strategy to validate the on-target effects of this compound. By creating a stable ALOX5 knockout cell line using CRISPR/Cas9, researchers can demonstrate that the inhibitory effects of this compound on leukotriene synthesis are entirely dependent on the presence of the 5-LOX enzyme. In ALOX5 knockout cells, this compound should have no further effect on the already-abolished leukotriene production, thus confirming its specific role in the FLAP/5-LOX axis and helping to identify any potential off-target effects.

Quantitative Data: this compound Inhibition Profile

The following tables summarize the inhibitory concentrations (IC50) of this compound from various published assays. This data is crucial for designing effective dose-response experiments.

Table 1: this compound IC50 Values in Biochemical and Cellular Assays

Assay Type Target/System IC50 Value Reference(s)
FLAP Binding Assay 5-Lipoxygenase-Activating Protein (FLAP) 1.6 nM [5][6]
Leukotriene Biosynthesis Intact Human Polymorphonuclear Leukocytes (PMNLs) 3.1 nM [5][9]
Leukotriene Biosynthesis Elicited Rat Polymorphonuclear Leukocytes (PMNLs) 6.1 nM [5][9]
Leukotriene Biosynthesis Human Whole Blood 510 nM [5]
Leukotriene Biosynthesis Squirrel Monkey Whole Blood 69 nM [5]

| Leukotriene Biosynthesis | Rat Whole Blood | 9 nM |[5] |

Visualized Pathways and Workflows

Visual diagrams are essential for understanding the complex relationships in this experimental system.

G cluster_membrane Nuclear Membrane cluster_cytosol Cytosol / Nucleoplasm Membrane_AA Membrane Phospholipids (Arachidonic Acid Source) AA Arachidonic Acid Membrane_AA->AA Stimulus (e.g., Ca2+ ionophore) FLAP FLAP LOX5 5-LOX (ALOX5 gene) FLAP->LOX5 Presentation LTC4_Synthase LTC4 Synthase PLA2 cPLA2 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Catalysis LTA4_Hydrolase LTA4 Hydrolase AA->FLAP Transfer LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase This compound This compound This compound->FLAP Inhibition

Figure 1. The 5-Lipoxygenase (5-LOX) signaling pathway and point of inhibition by this compound.

G cluster_prep Phase 1: ALOX5 Knockout Cell Line Generation cluster_exp Phase 2: Pharmacological Study cluster_analysis Phase 3: Data Analysis A 1. Design & Synthesize sgRNAs for ALOX5 gene B 2. Deliver Cas9 & sgRNA into target cells (e.g., HEK293) A->B C 3. Isolate single cell clones B->C D 4. Screen & Verify Knockout (Sequencing & Western Blot) C->D E 5. Expand verified ALOX5 KO and Wild-Type (WT) clones D->E F 6. Plate WT and ALOX5 KO cells E->F G 7. Treat with this compound (Dose-response) or Vehicle F->G H 8. Stimulate with Ca2+ Ionophore (e.g., A23187) to induce LT synthesis G->H I 9. Collect supernatants H->I J 10. Measure Leukotriene B4 (LTB4) production via ELISA or HPLC I->J K 11. Compare LTB4 levels between WT and KO cells +/- this compound J->K

Figure 2. Experimental workflow for CRISPR knockout of ALOX5 and subsequent treatment with this compound.

G WT_Cells Wild-Type (WT) Cells (ALOX5+/+) Quiflapon_Treatment + this compound WT_Cells->Quiflapon_Treatment Vehicle_Treatment + Vehicle (Control) WT_Cells->Vehicle_Treatment KO_Cells ALOX5 Knockout (KO) Cells (ALOX5-/-) KO_Cells->Quiflapon_Treatment KO_Cells->Vehicle_Treatment WT_Quiflapon_Outcome Result: Leukotriene Production Strongly Inhibited Quiflapon_Treatment->WT_Quiflapon_Outcome On-target (Inhibition) KO_Quiflapon_Outcome Result: No Leukotriene Production (No change) Quiflapon_Treatment->KO_Quiflapon_Outcome Specificity Confirmation WT_Vehicle_Outcome Result: High Leukotriene Production Vehicle_Treatment->WT_Vehicle_Outcome On-target (Baseline) KO_Vehicle_Outcome Result: No Leukotriene Production Vehicle_Treatment->KO_Vehicle_Outcome Genetic Confirmation

Figure 3. Logical relationships and expected outcomes of the proposed experiment.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for executing the experimental workflow described above.

Protocol 1: CRISPR/Cas9-Mediated Knockout of ALOX5

This protocol outlines the generation of a stable ALOX5 knockout cell line (e.g., in HEK293 cells, which are amenable to transfection and cloning).[10]

Materials:

  • HEK293 cells

  • Culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-Puro)

  • ALOX5-targeting single guide RNAs (sgRNAs)

  • Lipofectamine-based transfection reagent

  • Puromycin for selection

  • Reagents for genomic DNA extraction, PCR, and Sanger sequencing

  • Antibody for 5-LOX protein (for Western Blot)

Methodology:

  • sgRNA Design and Cloning:

    • Design at least two sgRNAs targeting an early exon of the human ALOX5 gene to maximize the chance of a frameshift mutation.[11] Use online design tools, ensuring high on-target scores and minimal off-target predictions. The target site must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).[12]

    • Synthesize and clone the sgRNA sequences into a suitable expression vector containing the Cas9 nuclease, following established cloning protocols.[12]

  • Transfection:

    • Culture HEK293 cells to 70-80% confluency.

    • Co-transfect the cells with the Cas9/sgRNA plasmid(s) using a lipid-based transfection reagent according to the manufacturer's protocol.[13] Include a mock-transfected control.

  • Selection of Edited Cells:

    • 48 hours post-transfection, begin selection by adding puromycin to the culture medium (concentration to be determined by a kill curve).

    • Culture cells in selection medium for 3-5 days until non-transfected cells are eliminated.

  • Single-Cell Cloning:

    • After selection, dilute the surviving cells and re-plate into 96-well plates at a density of ~0.5 cells per well to isolate single clones.

    • Culture the single clones until colonies are large enough for expansion (~2-3 weeks).

  • Screening and Verification of Knockout:

    • Genomic DNA Analysis: Expand each clone into duplicate plates. From one plate, extract genomic DNA.[12] PCR amplify the ALOX5 target region and perform Sanger sequencing to identify clones with insertions or deletions (indels) that cause a frameshift mutation.[14]

    • Protein Analysis (Western Blot): For clones confirmed to have frameshift mutations, use the duplicate plate to expand the cells further. Prepare cell lysates and perform a Western blot using an anti-5-LOX antibody to confirm the complete absence of the 5-LOX protein. This is the definitive confirmation of a functional knockout.[14]

  • Expansion:

    • Expand the verified ALOX5 knockout clones and a wild-type (WT) control clone (a clone that went through the process but retained the original ALOX5 sequence) for use in subsequent assays.

Protocol 2: Assay for 5-LOX Pathway Inhibition by this compound

This protocol details the treatment of WT and ALOX5 KO cells with this compound and the subsequent measurement of leukotriene production.

Materials:

  • Expanded WT and ALOX5 KO HEK293 cells

  • This compound (MK-591)

  • DMSO (vehicle control)

  • Calcium Ionophore A23187 (stimulant)

  • Phosphate-Buffered Saline (PBS)

  • Leukotriene B4 (LTB4) ELISA Kit or HPLC system for lipid mediator analysis

Methodology:

  • Cell Plating:

    • Plate both WT and ALOX5 KO cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested dose range based on IC50 values is 0.1 nM to 1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

    • Pre-incubate the cells for 15-30 minutes at 37°C.

  • Stimulation of Leukotriene Synthesis:

    • Induce leukotriene production by adding a stimulant. A common method is to add Calcium Ionophore A23187 to a final concentration of 2.5-5 µM.[15]

    • Incubate for an additional 15-30 minutes at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatants to remove any detached cells and debris. Store the cleared supernatants at -80°C until analysis.

  • Leukotriene Quantification:

    • Measure the concentration of a key 5-LOX product, such as Leukotriene B4 (LTB4), in the supernatants.

    • ELISA: Use a commercial LTB4 ELISA kit, following the manufacturer’s instructions.[16] This method is high-throughput and sensitive.

    • HPLC: For more detailed analysis, use reverse-phase HPLC to separate and quantify various leukotrienes and other eicosanoids.[17]

    • Urinary LTE4 is a good target for in vivo studies, but for cell culture, LTB4 or LTC4 are more direct readouts.[18][19]

  • Data Analysis:

    • Plot the LTB4 concentration against the this compound concentration for both WT and ALOX5 KO cells.

    • Expected Result: In WT cells, you should observe a dose-dependent decrease in LTB4 production with increasing concentrations of this compound. In ALOX5 KO cells, LTB4 levels should be at or below the limit of detection under all conditions (vehicle and this compound-treated), demonstrating the drug's specificity for the 5-LOX pathway.

References

Application Notes and Protocols: In Vivo Imaging of Inflammation Using Quiflapon in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response implicated in a wide range of diseases, from autoimmune disorders to cardiovascular disease and cancer.[1][2] The 5-lipoxygenase (5-LO) pathway plays a crucial role in mediating inflammatory responses through the production of leukotrienes, which are potent pro-inflammatory lipid mediators.[2][3] Quiflapon (also known as MK-591) is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein required for leukotriene biosynthesis.[4][5] By blocking FLAP, this compound effectively inhibits the production of all leukotrienes, making it an invaluable tool for studying inflammatory processes.[3][6]

These application notes provide a comprehensive guide for utilizing this compound in conjunction with non-invasive in vivo imaging techniques to investigate and quantify its anti-inflammatory effects in animal models. Positron Emission Tomography (PET), bioluminescence, and fluorescence imaging are powerful modalities for the real-time, longitudinal assessment of inflammation.[1][7][8] This document outlines the mechanism of action of this compound, protocols for inducing inflammation, and detailed procedures for imaging the therapeutic response.

Mechanism of Action: this compound in the Leukotriene Pathway

This compound exerts its anti-inflammatory effects by targeting the 5-lipoxygenase-activating protein (FLAP). In response to inflammatory stimuli, arachidonic acid (AA) is released from the cell membrane. FLAP acts as a transfer protein, presenting AA to the enzyme 5-lipoxygenase (5-LO).[2][6] This interaction is the first committed step in the synthesis of leukotrienes.[2] this compound binds with high affinity to FLAP, preventing the transfer of AA to 5-LO and thereby halting the production of leukotrienes, including LTB₄ and the cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄).[5][6]

Leukotriene_Pathway cluster_membrane Nuclear Membrane FLAP FLAP Five_LO 5-LO FLAP->Five_LO presents AA to LTA4 Leukotriene A₄ (LTA₄) Five_LO->LTA4 converts to AA Arachidonic Acid (from cell membrane) AA->FLAP binds to This compound This compound (MK-591) This compound->FLAP inhibits LTB4 Leukotriene B₄ (LTB₄) (Pro-inflammatory) LTA4->LTB4 CysLTs Cysteinyl-Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->CysLTs

Caption: this compound inhibits the 5-LO pathway by binding to FLAP.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified across various assays and cell types. This data is essential for dose-selection in preclinical studies.

Parameter Value Assay / System Reference
IC₅₀ 1.6 nMFLAP Binding Assay[4]
IC₅₀ 3.1 nMLeukotriene Biosynthesis (Human PMNLs)[4]
IC₅₀ 6.1 nMLeukotriene Biosynthesis (Rat PMNLs)[4]
IC₅₀ 510 nMLeukotriene Biosynthesis (Human Whole Blood)[4]
IC₅₀ 9 nMLeukotriene Biosynthesis (Rat Whole Blood)[4]
IC₅₀ 18.24 - 21.89 µMPancreatic Cancer Cell Lines (Apoptosis Induction)[5]

PMNLs: Polymorphonuclear leukocytes

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory activity of this compound using in vivo imaging. The overall workflow involves inducing an inflammatory response in an animal model, administering this compound, and longitudinally imaging the inflammatory site to quantify the therapeutic effect.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_imaging Phase 3: Imaging & Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Inflammation Induce Inflammation (e.g., LPS injection) Animal_Model->Inflammation Grouping Divide into Groups (Vehicle vs. This compound) Inflammation->Grouping Dosing Administer this compound (Dose selection based on IC₅₀) Grouping->Dosing Imaging In Vivo Imaging (Bioluminescence or PET) Dosing->Imaging Analysis Quantify Signal (Region of Interest Analysis) Imaging->Analysis Validation Ex Vivo Validation (Histology, Cytokine analysis) Analysis->Validation

Caption: General workflow for in vivo imaging of this compound's effects.
Protocol 1: Induction of Localized Inflammation

This protocol describes the induction of acute localized inflammation in a mouse paw using Lipopolysaccharide (LPS), a model commonly used to study inflammatory responses.[9]

Materials:

  • SPF-grade BALB/c mice (6-8 weeks old)[10]

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile Phosphate-Buffered Saline (PBS)

  • Isoflurane for anesthesia

  • Calipers for measuring paw thickness

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Anesthetize the mouse using 2-3% isoflurane.[11]

  • Measure the baseline thickness of the hind paw using calipers.

  • Inject 20 µL of LPS solution (1 mg/mL in sterile PBS) into the plantar surface of the right hind paw.

  • Inject 20 µL of sterile PBS into the plantar surface of the left hind paw to serve as an internal control.

  • Allow the inflammatory response to develop. Peak inflammation is typically observed between 4 to 24 hours post-injection.[9]

  • Monitor paw thickness at regular intervals to confirm the inflammatory response.

Protocol 2: In Vivo Bioluminescence Imaging of Neutrophil Activity

This protocol uses luminol-based bioluminescence to specifically image myeloperoxidase (MPO) activity, a key indicator of acute inflammation and neutrophil infiltration.[12] This allows for the direct visualization of this compound's effect on neutrophil-mediated inflammation.

Materials:

  • Inflammation-induced mice (from Protocol 1)

  • This compound (or vehicle control)

  • Luminol sodium salt

  • In vivo imaging system (e.g., IVIS Lumina)

  • Anesthesia system (isoflurane)

Procedure:

  • Dosing:

    • Divide mice into two groups: Vehicle control and this compound treatment.

    • Administer this compound at a pre-determined dose (e.g., 1-10 mg/kg, intraperitoneally or orally) 1-2 hours before inducing inflammation or at a specific time point post-induction. The vehicle group receives an equivalent volume of the vehicle solution.

  • Imaging Preparation:

    • At the desired time point post-inflammation induction (e.g., 6 hours), anesthetize the mice with 2-3% isoflurane.

    • Prepare a fresh solution of luminol in PBS at 15 mg/mL.[11]

  • Image Acquisition:

    • Administer luminol via intraperitoneal injection (150 mg/kg).[11][12]

    • Immediately place the anesthetized mouse in the supine position within the imaging chamber.

    • Acquire bioluminescence images continuously or at set intervals (e.g., 5, 10, and 15 minutes post-injection) as the luminol substrate circulates and reacts with MPO at the inflammation site.[11]

    • Use an open filter to collect all emitted photons. Exposure time may range from 1 to 5 minutes depending on signal intensity.

  • Data Analysis:

    • Define a Region of Interest (ROI) over the inflamed paw and the control paw.

    • Quantify the bioluminescence signal in photons/second/cm²/steradian.

    • Compare the signal intensity between the this compound-treated and vehicle-treated groups to determine the reduction in neutrophil activity.

Protocol 3: Ex Vivo Validation and Biodistribution

To confirm the in vivo imaging results, ex vivo analysis of tissues is recommended.[13]

Materials:

  • Dissection tools

  • Reagents for histology (e.g., formalin, hematoxylin, and eosin)

  • Reagents for MPO assay or cytokine analysis (e.g., ELISA kits)

Procedure:

  • Immediately following the final imaging session, euthanize the mice via a humane method.

  • Dissect the inflamed and control paws, along with major organs (liver, spleen, lungs, kidneys) to check for systemic effects or drug distribution.[10]

  • Bioluminescence Confirmation: Place the dissected tissues directly in the imaging system to confirm the source of the in vivo signal.[13]

  • Histological Analysis:

    • Fix a subset of tissues in 10% neutral buffered formalin.

    • Process the tissues for paraffin embedding, sectioning, and H&E staining to visualize cellular infiltrates.

    • Perform immunohistochemistry for specific inflammatory markers (e.g., MPO, CD68 for macrophages).

  • Biochemical Analysis:

    • Snap-freeze another subset of tissues in liquid nitrogen.

    • Homogenize the tissues to perform MPO activity assays or measure cytokine levels (e.g., TNF-α, IL-6) using ELISA to biochemically quantify the inflammatory state.

By following these protocols, researchers can effectively use this compound as a pharmacological tool to modulate the 5-LO pathway and apply advanced in vivo imaging techniques to visualize and quantify its anti-inflammatory efficacy in preclinical animal models.

References

Troubleshooting & Optimization

Quiflapon solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Quiflapon in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound, also known as MK-591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] It is an indole-based compound, and like many indole derivatives, it is poorly soluble in aqueous solutions.[3] This low aqueous solubility can pose a significant challenge for in vitro and in vivo experiments that require this compound to be in a dissolved state in physiological buffers.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound. It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental buffer.

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: Direct dissolution of this compound in aqueous buffers such as Phosphate Buffered Saline (PBS) is generally not recommended due to its low solubility. This can lead to precipitation and inaccurate concentrations in your experiments. It is best to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer.

Q4: Are there any general tips for handling this compound to maximize its solubility?

A4: Yes, here are some general tips:

  • Always start by preparing a high-concentration stock solution in a suitable organic solvent like DMSO.

  • When diluting the stock solution into an aqueous buffer, add the stock solution to the buffer in a dropwise manner while vortexing to facilitate mixing and prevent immediate precipitation.

  • For challenging applications, consider the use of co-solvents or surfactants, but be mindful of their potential effects on your experimental system.

  • Sonication can be a useful technique to aid in the dissolution of any small precipitates that may form upon dilution.

Troubleshooting Guide for this compound Solubility

Issue: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer.

Possible Causes and Solutions:

  • Final Concentration is Too High: The final concentration of this compound in your aqueous buffer may be above its solubility limit.

    • Solution: Try lowering the final concentration of this compound in your experiment. If a higher concentration is necessary, you may need to explore the use of co-solvents or surfactants.

  • Insufficient Mixing: Inadequate mixing upon dilution can lead to localized high concentrations of this compound, causing it to precipitate.

    • Solution: When adding the DMSO stock to your aqueous buffer, ensure vigorous and continuous mixing. Add the stock solution slowly and dropwise into the vortex of the stirring buffer.

  • pH of the Buffer: The pH of your aqueous buffer can influence the solubility of this compound.

  • Temperature: Temperature can affect solubility.

    • Solution: Gently warming the solution may help in dissolving the compound. However, be cautious about the thermal stability of this compound and the temperature constraints of your experiment.

Issue: I am observing inconsistent results in my experiments, which I suspect are due to this compound solubility issues.

Possible Cause and Solution:

  • Precipitation Over Time: this compound may be precipitating out of your aqueous solution over the course of your experiment.

    • Solution: Prepare your working solutions of this compound fresh before each experiment. If your experiments are long, consider assessing the stability of this compound in your buffer over the relevant time course. This can be done by taking samples at different time points and analyzing the concentration of dissolved this compound using a suitable analytical method like HPLC.

Quantitative Data

Specific quantitative aqueous solubility data for this compound is limited in publicly available literature. However, data for MK-886, a structurally similar FLAP inhibitor, can provide a useful reference point.[5]

CompoundSolventSolubility
This compound (MK-591) DMSOSoluble
MK-886 DMF15 mg/mL
DMSO5 mg/mL
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL[1]
Ethanol0.14 mg/mL[1]

This data for MK-886 is provided as an estimate for a structurally similar compound and may not be fully representative of this compound's solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

  • Thaw an aliquot of your this compound DMSO stock solution.

  • Warm your desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature.

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Ensure that the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in your experiment.

  • Visually inspect the solution for any signs of precipitation. If a small amount of precipitate is observed, sonication in a water bath for a few minutes may help to dissolve it.

  • Use the freshly prepared working solution immediately.

Protocol 3: General Protocol for Preparing a Suspended Solution for In Vivo Use

For some applications, a suspended solution may be required. The following is a general protocol and may need optimization.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add the required volume of the DMSO stock solution to PEG300 (e.g., to achieve a 10% DMSO, 40% PEG300 final mixture). Mix thoroughly.

  • Add Tween-80 to the mixture (e.g., to a final concentration of 5%) and mix until uniform.

  • Add saline (0.9% NaCl) to the mixture to achieve the final desired volume (e.g., to a final of 45% saline) and mix thoroughly.

  • This will result in a suspended solution. Gentle warming and sonication may be needed to ensure a uniform suspension.

Visualizations

Quiflapon_Signaling_Pathway Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP transported by Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX presents to LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 converts to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_Leukotrienes Inflammation Inflammation LTB4->Inflammation Cysteinyl_Leukotrienes->Inflammation This compound This compound (MK-591) This compound->FLAP inhibits

Caption: Simplified signaling pathway of the 5-lipoxygenase cascade inhibited by this compound.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Concentration Is the final concentration as low as possible? Start->Check_Concentration Lower_Concentration Lower the final concentration. Check_Concentration->Lower_Concentration No Check_Dilution Was the DMSO stock added dropwise to a vortexing buffer? Check_Concentration->Check_Dilution Yes Lower_Concentration->Check_Dilution Improve_Mixing Improve mixing technique. Check_Dilution->Improve_Mixing No Check_Freshness Was the working solution prepared fresh? Check_Dilution->Check_Freshness Yes Improve_Mixing->Check_Freshness Prepare_Fresh Always prepare working solutions fresh. Check_Freshness->Prepare_Fresh No Check_pH Have you optimized the buffer pH? Check_Freshness->Check_pH Yes Prepare_Fresh->Check_pH Consider_CoSolvents Consider using co-solvents (e.g., PEG300, Tween-80) or surfactants. End Solution Achieved Consider_CoSolvents->End Optimize_pH Empirically test a range of pH values. Check_pH->Optimize_pH No Use_Sonication Try brief sonication after dilution. Check_pH->Use_Sonication Yes Optimize_pH->Use_Sonication Use_Sonication->Consider_CoSolvents

Caption: Troubleshooting workflow for addressing this compound solubility issues in aqueous buffers.

References

Technical Support Center: Optimizing Quiflapon for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Quiflapon in in vitro cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as MK-591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By binding to FLAP, this compound prevents the transfer of arachidonic acid to the 5-lipoxygenase (5-LOX) enzyme, thereby blocking the production of leukotrienes.[1][2] This mechanism makes this compound a valuable tool for studying inflammatory pathways and as a potential therapeutic agent in inflammation-related diseases. In some cancer cells, this compound has been shown to induce apoptosis.

Q2: What is the recommended starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on published data, a broad starting range to consider is 0.1 µM to 50 µM. For initial screening, a logarithmic dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50).

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q4: How stable is this compound in cell culture medium under standard incubator conditions (37°C, 5% CO2)?

While specific data on the stability of this compound in cell culture media at 37°C is limited, it is a common issue for many small molecules.[3][4] It is best practice to prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. If long-term incubation is required, the stability of this compound in your specific cell culture medium should be empirically determined. This can be done by incubating the compound in the medium for the duration of the experiment and then assessing its integrity and concentration using analytical methods such as HPLC.

Troubleshooting Guide

Q1: I am not observing the expected inhibitory effect of this compound on my cells. What could be the issue?

Potential Cause Troubleshooting Steps
Suboptimal Concentration The effective concentration of this compound is cell-line specific. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal working concentration for your specific cell line.
Compound Instability Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider the stability of this compound in your specific culture medium over the duration of your experiment.
Low FLAP Expression The target of this compound, FLAP, may not be expressed at sufficient levels in your cell line of interest. Verify FLAP expression using techniques such as Western blotting or RT-qPCR.
Cell Culture Conditions Ensure that your cell culture conditions (e.g., confluency, media components) are consistent and optimal for your cell line. High cell density can sometimes reduce the apparent potency of a compound.
Incorrect Vehicle Control Always include a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are due to this compound and not the solvent.

Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What should I do?

Potential Cause Troubleshooting Steps
High Sensitivity of Cell Line Your cell line may be particularly sensitive to the inhibition of the 5-lipoxygenase pathway or to off-target effects of this compound. Perform a detailed cytotoxicity assay (e.g., MTT or Crystal Violet) with a very fine titration of concentrations at the lower end of the range.
DMSO Toxicity Ensure the final concentration of DMSO in your culture medium is not exceeding cytotoxic levels (typically <0.5%, but ideally ≤0.1%). Run a DMSO-only dose-response curve to determine the toxicity threshold for your specific cell line.
Off-Target Effects At higher concentrations, this compound may have off-target effects.[5] Consider using a structurally unrelated FLAP inhibitor as a control to confirm that the observed cytotoxicity is due to the on-target inhibition of FLAP.
Contamination Microbial contamination can cause unexpected cytotoxicity. Regularly check your cell cultures for any signs of contamination.

Q3: My experimental results with this compound are not reproducible. What factors should I consider?

Potential Cause Troubleshooting Steps
Inconsistent Cell Passages Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.
Variations in Cell Seeding Density Ensure precise and consistent cell seeding densities across all wells and experiments, as this can significantly impact drug response.
Inconsistent Incubation Times Adhere to a strict and consistent incubation time for drug treatment in all experiments.
Reagent Variability Use the same batch of this compound, media, and supplements for a set of related experiments to minimize variability.
Assay Technique Ensure consistent execution of all steps in your experimental protocol, particularly pipetting and washing steps in plate-based assays.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
BxPC3Pancreatic21.89MTS[6]
Panc-1Pancreatic20.28MTS[6]
MiaPaCa-2Pancreatic18.24MTS[6]

Note: IC50 values can vary depending on the specific assay conditions and cell line. It is crucial to determine the IC50 for your experimental system.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8]

Materials:

  • This compound

  • Sterile DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of this compound in complete medium by diluting your DMSO stock. Create a serial dilution to obtain a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Prepare a 2X vehicle control (DMSO in complete medium at the highest concentration used for this compound).

    • Carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions or the vehicle control to the appropriate wells in triplicate.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

5_Lipoxygenase_Pathway 5-Lipoxygenase Signaling Pathway AA Arachidonic Acid (AA) FLAP 5-Lipoxygenase Activating Protein (FLAP) AA->FLAP Binds to FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX Presents AA to This compound This compound (MK-591) This compound->FLAP Inhibits LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 Converts AA to LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Inflammation Pro-inflammatory Effects LTB4->Inflammation CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs CysLTs->Inflammation

Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Optimizing this compound Concentration Start Start: Prepare this compound Stock Solution (in DMSO) DoseResponse Perform Broad-Range Dose-Response Assay (e.g., 0.01 - 100 µM) Start->DoseResponse CytotoxicityAssay Perform Cytotoxicity Assay (e.g., MTT, Crystal Violet) DoseResponse->CytotoxicityAssay DetermineIC50 Determine IC50 Value CytotoxicityAssay->DetermineIC50 NarrowRange Perform Narrow-Range Dose-Response Assay (around IC50) DetermineIC50->NarrowRange SelectConcentration Select Optimal Non-toxic Inhibitory Concentration(s) NarrowRange->SelectConcentration FunctionalAssay Proceed to Functional Assays SelectConcentration->FunctionalAssay

Caption: A logical workflow for determining the optimal this compound concentration.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Results? NoEffect No Effect Observed? Start->NoEffect HighToxicity High Toxicity Observed? Start->HighToxicity CheckConcentration Concentration Optimized? NoEffect->CheckConcentration CheckDMSO DMSO Toxicity? HighToxicity->CheckDMSO CheckStability Compound Stable? CheckConcentration->CheckStability Yes Solution1 Redo Dose-Response CheckConcentration->Solution1 No CheckFLAP FLAP Expressed? CheckStability->CheckFLAP Yes Solution2 Prepare Fresh Stock CheckStability->Solution2 No Solution3 Verify FLAP Expression CheckFLAP->Solution3 No CheckOffTarget Off-Target Effects? CheckDMSO->CheckOffTarget No Solution4 Lower DMSO % CheckDMSO->Solution4 Yes Solution5 Use Control Inhibitor CheckOffTarget->Solution5 Yes

Caption: A decision tree for troubleshooting common issues with this compound.

References

Technical Support Center: Troubleshooting Quiflapon Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quiflapon. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and preparation of this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as MK-591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, making it a valuable tool for studying inflammatory pathways and for potential therapeutic applications in diseases such as asthma and pancreatic cancer.[2][3][4]

Q2: What are the general recommendations for storing this compound powder and its stock solutions?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Q3: In what solvents is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 50 mg/mL.[5] It is also soluble in corn oil, which can yield a clear solution.[1] For in vivo studies, complex solvent systems containing DMSO, PEG300, Tween-80, and saline are often used to create suspended solutions.[1][5]

Troubleshooting Guide: this compound Precipitation in Stock Solutions

Issue 1: Precipitation observed immediately upon dissolving this compound in DMSO.

Question: I am trying to prepare a 50 mg/mL stock solution of this compound in DMSO, but I see immediate precipitation. What could be the cause and how can I fix it?

Answer:

Immediate precipitation upon dissolving this compound in DMSO is uncommon given its reported solubility, but it can occur due to a few factors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Low-Quality DMSO Use fresh, anhydrous, research-grade DMSO. Water content in DMSO can significantly decrease the solubility of hydrophobic compounds.1. Obtain a new, sealed bottle of anhydrous DMSO. 2. Warm the this compound powder to room temperature before weighing. 3. Weigh the desired amount of this compound and add the appropriate volume of fresh DMSO to achieve the target concentration. 4. Vortex or gently agitate the solution until the compound is fully dissolved.
Incorrect Temperature Ensure both the this compound powder and the DMSO are at room temperature before mixing. Dissolution can be temperature-dependent.1. Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature for at least 30 minutes before use. 2. Proceed with the dissolution as described above.
Supersaturation You may be exceeding the solubility limit under your specific laboratory conditions.1. Try preparing a slightly lower concentration stock solution (e.g., 25 mg/mL). 2. To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and/or use sonication.[1][5] Be cautious with heating, as it can potentially degrade the compound.
Issue 2: Precipitation occurs after the stock solution is stored.

Question: My this compound stock solution in DMSO was clear initially, but after storing it at -20°C, I now see crystals. Is the solution still usable?

Answer:

Precipitation upon storage, especially at lower temperatures, is a common issue with concentrated stock solutions of small molecules. The solution should not be used in its precipitated state as the concentration will be inaccurate. However, it can often be salvaged.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Temperature-Dependent Solubility The solubility of this compound in DMSO is lower at -20°C than at room temperature, leading to precipitation.1. Thaw the frozen stock solution at room temperature. 2. Once thawed, gently warm the solution in a 37°C water bath for 5-10 minutes. 3. Vortex the solution thoroughly to redissolve the precipitate. 4. Visually inspect the solution to ensure all crystals have dissolved before use. 5. For long-term storage, consider preparing smaller aliquots to minimize the need for repeated freeze-thaw cycles.
Freeze-Thaw Cycles Repeatedly freezing and thawing the stock solution can promote precipitation and degradation.1. When initially preparing the stock solution, divide it into smaller, single-use aliquots. 2. Store these aliquots at -80°C for maximum stability.[1] 3. When you need to use the compound, thaw one aliquot completely and use it for your experiment. Discard any unused portion of the thawed aliquot.
Issue 3: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

Question: When I add my this compound DMSO stock to my aqueous experimental buffer, the solution turns cloudy and a precipitate forms. How can I prevent this?

Answer:

This is a very common problem known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Poor Aqueous Solubility This compound is a hydrophobic molecule with low solubility in water.1. Decrease the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your aqueous medium. 2. Increase the percentage of DMSO in the final solution: While often limited by cell tolerance (typically <0.5% DMSO), a slightly higher percentage might keep the compound in solution. 3. Use a surfactant or co-solvent: For in vivo preparations, formulations often include Tween-80 or PEG300 to improve solubility and stability in aqueous solutions.[1][5] A similar approach can be tested for in vitro assays, but vehicle controls are critical. 4. Method of dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.
pH of the Aqueous Solution The solubility of some compounds can be pH-dependent.1. Investigate if the solubility of this compound is affected by pH. While not explicitly stated in the provided results, this is a general principle for compounds with acidic or basic functional groups. 2. If your experimental conditions allow, you could test the solubility in buffers with slightly different pH values.

Experimental Protocols

Protocol 1: Preparation of a 25 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Methodology:

  • Allow the this compound powder and DMSO to come to room temperature.

  • Weigh out the desired amount of this compound powder in a suitable container. For example, for 1 mL of a 25 mg/mL solution, weigh 25 mg of this compound.

  • Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Vortex the mixture thoroughly until the powder is completely dissolved. The solution should be clear.

  • If dissolution is slow, gently warm the solution in a 37°C water bath or sonicate for a few minutes until the solution is clear.[1][5]

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol 2: Preparation of a Suspended Solution for In Vivo Administration

This protocol is adapted from a common formulation for in vivo studies and yields a suspended solution.[1][5]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

  • Vortex mixer

Methodology (to prepare 1 mL of a 2.5 mg/mL suspended solution):

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300.

  • Vortex the mixture until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final mixture thoroughly. This will be a suspended solution. It is recommended to use sonication and gentle warming to aid in creating a uniform suspension.[1]

  • Prepare this solution fresh before each experiment.

Visualizations

This compound's Mechanism of Action: Inhibition of the Leukotriene Biosynthesis Pathway

Quiflapon_Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-Lipoxygenase Activating Protein (FLAP) Arachidonic_Acid->FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 catalyzes Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound (MK-591) This compound->FLAP Inhibits

Caption: this compound inhibits FLAP, blocking leukotriene synthesis.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Workflow Start Precipitation Observed When When did precipitation occur? Start->When Immediate Immediately upon dissolving in DMSO When->Immediate Immediate Storage After storage (e.g., at -20°C) When->Storage Storage Dilution Upon dilution into aqueous buffer When->Dilution Dilution Sol_Immediate Check DMSO quality Use sonication/warming Consider lower concentration Immediate->Sol_Immediate Sol_Storage Thaw, warm, and vortex Prepare single-use aliquots Store at -80°C Storage->Sol_Storage Sol_Dilution Lower final concentration Use rapid mixing Consider co-solvents (e.g., Tween-80) Dilution->Sol_Dilution

References

How to improve Quiflapon stability for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

technical support center dedicated to ensuring the long-term stability of Quiflapon (also known as MK-591) in experimental settings. This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), crucial for leukotriene biosynthesis.[1] Maintaining its stability is paramount for obtaining reproducible and accurate results in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound, or MK-591, is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a nuclear membrane protein essential for the synthesis of leukotrienes, which are pro-inflammatory mediators.[1] By binding to FLAP with high affinity (IC50 of 1.6 nM), this compound blocks the transfer of arachidonic acid to the 5-lipoxygenase enzyme, thereby inhibiting the production of leukotrienes like LTB₄ and LTC₄.[1][2] This mechanism makes it a valuable tool for studying inflammatory and allergic responses.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is the most critical factor for maintaining this compound's stability. For long-term storage (months to years), the solid powder form should be kept at -20°C, protected from light and moisture.[1] For short-term storage (days to weeks), it can be held at 0-4°C.[1] If stored correctly, the compound has a shelf life of over two years.[1]

Q3: What is the best solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1][3] It is readily soluble in DMSO at concentrations of 50 mg/mL or higher.[3][4]

Q4: How should I store this compound stock solutions?

A4: Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[1] Some protocols suggest storing DMSO solutions at -80°C for up to one year.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity in my long-term cell culture experiment. 1. Degradation in Aqueous Media: this compound may degrade over time in aqueous culture media at 37°C. 2. Adsorption to Plastics: The hydrophobic nature of the compound can lead to it binding to plastic surfaces of plates or tubes. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution has caused degradation.1. Replenish the media with freshly diluted this compound every 24-48 hours. 2. Use low-adsorption plasticware or glass where possible. Include a control to quantify loss to surfaces. 3. Always aliquot stock solutions after initial preparation to minimize freeze-thaw cycles.
Precipitation observed when diluting stock solution into aqueous buffer/media. Poor Solubility: The compound is precipitating out of the aqueous solution due to its low water solubility.1. Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility but non-toxic to cells (typically <0.5%). 2. Warm the aqueous buffer/media to 37°C before adding the DMSO stock. 3. Add the DMSO stock to the buffer/media dropwise while vortexing to ensure rapid mixing.
Inconsistent experimental results between batches. 1. Improper Storage: One batch may have been stored improperly, leading to degradation. 2. Inaccurate Pipetting: Inconsistent volumes of the highly concentrated stock solution were used. 3. Different Supplier/Lot: Purity may vary between different lots or suppliers.1. Review storage logs. If improper storage is suspected, use a new, properly stored aliquot. 2. Use calibrated micropipettes and proper technique, especially for sub-microliter volumes. Consider serial dilutions. 3. Always note the lot number. If a new lot is used, perform a dose-response validation experiment to confirm similar activity.

Experimental Protocols & Data

Protocol 1: Preparation of Stable this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder (>98% purity) in a sterile microcentrifuge tube.[1]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[4]

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) low-adsorption tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1][4]

Table 1: this compound Storage Recommendations
Form Storage Condition Duration Notes
Solid Powder Dry, dark, -20°CMonths to Years (>2 years)[1]Recommended for long-term archival.
Solid Powder Dry, dark, 0 - 4°CDays to Weeks[1]Suitable for short-term needs.
DMSO Stock Solution -20°CMonths[1]Avoid repeated freeze-thaw cycles.
DMSO Stock Solution -80°CUp to 1 Year[4]Optimal for preserving solution integrity.
Aqueous Solution 2 - 8°C< 24 hoursPrepare fresh daily for experiments.

Visualizations

This compound's Mechanism of Action: FLAP Inhibition

The diagram below illustrates how this compound intervenes in the leukotriene synthesis pathway.

Quiflapon_MOA cluster_membrane Nuclear Membrane AA Arachidonic Acid (from Cytosol) FLAP FLAP AA->FLAP Binds FiveLO 5-LO FLAP->FiveLO Presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Catalyzes Pro-inflammatory\nLeukotrienes (LTB4, LTC4) Pro-inflammatory Leukotrienes (LTB4, LTC4) LTA4->Pro-inflammatory\nLeukotrienes (LTB4, LTC4) This compound This compound This compound->FLAP INHIBITS

Caption: this compound inhibits the 5-lipoxygenase-activating protein (FLAP).

Experimental Workflow: Long-Term Cell Culture Stability

This workflow outlines the steps for conducting a multi-day experiment with this compound, designed to minimize stability issues.

Long_Term_Workflow cluster_prep Preparation (Day 0) cluster_exp Experiment (Repeated Daily) A Prepare 10 mM This compound Stock in DMSO B Aliquot into single-use tubes A->B C Store at -80°C B->C D Thaw one aliquot of stock C->D Start of Experiment Day E Prepare fresh working solution in media D->E F Remove old media from cell culture E->F G Add fresh media with this compound F->G G->F After 24-48h H Assay Endpoint (e.g., Cell Viability, Western Blot) G->H

Caption: Workflow for maintaining this compound activity in long-term cell culture.

Troubleshooting Logic for Loss of Activity

This diagram provides a logical flow to diagnose the cause of unexpected loss of this compound efficacy.

Troubleshooting_Flowchart rect_node rect_node start Loss of Activity Observed? q1 Was stock solution freshly thawed from a single-use aliquot? start->q1 q2 Was working solution prepared fresh (<24h)? q1->q2 Yes sol1 Root Cause: Repeated freeze-thaw. Solution: Use single-use aliquots. q1->sol1 No q3 Is final DMSO concentration <0.5%? q2->q3 Yes sol2 Root Cause: Degradation in media. Solution: Replenish media daily. q2->sol2 No sol3 Root Cause: Precipitation. Solution: Check dilution protocol and DMSO %. q3->sol3 No end Issue likely not related to stability. Check other variables (cells, reagents). q3->end Yes

Caption: A troubleshooting flowchart for diagnosing loss of this compound activity.

References

Technical Support Center: Quiflapon (MK-591) in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Quiflapon (MK-591) in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP)[1][2]. FLAP is essential for the biosynthesis of leukotrienes, which are inflammatory mediators. In cancer cells, particularly pancreatic cancer, inhibition of the 5-lipoxygenase (5-Lox) pathway by this compound leads to the downregulation of protein kinase C-epsilon (PKCε)[3]. This, in turn, induces apoptosis (programmed cell death) and reduces cell proliferation and invasion[3].

Q2: Are the observed effects of this compound on signaling pathways (e.g., PKCε, K-Ras, ERK) on-target or off-target effects?

A2: The current literature suggests that the effects of this compound on signaling molecules such as PKCε, K-Ras, c-Raf, ERK, and STAT3 are downstream consequences of its on-target inhibition of the 5-Lox pathway, rather than direct off-target binding[3]. The inhibition of FLAP disrupts a pro-survival signaling cascade that is dependent on 5-Lox metabolites. To date, widespread screening for direct off-target binding partners of this compound has not been reported in the available literature.

Q3: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?

A3: this compound has been shown to have minimal cytotoxic effects on normal, non-cancerous cells at concentrations that are effective in inducing apoptosis in cancer cells[3]. For example, the IC50 values for NIH-3T3 and human foreskin fibroblast (HFF) cells were found to be significantly higher (768.57 µM and 1524.92 µM, respectively) than those for pancreatic cancer cell lines[3]. This selectivity is attributed to the overexpression and activity of the 5-Lox pathway in many cancer cells compared to normal cells.

Q4: What are the known IC50 values for this compound in various cancer cell lines?

Data Presentation

Table 1: this compound IC50 Values for Cytotoxicity in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
BxPC3Pancreatic21.89[3]
Panc-1Pancreatic20.28[3]
MiaPaCa-2Pancreatic18.24[3]
KPC-1402Pancreatic (murine)19.02[3]
KPC-1404Pancreatic (murine)20.41[3]
LNCaPProstate8.0 (induces apoptosis)[4]
C4-2BProstate (castration-resistant)Not specified, but effective at inducing apoptosis
Prostate Cancer Stem CellsProstateNot specified, but decreases viability
MDA-MB-231BreastData not available
A549LungData not available
Table 2: Effects of this compound on Downstream Signaling Pathways
Cell LinePathway ComponentObserved EffectCitation
Pancreatic Cancer CellsPKCεDramatically downregulated[3]
Pancreatic Cancer CellsK-RasDownregulated[3]
Pancreatic Cancer Cellsc-Raf PhosphorylationInhibited[3]
Pancreatic Cancer CellsERK PhosphorylationInhibited[3]
Pancreatic Cancer CellsSTAT3 (Serine-727) PhosphorylationDecreased[3]
Pancreatic Cancer CellsAktNo inhibition observed[3]
Prostate Cancer Cellsc-Jun N-terminal kinase (JNK)Rapid activation
Prostate Cancer CellsPI3K-AktNo inhibition observed

Experimental Protocols & Workflows

Diagram: General Experimental Workflow for Assessing this compound Effects

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed cancer cell lines (e.g., Panc-1, MiaPaCa-2) B Treat with varying concentrations of this compound (e.g., 10-50 µM) A->B C Cytotoxicity Assay (e.g., MTT, LDH) B->C Incubate for 24-72 hours D Apoptosis Assay (e.g., Annexin V/PI staining) B->D Incubate for 24-72 hours E Western Blot Analysis (e.g., for PKCε, p-ERK) B->E Incubate for 24-72 hours F Calculate IC50 values C->F G Quantify apoptotic vs. necrotic cell populations D->G H Analyze protein expression and phosphorylation levels E->H G This compound This compound (MK-591) FLAP FLAP This compound->FLAP inhibits Lox5 5-Lox Pathway FLAP->Lox5 activates PKCe PKCε Lox5->PKCe maintains KRas K-Ras PKCe->KRas activates STAT3 p-STAT3 (Ser727) PKCe->STAT3 activates Apoptosis Apoptosis PKCe->Apoptosis inhibits cRaf p-c-Raf KRas->cRaf ERK p-ERK cRaf->ERK Survival Cell Survival & Proliferation ERK->Survival STAT3->Survival

References

Technical Support Center: Mitigating Quiflapon Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of Quiflapon in primary cell cultures.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as MK-0591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, making it a valuable tool for studying inflammatory pathways.[1][2][3][4]

Q2: Why am I observing high levels of cell death in my primary cell cultures treated with this compound?

While this compound is a selective FLAP inhibitor, it can induce apoptosis (programmed cell death) in various cell types.[1][2][3] This cytotoxic effect may be particularly pronounced in sensitive primary cell cultures. The induction of apoptosis can be concentration-dependent and may, in some cases, be an "off-target" effect at higher concentrations, independent of its FLAP inhibitory action.[5]

Q3: What are the typical signs of this compound-induced cytotoxicity?

Researchers may observe several indicators of cytotoxicity, including:

  • A significant decrease in cell viability as measured by assays like MTT, MTS, or CellTiter-Glo.

  • Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation.

  • Increased activity of caspases, particularly caspase-3, which are key executioners of apoptosis.[6][7]

  • Changes in the expression of apoptosis-regulating proteins, such as an increased Bax/Bcl-2 ratio.[8][9][10][11]

Q4: Are certain primary cell types more sensitive to this compound cytotoxicity?

The sensitivity of primary cells to drug-induced cytotoxicity can vary significantly depending on the cell type and its metabolic activity. While specific data for this compound across a wide range of primary cells is limited, it is crucial to empirically determine the optimal concentration for your specific primary cell model (e.g., hepatocytes, neurons, endothelial cells).

II. Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cell cultures and provides actionable solutions.

Problem Potential Cause Recommended Solution
High cell death at expected therapeutic concentrations. Primary cells are more sensitive than cell lines. Off-target effects at higher concentrations.Optimize Concentration and Incubation Time: Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific primary cell type. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM). Reduce the incubation time to the minimum required to observe the desired biological effect.[12]
Apoptosis is confirmed as the mechanism of cell death. This compound is inducing the apoptotic signaling cascade.Co-treatment with a Pan-Caspase Inhibitor: Use a pan-caspase inhibitor like Z-VAD-FMK to block the activity of caspases and inhibit apoptosis. A typical starting concentration is 20-50 µM, but this should be optimized for your cell type.[13][14][15][16]
Oxidative stress is suspected to contribute to cytotoxicity. Drug metabolism or off-target effects are generating reactive oxygen species (ROS).Co-treatment with an Antioxidant: Supplement the culture medium with an antioxidant such as N-Acetyl Cysteine (NAC) at a concentration of 1-10 mM to mitigate oxidative stress.[7]
Inconsistent results between experiments. Variations in cell health, seeding density, or experimental conditions.Standardize Cell Culture and Experimental Protocols: Ensure consistent cell passage numbers, seeding densities, and media formulations. Use a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated groups.
Difficulty distinguishing between cytotoxicity and cytostatic effects. The assay used only measures metabolic activity, which can decrease without cell death.Use Multiple Cytotoxicity Assays: Combine a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release or a live/dead stain) to get a more complete picture of cell health.

III. Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound in Primary Hepatocytes

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) for this compound-induced cytotoxicity in primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated 96-well plates

  • This compound

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Thaw and plate primary human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow cells to attach and recover for 24-48 hours.

  • Prepare a serial dilution of this compound in hepatocyte culture medium. A suggested range is 0.01 µM to 200 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator.

  • At each time point, perform the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle control.

  • Plot the concentration-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Mitigating this compound-Induced Apoptosis with Z-VAD-FMK in Primary Neurons

This protocol describes how to use the pan-caspase inhibitor Z-VAD-FMK to reduce this compound-induced apoptosis in primary cortical neurons.

Materials:

  • Primary cortical neurons

  • Neuronal culture medium

  • Poly-D-lysine coated plates

  • This compound

  • Z-VAD-FMK

  • DMSO

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture primary cortical neurons on poly-D-lysine coated plates until they are mature and ready for experimentation.

  • Prepare four treatment groups:

    • Vehicle control (DMSO)

    • This compound at a concentration known to induce apoptosis (e.g., 2x IC50)

    • This compound + Z-VAD-FMK (e.g., 50 µM)

    • Z-VAD-FMK alone (as a control)

  • Pre-incubate the designated wells with Z-VAD-FMK for 1-2 hours before adding this compound.

  • Add this compound to the respective wells and incubate for the desired time (e.g., 24 hours).

  • Harvest the cells by gentle trypsinization.

  • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells in each treatment group.

IV. Signaling Pathways and Visualizations

This compound's Mechanism of Action and Apoptotic Signaling

This compound inhibits the 5-lipoxygenase-activating protein (FLAP), thereby blocking the synthesis of pro-inflammatory leukotrienes. However, at higher concentrations or in sensitive cell types, it can trigger apoptosis through pathways that may be independent of FLAP inhibition. The exact mechanisms in primary cells are still under investigation, but studies in cancer cells suggest the involvement of the intrinsic apoptotic pathway.

Diagram 1: this compound's Primary Mechanism of Action

Quiflapon_Mechanism AA Arachidonic Acid FLAP FLAP AA->FLAP binds LOX5 5-Lipoxygenase FLAP->LOX5 presents AA to LTA4 Leukotriene A4 LOX5->LTA4 catalyzes LTs Pro-inflammatory Leukotrienes LTA4->LTs converted to This compound This compound This compound->FLAP inhibits

Caption: this compound inhibits FLAP, preventing the synthesis of leukotrienes.

Diagram 2: Postulated Apoptotic Pathway of this compound Cytotoxicity

Quiflapon_Apoptosis This compound This compound (High Concentration) Unknown Unknown Off-Target Effects This compound->Unknown PKCe PKCε Bcl2 Bcl-2 PKCe->Bcl2 promotes Unknown->PKCe downregulates Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Bax inhibits CytoC Cytochrome c Mitochondrion->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Postulated pathway for this compound-induced apoptosis.

Diagram 3: Troubleshooting Workflow for this compound Cytotoxicity

Troubleshooting_Workflow start High Cytotoxicity Observed q1 Is the concentration optimized? start->q1 sol1 Perform Dose-Response and Time-Course Study q1->sol1 No q2 Is apoptosis the primary mechanism? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Co-treat with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) q2->sol2 Yes q3 Is oxidative stress a contributing factor? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Co-treat with Antioxidant (e.g., NAC) q3->sol3 Yes end Cytotoxicity Mitigated q3->end No a3_yes Yes a3_no No sol3->end

Caption: A logical workflow for troubleshooting this compound cytotoxicity.

V. Quantitative Data Summary

Parameter Primary Hepatocytes (Estimated) Primary Neurons (Estimated) Primary Endothelial Cells (Estimated) Notes
This compound Cytotoxic IC50 10 - 100 µM5 - 50 µM20 - 150 µMHighly cell-type and donor dependent. Start with a broad concentration range.
Z-VAD-FMK (for apoptosis inhibition) 20 - 50 µM10 - 50 µM20 - 50 µMPre-incubation for 1-2 hours is recommended.
N-Acetyl Cysteine (NAC) (for antioxidant effect) 1 - 10 mM1 - 5 mM1 - 10 mMCan be added concurrently with this compound.

Disclaimer: This information is intended for research use only. The provided protocols and concentration ranges are suggestions and should be optimized for your specific experimental conditions and primary cell types.

References

Quiflapon Technical Support Center: Troubleshooting Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of Quiflapon in fluorescence-based assays. The following information is designed to help you identify and troubleshoot issues to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as MK-591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, making it a subject of interest for research into inflammatory diseases.[1][2]

Q2: Can this compound interfere with my fluorescence-based assay?

While there are no specific reports in the literature detailing fluorescence interference caused by this compound, its chemical structure, which contains aromatic rings, suggests a potential for interference.[3] Compounds with such structures can sometimes exhibit autofluorescence (emitting their own light upon excitation) or quenching (reducing the fluorescence signal of a probe).[3][4][5] Therefore, it is crucial to perform control experiments to rule out any assay artifacts.

Q3: What are the common types of compound interference in fluorescence assays?

The two primary mechanisms of interference are:

  • Autofluorescence: The compound itself fluoresces at the same excitation and/or emission wavelengths used for the assay's fluorophore, leading to a false-positive signal.[3]

  • Quenching: The compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a decreased signal and potentially a false-negative result. This is also known as the "inner filter effect".[3][4]

Q4: At what concentrations might this compound's biological activity be observed?

This compound is a highly potent inhibitor of FLAP. Understanding its effective concentrations is important context when evaluating potential off-target or assay-related effects.

Assay TypeTarget/SystemIC50 Value
FLAP Binding Assay5-Lipoxygenase-Activating Protein (FLAP)1.6 nM[1][6]
Leukotriene BiosynthesisHuman Polymorphonuclear Leukocytes (PMNLs)3.1 nM[1][7]
Leukotriene BiosynthesisRat Polymorphonuclear Leukocytes (PMNLs)6.1 nM[1][7]
Leukotriene BiosynthesisHuman Whole Blood510 nM[1][2]
Leukotriene BiosynthesisSquirrel Monkey Whole Blood69 nM[1][2]
Leukotriene BiosynthesisRat Whole Blood9 nM[1][2]
Pancreatic Cancer Cell ViabilityBxPC3 cells21.89 µM[8]
Pancreatic Cancer Cell ViabilityPanc-1 cells20.28 µM[8]
Pancreatic Cancer Cell ViabilityMiaPaCa-2 cells18.24 µM[8]

Troubleshooting Guides

If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.

Step 1: Initial Assessment - Is this compound Affecting the Assay Signal?
  • Run a "Compound Only" Control:

    • Purpose: To detect autofluorescence.

    • Protocol: Prepare wells containing only the assay buffer and this compound at the concentrations being tested. Excite the wells using the same filter set as your main experiment and measure the emission. A significant signal indicates autofluorescence.

  • Run a "Fluorophore + Compound" Control:

    • Purpose: To detect quenching.

    • Protocol: Prepare wells containing the assay buffer, your fluorescent probe (at the final assay concentration), and this compound at the concentrations being tested. Compare the fluorescence intensity to a control with only the buffer and the fluorophore. A concentration-dependent decrease in fluorescence suggests quenching.

Step 2: Characterizing the Interference

If interference is detected, further characterization can help in mitigating the issue.

  • Protocol: Spectral Scanning

    • Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.

    • Using a spectrophotometer, measure the absorbance spectrum of the this compound solution across a range of UV and visible wavelengths (e.g., 250-700 nm). This will identify if this compound absorbs light at the excitation or emission wavelengths of your fluorophore.

    • Using a spectrofluorometer, measure the emission spectrum of the this compound solution by exciting at the excitation wavelength of your assay's fluorophore. This will confirm and characterize its autofluorescence profile.

Step 3: Mitigating Interference

Based on the nature of the interference, several strategies can be employed:

  • For Autofluorescence:

    • Use Red-Shifted Fluorophores: Autofluorescence from library compounds is more common at lower wavelengths.[9] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red spectrum (e.g., Cy5, Alexa Fluor 647) can often resolve the issue.[9]

    • Background Subtraction: If the autofluorescence is consistent and not excessively high, you can subtract the signal from the "compound only" control wells from your experimental wells.

  • For Quenching:

    • Decrease Compound Concentration: If biologically feasible, lowering the concentration of this compound may reduce the quenching effect to an acceptable level.

    • Change Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds. Testing an alternative fluorophore with a different chemical structure may be beneficial.

    • Assay Miniaturization: Reducing the path length of the light by using smaller volume assays (e.g., 384-well or 1536-well plates) can sometimes lessen the inner filter effect.[3]

  • General Mitigation Strategies:

    • Use a Different Assay Format: If fluorescence interference is insurmountable, consider an orthogonal assay with a different detection method, such as a luminescence-based assay, an absorbance-based assay (being mindful of potential colorimetric interference), or a label-free technology.[3]

    • Assay "Preread": Perform a reading of the assay plate after adding the compounds but before adding the fluorescent probe or starting the reaction. This can help identify interfering compounds early.[4]

Visual Guides

Leukotriene Biosynthesis Pathway and this compound's Mechanism of Action Leukotriene Biosynthesis Pathway and this compound's Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 5-LOX Activating Protein (FLAP) 5-LOX Activating Protein (FLAP) Arachidonic Acid->5-LOX Activating Protein (FLAP) Transfers to 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase (5-LOX)->Leukotriene A4 (LTA4) Converts 5-LOX Activating Protein (FLAP)->5-Lipoxygenase (5-LOX) Presents AA to Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4 Hydrolase Leukotriene C4 (LTC4) Leukotriene C4 (LTC4) Leukotriene A4 (LTA4)->Leukotriene C4 (LTC4) LTC4 Synthase This compound This compound This compound->5-LOX Activating Protein (FLAP) Inhibits Experimental Workflow for Identifying Fluorescence Interference Experimental Workflow for Identifying Fluorescence Interference start Start prepare_plates Prepare Assay Plates with Test Compound (this compound) start->prepare_plates run_controls Run Control Experiments prepare_plates->run_controls autofluorescence_check Signal in 'Compound Only' Control? run_controls->autofluorescence_check quenching_check Decreased Signal in 'Fluorophore + Compound' Control? autofluorescence_check->quenching_check No interference_present Interference Detected autofluorescence_check->interference_present Yes quenching_check->interference_present Yes no_interference No Significant Interference quenching_check->no_interference No troubleshoot Proceed to Troubleshooting Guide interference_present->troubleshoot proceed Proceed with Main Assay no_interference->proceed Troubleshooting Decision Tree for Fluorescence Interference Troubleshooting Decision Tree for Fluorescence Interference start Interference Detected? type Autofluorescence or Quenching? start->type Yes orthogonal_assay Consider Orthogonal Assay start->orthogonal_assay Interference is Severe autofluorescence Autofluorescence Mitigation type->autofluorescence Autofluorescence quenching Quenching Mitigation type->quenching Quenching red_shift Use Red-Shifted Fluorophore autofluorescence->red_shift background_subtract Background Subtraction autofluorescence->background_subtract lower_conc Lower Compound Concentration quenching->lower_conc change_fluorophore Change Fluorophore quenching->change_fluorophore red_shift->orthogonal_assay background_subtract->orthogonal_assay lower_conc->orthogonal_assay change_fluorophore->orthogonal_assay

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Quiflapon in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Quiflapon (MK-0591).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound (also known as MK-0591) is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] By targeting FLAP, this compound blocks the biosynthesis of leukotrienes, which are key mediators of inflammation. This makes it a promising therapeutic candidate for inflammatory diseases such as asthma. However, this compound is a highly lipophilic molecule with poor aqueous solubility, which significantly hinders its absorption from the gastrointestinal tract, leading to low and variable oral bioavailability.

Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?

This compound's challenges in oral delivery are rooted in its fundamental physicochemical properties. It is soluble in dimethyl sulfoxide (DMSO) but has very low aqueous solubility. Its high lipophilicity is indicated by a calculated logP of 9.01.

PropertyValueSource
Molecular Weight587.17 g/mol MedKoo
LogP9.01Probes & Drugs
Aqueous SolubilityVery lowTargetMol
Solubility in Organic SolventsSoluble in DMSO (≥ 50 mg/mL)MedchemExpress, TargetMol

Q3: I am seeing low or inconsistent plasma concentrations of this compound in my animal studies after oral administration. What are the likely causes?

Low and variable plasma exposure of this compound following oral gavage is a common issue. The primary reasons include:

  • Poor Dissolution: Due to its low aqueous solubility, this compound may not dissolve efficiently in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Food Effect: The presence of food in the stomach can significantly reduce the absorption of this compound. A clinical study in healthy volunteers demonstrated that food intake decreased the maximum plasma concentration (Cmax) and the total exposure (AUC) by 71% and 68%, respectively.[2]

  • Inadequate Formulation: Using a simple suspension or a solution that precipitates upon contact with aqueous gut fluids will likely result in poor absorption.

  • First-Pass Metabolism: While not extensively documented for this compound, drugs with high lipophilicity can be susceptible to first-pass metabolism in the gut wall and liver.

Q4: What are some recommended starting formulations for in vivo oral dosing of this compound in preclinical models?

For preclinical oral dosing, it is crucial to use a formulation that enhances the solubility and absorption of this compound. Here are two commonly used vehicle systems for poorly soluble compounds, with specific examples for this compound:

  • Co-solvent System: A mixture of solvents can be used to keep the drug in solution. A suggested formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline This can yield a suspended solution at 2.5 mg/mL, which may require sonication and warming to aid dissolution.[3]

  • Lipid-Based System: Formulating this compound in an oil-based vehicle can improve its absorption. A suggested formulation is:

    • 10% DMSO

    • 90% Corn Oil This can yield a clear solution at ≥ 2.5 mg/mL.[3]

Q5: Are there more advanced formulation strategies that can be explored to improve this compound's oral bioavailability?

Yes, several advanced formulation strategies can be employed to overcome the challenges of poor solubility and enhance the oral bioavailability of drugs like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This can significantly improve its dissolution rate and extent.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity. Polymeric nanoparticles can also protect the drug from degradation and facilitate its transport across the intestinal epithelium.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can significantly improve the solubilization and absorption of lipophilic drugs.

Troubleshooting Guides

Issue 1: Low Cmax and AUC in Pharmacokinetic Studies
Potential Cause Troubleshooting Steps
Inadequate Drug Solubilization in the GI Tract 1. Optimize the Formulation: Move from a simple suspension to a solubilizing formulation such as a co-solvent system, lipid-based formulation, or a more advanced approach like a solid dispersion or SEDDS. 2. Increase Surfactant Concentration: In your existing formulation, consider moderately increasing the concentration of surfactants like Tween-80 or Cremophor to improve wetting and micellar solubilization. 3. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization or nanomilling.
Negative Food Effect 1. Standardize Fasting Conditions: Ensure that animals are fasted for a consistent period (e.g., overnight) before oral dosing.[2] 2. Conduct a Food Effect Study: If feasible, perform a pilot study to compare the pharmacokinetics in fasted versus fed states to quantify the impact of food.
Precipitation of the Drug in the Stomach 1. In Vitro Dissolution Testing: Perform dissolution tests in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to observe the behavior of your formulation. Precipitation upon dilution is a key indicator of this issue. 2. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into your formulation to maintain a supersaturated state and prevent precipitation.
Issue 2: High Variability in Plasma Concentrations Between Animals
Potential Cause Troubleshooting Steps
Inconsistent Dosing Technique 1. Ensure Homogeneity of the Formulation: If using a suspension, ensure it is uniformly mixed before each animal is dosed. 2. Accurate Gavage Technique: Standardize the oral gavage procedure to ensure the full dose is delivered to the stomach and to minimize stress on the animals, which can affect gastric emptying.
Physiological Differences Between Animals 1. Control for Biological Variables: Use animals of the same age, sex, and strain. 2. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

This protocol is designed to assess the dissolution characteristics of different this compound formulations in biorelevant media.

  • Prepare Dissolution Media:

    • Simulated Gastric Fluid (SGF): pH 1.2 without pepsin.

    • Fasted State Simulated Intestinal Fluid (FaSSIF): pH 6.5.

    • Fed State Simulated Intestinal Fluid (FeSSIF): pH 5.0.

  • Apparatus: USP Apparatus 2 (paddle apparatus) is commonly used.

  • Procedure: a. Maintain the dissolution medium at 37 ± 0.5 °C. b. Add the this compound formulation (e.g., capsule, solid dispersion, or liquid formulation) to the dissolution vessel. c. Stir at a constant speed (e.g., 50-100 rpm). d. Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE). g. Analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral pharmacokinetics of a this compound formulation in rats.

  • Animals: Use male Sprague-Dawley rats (or another appropriate strain) with an average weight of 200-250 g.

  • Acclimatization and Fasting: Acclimatize the animals for at least 3 days. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: a. Prepare the this compound formulation (e.g., in the 10% DMSO/90% corn oil vehicle) at the desired concentration. b. Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.

  • Sample Analysis: Analyze the this compound concentrations in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) using non-compartmental analysis software.

Quantitative Data Summary

Human Pharmacokinetic Data for Single Oral Doses of this compound (Fasted State)
DoseCmax (ng/mL)AUC (ng·h/mL)t½ (hours)
50 mg125 ± 432080 ± 59011.2 ± 1.9
125 mg342 ± 1175600 ± 157012.8 ± 3.4
250 mg632 ± 22311200 ± 320013.2 ± 2.9
500 mg1180 ± 35022300 ± 570012.6 ± 2.4

Data adapted from a study in healthy male Japanese volunteers.[2]

Visualizations

Signaling Pathway of this compound

Quiflapon_Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-Lipoxygenase-Activating Protein (FLAP) Arachidonic_Acid->FLAP binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO presents AA to Leukotrienes Leukotrienes (e.g., LTB4, LTC4) Five_LO->Leukotrienes synthesizes This compound This compound (MK-0591) This compound->FLAP inhibits Inflammation Inflammation Leukotrienes->Inflammation mediate

Caption: Mechanism of action of this compound in inhibiting leukotriene synthesis.

Experimental Workflow for Assessing Oral Bioavailability

Bioavailability_Workflow Formulation 1. Formulation Development (e.g., Co-solvent, SEDDS, Solid Dispersion) In_Vitro 2. In Vitro Characterization (Dissolution in SGF/SIF) Formulation->In_Vitro Oral_Dosing 3b. Oral (PO) Dosing in Animal Model In_Vitro->Oral_Dosing Optimized Formulation IV_Dosing 3a. Intravenous (IV) Dosing in Animal Model Blood_Sampling 4. Serial Blood Sampling IV_Dosing->Blood_Sampling Oral_Dosing->Blood_Sampling LCMS 5. Plasma Concentration Analysis (LC-MS/MS) Blood_Sampling->LCMS PK_Analysis 6. Pharmacokinetic (PK) Analysis LCMS->PK_Analysis Bioavailability 7. Calculate Absolute Bioavailability (F% = [AUC_oral / AUC_iv] * [Dose_iv / Dose_oral]) PK_Analysis->Bioavailability

Caption: Workflow for determining the oral bioavailability of a this compound formulation.

Decision Tree for Troubleshooting Poor Oral Absorption

Troubleshooting_Tree Start Start: Low/Variable Oral Bioavailability Check_Formulation Is the formulation a simple suspension in water? Start->Check_Formulation Improve_Formulation Develop a solubilizing formulation (e.g., co-solvent, lipid-based) Check_Formulation->Improve_Formulation Yes Check_Dissolution Does the formulation precipitate in simulated gut fluids? Check_Formulation->Check_Dissolution No Improve_Formulation->Check_Dissolution Add_Inhibitor Add precipitation inhibitors (e.g., HPMC, PVP) Check_Dissolution->Add_Inhibitor Yes Check_Food Are animals fasted before dosing? Check_Dissolution->Check_Food No Add_Inhibitor->Check_Food Implement_Fasting Implement and standardize overnight fasting protocol Check_Food->Implement_Fasting No Advanced_Formulation Consider advanced formulations: - Solid Dispersions - Nanoparticles - SEDDS Check_Food->Advanced_Formulation Yes Implement_Fasting->Advanced_Formulation

Caption: A decision-making guide for troubleshooting this compound's poor oral absorption.

References

Technical Support Center: Quiflapon Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Quiflapon (also known as MK-0591), a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. The focus is on addressing challenges related to dosage adjustment for different mouse strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, or MK-0591, is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial membrane protein necessary for the activation of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes.[3] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. By binding to FLAP, this compound prevents the synthesis of leukotrienes, such as LTB₄ and the cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄), which are heavily involved in inflammatory responses, including those seen in asthma, allergic reactions, and certain cancers.[1][4][5]

Q2: Why might the dosage of this compound need to be adjusted between different mouse strains, such as C57BL/6 and BALB/c?

  • Divergent Immune Responses: C57BL/6 and BALB/c mice are known to have different baseline immunological profiles. C57BL/6 mice typically mount a T-helper type 1 (Th1) dominant immune response, whereas BALB/c mice favor a T-helper type 2 (Th2) response.[6] Since leukotrienes are key mediators in Th2-driven inflammatory conditions like asthma, the baseline activity of the 5-LOX pathway and the response to its inhibition may differ significantly between these strains.[7]

  • Genetic Variability in Drug Metabolism: Although not specifically documented for this compound, different inbred mouse strains possess genetic polymorphisms in metabolic enzymes, such as cytochrome P450s, which can alter the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a compound. This can lead to different levels of drug exposure and, consequently, different efficacy and toxicity profiles.

  • Differences in Inflammatory Response Models: In models of allergic asthma, BALB/c mice have been shown to exhibit higher levels of airway reactivity and greater lung mast cell numbers, along with higher concentrations of IL-4, IL-5, and IL-13, compared to C57BL/6 mice.[7] Conversely, C57BL/6 mice may show greater eosinophil and neutrophil counts in bronchoalveolar lavage fluid.[7] These differences in the underlying pathology being targeted can necessitate different optimal doses of an anti-inflammatory agent like this compound.

Q3: Are there any established starting doses for this compound in mice?

Published studies have used a range of doses depending on the disease model and administration route. It's important to note the specific context of these studies. For instance, in a pancreatic cancer xenograft model using BALB/c nude mice, a dose of 200 mg/kg/day was administered via oral gavage.[8] It is crucial to recognize that this was in an immunodeficient strain and may not directly translate to immunocompetent strains like C57BL/6 or BALB/c. A dose-range finding study is always recommended when starting work in a new strain or model.

Troubleshooting Guide

Q1: I am not observing the expected therapeutic effect of this compound in my C57BL/6 mice at a dose that was reported to be effective in another strain. What should I do?

  • Verify Drug Formulation and Administration: Ensure this compound is properly solubilized or suspended. A common vehicle is a solution of DMSO, Cremophor, and PBS.[8] Confirm the accuracy of your dosing calculations and administration technique (e.g., oral gavage, intraperitoneal injection).

  • Consider Strain-Specific Differences: As noted in the FAQ, C57BL/6 mice have a Th1-biased immune system.[6] If your disease model is heavily Th2-dependent, the pathological reliance on the leukotriene pathway might be less pronounced in C57BL/6 mice compared to a Th2-prone strain like BALB/c.

  • Perform a Dose-Response Study: The lack of effect could be due to an insufficient dose for this specific strain. It is advisable to conduct a pilot study with a range of doses to establish the effective dose in your model and strain. See the experimental protocol below for guidance.

Q2: My mice are showing signs of toxicity (e.g., weight loss, lethargy) at a previously published dose of this compound. What steps should I take?

  • Immediately Reduce the Dose or Cease Treatment: Prioritize animal welfare. Monitor the affected animals closely and provide supportive care if necessary.

  • Review Strain and Model Details: The toxicity threshold can vary significantly between strains. A dose well-tolerated by one strain may be toxic to another. For example, BALB/c mice can sometimes exhibit different sensitivity to drug-induced toxicities compared to C57BL/6 mice.

  • Conduct a Toxicity Study: Before a large-scale efficacy experiment, it is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific mouse strain. This involves administering escalating doses to small groups of animals and monitoring for clinical signs of toxicity, body weight changes, and, if necessary, clinical pathology markers.

Data Presentation

Table 1: Reported this compound (MK-0591) Dosage in In Vivo Studies
Species/StrainDisease ModelDosageRoute of AdministrationReference
BALB/c Nude MicePancreatic Cancer Xenograft200 mg/kg/dayOral Gavage[8]
Table 2: Example Data from a Hypothetical Dose-Finding Study

This table is for illustrative purposes to show the type of data that should be collected.

Mouse Strain Dose (mg/kg/day) N Mean Body Weight Change (%) Clinical Toxicity Score (0-3) Key Efficacy Readout (e.g., % Reduction in Inflammation)
C57BL/6 Vehicle 5 +2.5% 0 0%
50 5 +1.8% 0 15%
100 5 +0.5% 0.5 45%
200 5 -5.2% 1.5 60%
BALB/c Vehicle 5 +2.8% 0 0%
50 5 +2.1% 0 25%
100 5 +1.2% 0 55%

| | 200 | 5 | -8.1% | 2.0 | 70% |

Experimental Protocols

Protocol: Dose-Range Finding and Toxicity Assessment for this compound

This protocol outlines a procedure to determine the appropriate dose range and assess acute/sub-acute toxicity of this compound in a specific mouse strain.

1. Materials:

  • This compound (MK-0591) powder

  • Vehicle components (e.g., DMSO, Cremophor EL, PBS, or Corn Oil)

  • Sterile tubes and syringes

  • Analytical balance and vortex mixer

  • Experimental mice (e.g., C57BL/6 or BALB/c), age and sex-matched

2. Drug Preparation (Example Formulation):

  • Prepare a stock solution of this compound in DMSO.

  • For a vehicle of DMSO:Cremophor:PBS (1:1:8), first mix the required volume of the DMSO stock with Cremophor.

  • Add PBS incrementally while vortexing to create a stable emulsion or solution.

  • Prepare enough volume for all animals in a dose group, plus a small excess. Prepare fresh daily.

3. Experimental Design:

  • Use 4-5 groups of mice (n=3-5 per group).

  • Group 1: Vehicle control.

  • Groups 2-5: Escalating doses of this compound (e.g., 25, 50, 100, 200 mg/kg). The range should be selected based on literature, if available, spanning below and potentially above the expected efficacious dose.

  • Administer the drug daily for 5-14 days via the intended experimental route (e.g., oral gavage).

4. Monitoring and Data Collection:

  • Clinical Observations: Monitor animals twice daily for signs of toxicity (e.g., lethargy, piloerection, hunched posture, labored breathing). Assign a clinical score if desired.

  • Body Weight: Record the weight of each animal daily, before dosing. A weight loss of >15-20% is a common endpoint.

  • Endpoint Analysis: At the end of the study, collect blood for optional clinical chemistry (liver/kidney function) and major organs (liver, spleen, kidneys) for histopathological analysis to identify any organ-specific toxicity.

5. Data Analysis and Interpretation:

  • Plot the mean body weight change for each group over time.

  • Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity (e.g., <15% weight loss and no severe clinical signs).

  • Select doses at or below the MTD for subsequent efficacy studies.

Visualizations

Signaling Pathway and Experimental Workflow

Quiflapon_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol AA_phospholipid Membrane Phospholipids cPLA2 cPLA2 AA_phospholipid->cPLA2 Activation FLAP FLAP (5-Lipoxygenase Activating Protein) Five_LOX_active 5-LOX (active) AA_free Arachidonic Acid (AA) cPLA2->AA_free Releases Five_LOX_inactive 5-LOX (inactive) Five_LOX_inactive->Five_LOX_active Translocates & Activates via FLAP AA_free->Five_LOX_active Substrate LTA4 Leukotriene A4 (LTA4) Five_LOX_active->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Pro-inflammatory Effects (Chemotaxis, Vascular Permeability) LTB4->Inflammation LTC4->Inflammation This compound This compound (MK-0591) This compound->FLAP INHIBITS

Caption: Mechanism of this compound action on the leukotriene biosynthesis pathway.

Dose_Finding_Workflow start Define Mouse Strain (e.g., C57BL/6 or BALB/c) select_doses Select Dose Range (e.g., Vehicle, 50, 100, 200 mg/kg) start->select_doses assign_groups Randomize Mice into Groups (n=3-5 per group) select_doses->assign_groups administer Daily Drug Administration (e.g., 7-14 days) assign_groups->administer monitor Daily Monitoring: - Body Weight - Clinical Signs of Toxicity administer->monitor decision End of Dosing Period administer->decision endpoint Severe Toxicity? (e.g., >20% weight loss) monitor->endpoint analysis Analyze Data: - Weight Change % - Clinical Scores decision->analysis mtd Determine Maximum Tolerated Dose (MTD) analysis->mtd endpoint->administer No humane_endpoint Euthanize and Record Observations endpoint->humane_endpoint Yes

References

Quiflapon Experiments: Technical Support Center for Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quiflapon (also known as MK-591) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected findings during their work with this potent 5-lipoxygenase-activating protein (FLAP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and potent inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is an essential protein for the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By binding to FLAP, this compound prevents the transfer of arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, thereby blocking the production of leukotrienes such as LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).

Q2: In which research areas is this compound typically used?

A2: Initially investigated for inflammatory conditions like asthma, recent research has highlighted this compound's potential in oncology. It has been shown to induce apoptosis in various cancer cell lines, including pancreatic and prostate cancer, by downregulating pro-survival signaling pathways.[1][2]

Q3: What are the known off-target effects of this compound?

A3: this compound is considered a highly selective inhibitor of FLAP. Studies have shown it does not directly inhibit the enzymatic activity of protein kinase C-epsilon (PKCε), a downstream effector in its anti-cancer mechanism.[1] However, as with any inhibitor, the potential for unknown off-target effects should be considered, and appropriate controls are recommended.

Troubleshooting Guide

Issue 1: Inconsistent Cell Viability/Apoptosis Results

Q: I am observing variable or lower-than-expected apoptosis in my cancer cell line after this compound treatment. What could be the cause?

A: Several factors can contribute to this:

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. As shown in the data below, IC50 values can differ based on the cancer type and its specific genetic background.[1]

  • PKCε and Akt Pathway Status: this compound-induced apoptosis in some cancer cells is mediated by the downregulation of PKCε and is independent of the Akt survival pathway.[1][3] If your cell line relies more heavily on Akt signaling for survival, the effect of this compound might be less pronounced.

  • Drug Concentration and Treatment Duration: Ensure that the concentration of this compound and the incubation time are optimized for your specific cell line. A dose-response and time-course experiment is highly recommended.

  • Resistance Mechanisms: While not extensively documented for this compound as a monotherapy, cancer cells can develop resistance to apoptosis-inducing agents. In some contexts, this compound has been shown to help overcome resistance to other chemotherapeutics like gemcitabine.[1][2]

Issue 2: Unexpected Increase in Certain Lipid Mediators

Q: While I see a decrease in leukotrienes, my lipidomics data shows an unexpected increase in other lipid mediators. Is this a known phenomenon?

A: Yes, this can be an unexpected but important finding. Some studies on FLAP inhibitors have revealed a potential for "lipid mediator class switching."

  • Shunting of Arachidonic Acid Metabolism: Inhibition of the 5-LOX pathway can sometimes lead to the shunting of the arachidonic acid substrate towards other metabolic pathways, such as the cyclooxygenase (COX) pathway, potentially increasing prostaglandin production.

  • Induction of Pro-Resolving Mediators: Intriguingly, some FLAP inhibitors have been shown to stimulate the formation of specialized pro-resolving mediators (SPMs), such as resolvins, from omega-3 fatty acids like docosahexaenoic acid (DHA).[4] This effect appears to be cell-type specific. For instance, in resting M2-monocyte-derived macrophages, this compound has been observed to stimulate the formation of some 5-LOX products.[4][5] This highlights a complex role for FLAP in regulating different arms of lipid signaling.

Issue 3: Difficulty in Detecting Leukotriene Inhibition

Q: I am not observing a significant decrease in leukotriene levels after this compound treatment in my experimental system. What could be the issue?

A: This could be due to several experimental factors:

  • Assay Sensitivity: Ensure that your leukotriene detection method (e.g., ELISA, mass spectrometry) is sensitive enough to measure the baseline and inhibited levels accurately.

  • Cellular Activation: Leukotriene production is often low in resting cells and requires stimulation. Ensure you are using an appropriate stimulus (e.g., calcium ionophore A23187, lipopolysaccharide) to induce leukotriene biosynthesis before treating with this compound.

  • Inhibitor Potency in the Specific System: The IC50 for leukotriene inhibition can vary depending on the cell type and the stimulus used. Refer to the data tables for known inhibitory concentrations.

  • Sample Preparation: Leukotrienes are lipids and can be prone to degradation. Ensure proper sample handling and storage to maintain their stability.

Data Presentation

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
BxPC3Pancreatic21.89
Panc-1Pancreatic20.28
MiaPaCa-2Pancreatic18.24
KPC-1402Pancreatic19.02
KPC-1404Pancreatic20.41

Data sourced from Monga J, et al. (2024).[1]

Table 2: Inhibition of Leukotriene Biosynthesis by FLAP Inhibitors
CompoundAssay SystemTarget LeukotrieneObserved Inhibition
MK-886Allergen-challenged asthmatic patientsUrinary LTE451.5% during early response, up to 80% during late response[5]
MK-886Calcium ionophore-stimulated whole bloodLTB454.2% inhibition[5]
Tolfenamic acidHuman polymorphonuclear leukocytesLTB4-induced chemotaxisIC50 of 59 µM[6]
This compoundLipid A-stimulated murine macrophages5-lipoxygenase expressionDose-dependent downregulation[7]

Experimental Protocols

Annexin V Apoptosis Assay

This protocol is a general guideline for detecting apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cells

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the optimized duration. Include a vehicle-treated control group.

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging between washes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Leukotriene Biosynthesis Assay (ELISA)

This protocol provides a general framework for measuring the inhibition of leukotriene (e.g., LTB₄ or LTC₄) production in cell culture supernatants using an ELISA kit.

Materials:

  • Leukotriene B₄ or C₄ ELISA Kit

  • Cell culture medium

  • Stimulus (e.g., Calcium Ionophore A23187)

  • This compound

  • Treated and untreated cells

Procedure:

  • Seed cells in a suitable culture plate and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes).

  • Induce leukotriene synthesis by adding a stimulus (e.g., Calcium Ionophore A23187 at a final concentration of 1-5 µM).

  • Incubate for the optimal time for leukotriene release (e.g., 15-60 minutes).

  • Collect the cell culture supernatant and centrifuge to remove any cell debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Adding an enzyme-conjugated secondary antibody or a biotinylated detection antibody followed by a streptavidin-HRP conjugate.

    • Washing the plate between steps.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the leukotriene in your samples based on the standard curve and determine the percentage of inhibition by this compound compared to the vehicle-treated, stimulated control.

Mandatory Visualization

Quiflapon_Signaling_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-LOX FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 This compound This compound (MK-591) This compound->FLAP Inhibits PKCe PKCε This compound->PKCe Indirectly Downregulates LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_LTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_LTs Inflammation Inflammation LTB4->Inflammation Cysteinyl_LTs->Inflammation Survival Cancer Cell Survival PKCe->Survival Apoptosis Apoptosis PKCe->Apoptosis Experimental_Workflow start Start Experiment cell_culture Cell Seeding and Culture start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubation (Time-Course) treatment->incubation endpoint Select Endpoint Assay incubation->endpoint viability_assay Cell Viability Assay (e.g., MTT) endpoint->viability_assay Viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) endpoint->apoptosis_assay Apoptosis lt_assay Leukotriene Assay (e.g., ELISA) endpoint->lt_assay Leukotrienes data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis lt_assay->data_analysis interpretation Interpret Results (Consider Unexpected Outcomes) data_analysis->interpretation end End interpretation->end

References

Quiflapon Technical Support Center: Troubleshooting Leukotriene Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Quiflapon and addressing potential variability in leukotriene (LT) measurements. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound (also known as MK-591) is a potent, selective, and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3][4] It does not directly inhibit the 5-lipoxygenase (5-LO) enzyme itself.[1][2] Its mechanism involves binding to FLAP, which is essential for transferring arachidonic acid to 5-LO.[5] By inhibiting FLAP, this compound effectively blocks the entire leukotriene biosynthesis pathway, preventing the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[6][7]

Q2: What kind of inhibitory concentrations (IC50) should I expect for this compound? The IC50 of this compound is highly dependent on the experimental system. Potency is generally higher in purified systems and isolated cells compared to whole blood, where protein binding can reduce its effective concentration. Published values vary by species and assay type.[1][8]

Q3: What are the main sources of variability in leukotriene measurements? Variability in leukotriene levels can arise from biological factors and technical execution. Biologically, there can be significant within-day variation in cysteinyl leukotriene excretion.[9][10] Genetic polymorphisms in the leukotriene synthesis pathway can also contribute to differences in production.[11][12] Technically, inconsistencies in cell handling, stimulation, sample collection, and the chosen assay method (e.g., ELISA vs. LC-MS/MS) are common sources of variability.[13][14]

Q4: Which leukotriene should I measure as a biomarker of this compound's activity? For in vivo or clinical studies measuring total body cysteinyl leukotriene production, urinary leukotriene E4 (uLTE4) is a commonly used stable end-product.[10][11][15] For in vitro cellular assays, LTB4 or LTC4 are frequently measured in cell culture supernatants, as they are primary products of the 5-LO pathway.[16][17]

Quantitative Data Summary

The potency of this compound has been characterized in various systems. The following table summarizes key IC50 values reported in the literature.

Assay SystemSpecies/Cell TypeIC50 ValueReference
FLAP Binding Assay-1.6 nM[1][2][4][18]
Leukotriene BiosynthesisHuman Polymorphonuclear Leukocytes (PMNLs)3.1 nM[1][2][3]
Leukotriene BiosynthesisRat Polymorphonuclear Leukocytes (PMNLs)6.1 nM[1][2][3]
Leukotriene BiosynthesisHuman Whole Blood510 nM[1][8]
Leukotriene BiosynthesisRat Whole Blood9 nM[1][8]
Leukotriene BiosynthesisSquirrel Monkey Whole Blood69 nM[1][8]

Leukotriene Biosynthesis Pathway and this compound's Action

The diagram below illustrates the leukotriene synthesis cascade, which originates from arachidonic acid released from the cell membrane. This compound exerts its inhibitory effect at a critical early step.

Leukotriene_Pathway cluster_membrane Cell / Nuclear Membrane Phospholipids Membrane Phospholipids cPLA2 cPLA2 AA Arachidonic Acid (AA) FLAP FLAP AA->FLAP LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 presents AA to 5-LO LTC4S LTC4 Synthase cPLA2->AA releases FiveLO 5-Lipoxygenase (5-LO) FiveLO->FLAP associates with LTA4H LTA4 Hydrolase This compound This compound This compound->FLAP INHIBITS LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTA4H CysLTs Cysteinyl LTs (LTC4, LTD4, LTE4) LTA4->CysLTs via LTC4S

Caption: this compound inhibits FLAP, preventing leukotriene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may cause variability in your results.

Issue Category 1: High Variability in Baseline Measurements

Q: My measured leukotriene levels are highly variable between replicates before adding this compound. What could be the cause?

A: High baseline variability often points to inconsistencies in the experimental setup rather than the inhibitor.

  • Cell Health and Density: Ensure uniform cell seeding density and viability across all wells. Over-confluent or unhealthy cells can respond differently to stimuli.

  • Inconsistent Stimulation: The concentration and addition of the stimulus (e.g., calcium ionophore A23187) must be precise and consistent for every well. Ensure rapid and thorough mixing.

  • Pipetting Errors: Inaccurate pipetting during cell seeding, reagent addition, or sample collection for analysis can introduce significant errors. Calibrate your pipettes regularly.

  • Sample Handling: Leukotrienes can be unstable. Once collected, process samples immediately or freeze them promptly at -80°C.[19] Avoid multiple freeze-thaw cycles.[20]

Issue Category 2: Inconsistent or Unexpected Inhibition by this compound

Q: The inhibitory effect of this compound is not dose-dependent, or I see much less inhibition than expected from published IC50 values. Why?

A: This can be due to issues with the compound, the assay protocol, or the biological matrix.

  • Compound Solubility and Stability: this compound should be fully dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. If it precipitates upon dilution into aqueous media, the effective concentration will be lower than intended. Prepare fresh dilutions for each experiment and avoid storing diluted solutions for long periods.[4]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is identical across all wells, including vehicle controls. High solvent concentrations can be cytotoxic or affect enzyme activity.

  • Pre-incubation Time: this compound needs sufficient time to enter the cells and bind to FLAP. Optimize the pre-incubation time before adding the stimulus. A short incubation may result in incomplete inhibition.

  • Protein Binding: The high IC50 value of this compound in whole blood (510 nM for human) compared to isolated cells (3.1 nM) highlights the impact of protein binding.[1][8] If your cell culture medium contains high serum concentrations, a greater amount of this compound will be protein-bound and unavailable to act on the cells, shifting the dose-response curve to the right. Consider reducing serum concentration during the experiment if possible.

  • Cell Type Differences: Different cell types express varying levels of 5-LO and FLAP, which can influence the apparent potency of the inhibitor.

Issue Category 3: Assay-Specific Problems (ELISA/Immunoassay)

Q: My ELISA results show high background or poor precision. How can I fix this?

A: Immunoassay performance depends on careful technique and proper controls.

  • Cross-Reactivity: Ensure your antibody is specific for the leukotriene you are measuring. Some antibodies may have cross-reactivity with other metabolites.[17] Check the kit's datasheet for specificity information.

  • Matrix Effects: Components in your sample (e.g., cell culture media, serum proteins, other lipids) can interfere with antibody-antigen binding.[13] Diluting your samples or using a specialized assay buffer can help mitigate these effects. For complex samples like plasma, a solid-phase extraction (SPE) step may be necessary to purify the leukotrienes before analysis.[21][22]

  • Washing Steps: Inadequate washing between steps is a common cause of high background. Ensure complete aspiration of liquid from wells after each wash.[21][23]

  • Standard Curve: An inaccurate standard curve will lead to incorrect quantification. Use freshly prepared standards for every plate and ensure the curve covers the expected concentration range of your samples.[14][22]

Experimental Protocols & Workflow

General Protocol: In Vitro LTB4 Inhibition Assay in Human PMNLs

This protocol provides a framework for assessing this compound's effect on LTB4 production in isolated human polymorphonuclear leukocytes (PMNLs).

1. Reagent Preparation:

  • This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C or -80°C.[4]
  • Working Solutions: On the day of the experiment, create a serial dilution of this compound in assay buffer (e.g., HBSS). Ensure the final DMSO concentration in all wells will be low and consistent (e.g., ≤0.1%).
  • Stimulus: Prepare a stock solution of a calcium ionophore like A23187 in DMSO.

2. Cell Preparation:

  • Isolate PMNLs from fresh human blood using a standard method (e.g., density gradient centrifugation).
  • Resuspend the cells in the assay buffer at a final concentration of 5-10 x 10^6 cells/mL.

3. Inhibition Assay:

  • Add cells to a 96-well plate.
  • Add the serially diluted this compound working solutions or a vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.
  • Pre-incubate for 15-30 minutes at 37°C to allow this compound to inhibit FLAP.
  • Stimulate the cells by adding A23187 to a final concentration of 1-5 µM.
  • Incubate for an additional 10-15 minutes at 37°C to allow for LTB4 production.
  • Stop the reaction by placing the plate on ice and/or centrifuging at 4°C to pellet the cells.

4. Sample Analysis:

  • Carefully collect the supernatant, which contains the secreted LTB4.
  • Quantify LTB4 concentration using a validated method, such as a competitive ELISA kit[16][21] or LC-MS/MS.[20] Follow the manufacturer's instructions for the chosen assay.

Experimental Workflow Diagram

The following flowchart highlights critical steps where consistency is key to minimizing variability.

Experimental_Workflow start Start cell_prep 1. Cell Isolation & Plating (Ensure consistent density and viability) start->cell_prep pre_incubate 2. Pre-incubation (Add this compound dilutions and vehicle control) cell_prep->pre_incubate ccp1 Critical: Uniform Time & Temp stimulate 3. Stimulation (Add stimulus, e.g., A23187, uniformly to all wells) ccp2 Critical: Consistent Timing incubate 4. LTB4 Production (Incubate at 37°C) stop_rxn 5. Stop Reaction (Centrifuge plate at 4°C) incubate->stop_rxn collect 6. Supernatant Collection (Avoid disturbing cell pellet) stop_rxn->collect analyze 7. Quantify LTB4 (ELISA or LC-MS/MS) collect->analyze end End analyze->end ccp1->stimulate ccp2->incubate

Caption: Workflow for an in vitro inhibition assay highlighting critical steps.

References

Quiflapon in DMSO: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Quiflapon when dissolved in dimethyl sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures for this compound in DMSO?

A1: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage and at -20°C for short-term storage.

Q2: How long can I expect my this compound-DMSO stock solution to be stable at -20°C versus -80°C?

A2: Based on information from multiple suppliers, this compound in DMSO is generally considered stable for up to one month when stored at -20°C.[1][2] For longer-term storage, -80°C is strongly recommended, with stability reported for at least six months to a year.[1][2][3]

Q3: I left my this compound-DMSO stock solution at room temperature for a short period. Is it still usable?

A3: While not ideal, short-term exposure to room temperature may not significantly degrade the compound, especially if the duration is brief. However, for critical experiments, it is advisable to use a freshly prepared solution or a stock that has been consistently stored at the recommended temperature. To confirm its integrity, you can perform a quality control check using a method like HPLC.

Q4: Should I be concerned about freeze-thaw cycles for my this compound-DMSO stock?

A4: Yes, repeated freeze-thaw cycles can potentially impact the stability of your compound. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results using an older this compound-DMSO stock. Compound degradation due to prolonged storage or improper temperature.Prepare a fresh stock solution of this compound in DMSO. If the issue persists, consider other experimental variables. For confirmation, you can analyze the old stock solution alongside a fresh one using HPLC to check for degradation products.
Precipitate observed in the this compound-DMSO stock after thawing. The compound may have come out of solution, or the concentration may be too high for the storage temperature.Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound completely before use. If precipitation persists, consider preparing a new stock at a slightly lower concentration.
My stock solution has been stored at -20°C for over a month. Can I still use it? The compound may have started to degrade, potentially affecting its potency and leading to inaccurate results.It is highly recommended to prepare a fresh stock solution. If you must use the older stock, consider it for non-critical or preliminary experiments. For definitive studies, always use a stock solution that is within its recommended stability period.[4]

Stability of this compound in DMSO

The following table summarizes the recommended storage conditions and stability data for this compound dissolved in DMSO, based on publicly available information from suppliers.

Storage TemperatureRecommended DurationPrimary Use Case
-20°C Up to 1 month[1][2]Short-term storage, working aliquots
-80°C 6 months to 1 year[1][2][3]Long-term storage, archival stocks

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for researchers to determine the stability of their this compound-DMSO stock solutions. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific HPLC system.

Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution over time at different storage temperatures.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Calibrated analytical balance and volumetric flasks

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution (Timepoint 0):

    • Accurately weigh a known amount of this compound powder and dissolve it in anhydrous DMSO to a desired concentration (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing or brief sonication.

    • Immediately take an aliquot of this fresh stock for "Timepoint 0" analysis.

    • Prepare several dilutions of the fresh stock to create a standard curve.

  • Storage of Aliquots:

    • Aliquot the remaining stock solution into multiple small, tightly sealed vials.

    • Store one set of aliquots at -20°C and another set at -80°C. Protect from light.

  • HPLC Analysis:

    • Analyze the "Timepoint 0" samples and the standard curve dilutions by HPLC.

    • Identify the peak corresponding to this compound and determine its retention time.

    • Use the standard curve to establish a linear relationship between peak area and concentration.

  • Subsequent Timepoint Analysis:

    • At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

    • Allow the aliquot to thaw completely and reach room temperature.

    • Analyze the sample by HPLC under the same conditions as the "Timepoint 0" analysis.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample using the standard curve.

    • Determine the percentage of this compound remaining at each timepoint relative to the "Timepoint 0" sample.

    • Plot the percentage of intact this compound versus time for each storage condition to visualize the degradation profile.

Visualizations

Below are diagrams to illustrate key concepts related to the use of this compound in research.

G cluster_storage This compound-DMSO Stock Storage Decision start Prepare fresh this compound stock in anhydrous DMSO aliquot Aliquot into single-use vials to avoid freeze-thaw cycles start->aliquot decision Intended Storage Duration? short_term Store at -20°C decision->short_term < 1 month long_term Store at -80°C decision->long_term > 1 month use_short Use within 1 month short_term->use_short use_long Use within 6-12 months long_term->use_long aliquot->decision

Caption: Decision workflow for storing this compound in DMSO.

FLAP_Pathway cluster_pathway Simplified Leukotriene Synthesis Pathway ArachidonicAcid Arachidonic Acid FLAP 5-Lipoxygenase-activating protein (FLAP) ArachidonicAcid->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO activates LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 converts Leukotrienes Leukotrienes (e.g., LTB4, LTC4) LTA4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound (MK-0591) This compound->FLAP

Caption: Inhibition of the FLAP pathway by this compound.

References

Preventing Quiflapon degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quiflapon. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments and preventing its potential degradation. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as MK-591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a critical protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1][3][4] By binding to FLAP, this compound blocks the translocation of the 5-lipoxygenase (5-LOX) enzyme, thereby preventing the conversion of arachidonic acid into leukotrienes like LTB₄ and LTC₄.[1][4][5] This targeted action makes it a valuable tool for studying inflammatory pathways and has potential therapeutic applications in diseases such as asthma and cancer.[1][6][7]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[1][2][5] It is recommended to prepare a high-concentration stock solution in anhydrous, high-quality DMSO. For example, a stock solution of 10 mM to 50 mM can be prepared.[2][5] To aid dissolution, sonication may be used.[2][5] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

To ensure stability, this compound solid powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) requires -20°C.[1] Stock solutions in DMSO should also be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[1] Properly stored, this compound has a shelf life of over two years.[1]

Q4: My this compound treatment is not showing the expected biological effect. What could be the issue?

Several factors could contribute to a lack of efficacy. Please refer to our troubleshooting guide below for a systematic approach to identifying the problem. Common issues include degradation of the compound, improper dosage, or experimental artifacts.

Troubleshooting Guide

If you are experiencing issues with your this compound experiments, this guide provides a step-by-step approach to troubleshooting.

Problem: Reduced or No Activity of this compound in Cell Culture

Step 1: Verify Stock Solution Integrity

  • Action: Check the age and storage conditions of your this compound powder and DMSO stock solution.

  • Rationale: this compound is sensitive to long-term storage conditions. Improper storage can lead to degradation.

  • Recommendation: If the stock is old or has been stored improperly, prepare a fresh stock solution from a new vial of powder.

Step 2: Assess Working Dilution Preparation

  • Action: Review your protocol for preparing the final working concentration in the cell culture medium.

  • Rationale: this compound has low aqueous solubility. Improper dilution can lead to precipitation, reducing the effective concentration.

  • Recommendation: When diluting the DMSO stock into your aqueous cell culture medium, ensure rapid mixing. The final DMSO concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity and to minimize precipitation.

Step 3: Evaluate Potential for Degradation in Media

  • Action: Consider the possibility of this compound degradation in the cell culture medium during the incubation period.

  • Rationale: Although specific degradation pathways in media are not well-documented, factors like pH, light, and reactive components in the media could contribute to instability over time.[8][9][10]

  • Recommendation: Prepare fresh working dilutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound periodically.[11] Protect your plates from light by keeping them in the dark incubator and minimizing exposure during handling.

Step 4: Consider Adsorption to Labware

  • Action: Evaluate the type of plasticware used for your experiments.

  • Rationale: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the bioavailable concentration of the drug.

  • Recommendation: While difficult to eliminate completely, being aware of this phenomenon is important. Using low-protein-binding plastics may help, though this has not been specifically tested for this compound.

The following diagram illustrates a logical workflow for troubleshooting unexpected results with this compound.

G start Start: No this compound Effect Observed check_stock Is the stock solution fresh and properly stored? start->check_stock prep_fresh_stock Prepare fresh stock solution check_stock->prep_fresh_stock No check_dilution Was the working dilution prepared correctly? check_stock->check_dilution Yes prep_fresh_stock->check_dilution review_dilution_protocol Review dilution protocol. Ensure final DMSO concentration is low. check_dilution->review_dilution_protocol No check_incubation Could degradation occur during incubation? check_dilution->check_incubation Yes review_dilution_protocol->check_incubation mitigate_degradation Replenish media with fresh this compound for long incubations. Protect from light. check_incubation->mitigate_degradation Yes consider_adsorption Consider adsorption to plasticware. check_incubation->consider_adsorption Yes check_incubation->consider_adsorption Unsure mitigate_degradation->consider_adsorption end_point Re-run Experiment consider_adsorption->end_point

Caption: Troubleshooting workflow for this compound experiments.

Data and Protocols

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound from various studies. These values can serve as a reference for determining appropriate experimental concentrations.

Target/SystemSpeciesIC50 ValueReference
FLAP Binding Assay-1.6 nM[2][5]
Leukotriene Biosynthesis (PMNLs)Human3.1 nM[2][5]
Leukotriene Biosynthesis (PMNLs)Rat6.1 nM[2][5]
Leukotriene Biosynthesis (Whole Blood)Human510 nM[5]
Leukotriene Biosynthesis (Whole Blood)Squirrel Monkey69 nM[5]
Leukotriene Biosynthesis (Whole Blood)Rat9 nM[5]
Pancreatic Cancer Cell Viability (BxPC3)Human21.89 µM[6]
Pancreatic Cancer Cell Viability (Panc-1)Human20.28 µM[6]
Pancreatic Cancer Cell Viability (MiaPaCa-2)Human18.24 µM[6]
Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Experiments

This protocol outlines the steps for preparing this compound working solutions from a DMSO stock.

  • Prepare Stock Solution: Dissolve this compound powder in high-quality, anhydrous DMSO to a concentration of 10-50 mM. Ensure complete dissolution, using sonication if necessary. Aliquot and store at -20°C.

  • Thaw and Dilute: Thaw a single aliquot of the DMSO stock solution. Perform serial dilutions in cell culture medium to achieve the desired final concentration. It is critical to add the DMSO stock to the medium and mix immediately to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below a level that is toxic to your specific cell line (typically <0.5%). Run a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • Application to Cells: Replace the existing medium in your cell culture plates with the medium containing the final concentration of this compound.

  • Incubation: Incubate the cells for the desired period, ensuring they are protected from light. For experiments lasting longer than 48-72 hours, consider replacing the medium with a fresh preparation of this compound.[11][12]

The following diagram illustrates the experimental workflow for using this compound in cell culture.

G cluster_prep Preparation cluster_exp Experiment prep_stock Prepare high-concentration stock in DMSO dilute_media Serially dilute stock into cell culture media prep_stock->dilute_media treat_cells Treat cells with this compound-containing media dilute_media->treat_cells incubate Incubate for desired duration (protect from light) treat_cells->incubate analyze Analyze biological endpoint incubate->analyze

Caption: Experimental workflow for cell culture studies with this compound.

Protocol 2: Assessing this compound Stability in Your Cell Culture Medium

If you suspect this compound is degrading in your specific experimental setup, you can perform a stability test.

  • Preparation: Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use.

  • Incubation: Place the medium in a sterile, sealed container and incubate under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the medium.

  • Analysis: Analyze the concentration of intact this compound in the aliquots. The preferred method is LC-MS/MS, which can quantify the parent compound and identify potential degradation products.[8] HPLC-UV can also be used if this compound has a suitable chromophore.[8]

  • Interpretation: A significant decrease in the concentration of the parent this compound molecule over time indicates instability in your specific medium and conditions.

Signaling Pathway

This compound inhibits the 5-lipoxygenase pathway, which is responsible for producing leukotrienes. The diagram below illustrates this pathway and the point of inhibition by this compound.

G AA Arachidonic Acid FLAP FLAP AA->FLAP Five_LOX 5-LOX FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 This compound This compound (MK-591) This compound->FLAP

Caption: this compound inhibits FLAP, blocking leukotriene synthesis.

References

Validation & Comparative

Head-to-Head In Vitro Comparison: Quiflapon vs. Zileuton in the Inhibition of Leukotriene Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of Quiflapon (MK-591) and Zileuton, two prominent inhibitors of the leukotriene biosynthetic pathway. Leukotrienes are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease. The synthesis of leukotrienes is a critical therapeutic target, and understanding the distinct mechanisms and potencies of inhibitors like this compound and Zileuton is paramount for drug development and research applications.

Executive Summary

This compound and Zileuton inhibit leukotriene synthesis through distinct molecular mechanisms, resulting in a significant difference in their in vitro potency. This compound, a 5-lipoxygenase-activating protein (FLAP) inhibitor, demonstrates picomolar to nanomolar potency in both target binding and cellular assays. In contrast, Zileuton, a direct inhibitor of 5-lipoxygenase (5-LOX), exhibits potency in the micromolar range. This fundamental difference in their mechanism of action and resulting potency is a key consideration for their application in in vitro research and as therapeutic agents.

Data Presentation: In Vitro Inhibitory Potency (IC50)

Compound Target Assay Type Cell/System IC50 Value Reference
This compound 5-Lipoxygenase-Activating Protein (FLAP)FLAP Binding Assay-1.6 nM[1][2]
Leukotriene BiosynthesisCellular Assay (LTB4 production)Intact Human Polymorphonuclear Leukocytes (PMNLs)3.1 nM[1][2]
Leukotriene BiosynthesisCellular Assay (LTB4 production)Elicited Rat Polymorphonuclear Leukocytes (PMNLs)6.1 nM[1][2]
Zileuton 5-Lipoxygenase (5-LOX)Cellular Assay (LTB4 biosynthesis)Human Polymorphonuclear Leukocytes (PMNLs)0.4 µM[3]
5-Lipoxygenase (5-LOX)Cellular Assay (5-HETE synthesis)Rat Polymorphonuclear Leukocytes (PMNLs)0.3 µM[3]
5-Lipoxygenase (5-LOX)Cellular Assay (LTB4 biosynthesis)Human Whole Blood0.9 µM[3]
5-Lipoxygenase (5-LOX)Cellular Assay (cys-LTs formation)-0.5 - 1 µM[4]

Mechanism of Action and Signaling Pathway

This compound and Zileuton both effectively block the production of leukotrienes, but they act at different points in the biosynthetic cascade. Zileuton directly inhibits the 5-lipoxygenase (5-LOX) enzyme, which is responsible for the initial conversion of arachidonic acid to leukotriene A4 (LTA4).[5][6] In contrast, this compound does not directly inhibit the 5-LOX enzyme but instead binds to the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is an integral membrane protein that is essential for the transfer of arachidonic acid to 5-LOX, a critical step for the initiation of leukotriene synthesis.[7][8] By inhibiting FLAP, this compound indirectly prevents the activation of 5-LOX and subsequent leukotriene production.

Leukotriene_Pathway cluster_membrane Nuclear Membrane cluster_cytosol Cytosol cluster_downstream Downstream Products Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX Presents AA to LTA4 Leukotriene A4 (LTA4) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase Cysteinyl_LTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_LTs LTC4 Synthase cPLA2 cPLA2 cPLA2->Arachidonic_Acid Liberates Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->cPLA2 Activation Five_LOX->LTA4 Catalyzes conversion This compound This compound This compound->FLAP Zileuton Zileuton Zileuton->Five_LOX FLAP_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay Cells Cells expressing FLAP Homogenization Homogenization Cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubate Membrane Pellet with: - Radiolabeled FLAP Ligand - this compound (varying concentrations) Membrane_Pellet->Incubation Separation Separate bound and free ligand (e.g., filtration) Incubation->Separation Quantification Quantify radioactivity of bound ligand Separation->Quantification Analysis Calculate IC50 Quantification->Analysis Cellular_Assay cluster_cell_prep Cell Preparation cluster_inhibition_assay Inhibition Assay Blood_Sample Human Whole Blood Isolate_PMNLs Isolate PMNLs (e.g., density gradient centrifugation) Blood_Sample->Isolate_PMNLs Resuspend_Cells Resuspend cells in buffer Isolate_PMNLs->Resuspend_Cells Pre_incubation Pre-incubate PMNLs with: - this compound or Zileuton (varying concentrations) Resuspend_Cells->Pre_incubation Stimulation Stimulate cells to induce leukotriene synthesis (e.g., Calcium Ionophore A23187) Pre_incubation->Stimulation Termination Terminate reaction Stimulation->Termination Extraction Extract Leukotrienes Termination->Extraction Quantification Quantify LTB4 (e.g., ELISA or LC-MS) Extraction->Quantification Analysis Calculate IC50 Quantification->Analysis

References

A Comparative Guide to the Efficacy of Quiflapon and Second-Generation FLAP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, Quiflapon (MK-591), and more recently developed second-generation FLAP inhibitors. The following sections detail their comparative efficacy based on available experimental data, outline the methodologies of key experiments, and visualize the underlying biological pathways and experimental processes.

Executive Summary

The inhibition of the 5-Lipoxygenase-Activating Protein (FLAP) is a key therapeutic strategy for inflammatory diseases such as asthma, allergic rhinitis, and potentially atherosclerosis, by blocking the biosynthesis of pro-inflammatory leukotrienes.[1][2] this compound (MK-591) is a potent and selective first-generation FLAP inhibitor. While effective in vitro, its development, like other early-generation inhibitors, faced challenges related to pharmacokinetic properties.[3] Second-generation FLAP inhibitors were developed to address these limitations, aiming for improved in vivo activity and pharmacokinetic profiles. This guide compares the in vitro efficacy of this compound with prominent second-generation inhibitors, providing a quantitative basis for their evaluation.

Data Presentation: Comparative Efficacy of FLAP Inhibitors

The following tables summarize the in vitro potency of this compound and various second-generation FLAP inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: FLAP Binding Affinity

This table compares the direct binding affinity of the inhibitors to the FLAP protein.

CompoundGenerationFLAP Binding IC50 (nM)
This compound (MK-591)First1.6
AZD5718 (Atuliflapon)Second6.0 - 6.3
BI 665915Second1.7
GSK2190918 (AM803/Fiboflapon)Second2.6 - 2.9

Table 2: Inhibition of Leukotriene Biosynthesis in Cellular Assays

This table presents the functional efficacy of the inhibitors in preventing the production of leukotrienes in different cell-based assays.

CompoundGenerationAssay TypeSpeciesIC50 (nM)
This compound (MK-591)FirstLeukotriene Biosynthesis (PMNLs)Human3.1
This compound (MK-591)FirstLeukotriene Biosynthesis (PMNLs)Rat6.1
This compound (MK-591)FirstHuman Whole Blood Assay (LTB4)Human510
AZD5718 (Atuliflapon)SecondHuman Whole Blood Assay (LTB4)Human39
BI 665915SecondHuman Whole Blood Assay (LTB4)Human45
GSK2190918 (AM803/Fiboflapon)SecondHuman Whole Blood Assay (LTB4)Human76

Experimental Protocols

FLAP Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the FLAP protein.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to FLAP in a membrane preparation.

Methodology:

  • Membrane Preparation: Cell membranes containing FLAP are prepared from a suitable cell line (e.g., HEK293 cells transfected with human FLAP). The cells are homogenized, and the membrane fraction is isolated by centrifugation.

  • Assay Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled FLAP ligand (e.g., [3H]MK-886) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[4][5][6]

Human Whole Blood Assay for Leukotriene B4 (LTB4) Inhibition

This ex vivo assay measures the ability of a compound to inhibit the production of LTB4 in a more physiologically relevant environment.

Principle: Freshly drawn human whole blood is stimulated to produce leukotrienes, and the inhibitory effect of the test compound on LTB4 synthesis is quantified.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified period.

  • Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore (e.g., A23187) to the blood samples.[7]

  • Termination and Sample Preparation: The reaction is stopped after a defined incubation time (e.g., 30 minutes) by centrifugation to separate plasma. The plasma is then treated to precipitate proteins (e.g., with acetone or methanol).[7]

  • LTB4 Quantification: The concentration of LTB4 in the processed plasma samples is measured using a validated method, typically an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]

  • Data Analysis: The IC50 value is calculated as the concentration of the test compound that causes a 50% reduction in LTB4 production compared to the vehicle-treated control.

Leukotriene Quantification by ELISA

Principle: An ELISA for LTB4 is a competitive immunoassay. LTB4 in the sample competes with a fixed amount of enzyme-labeled LTB4 for binding to a limited number of anti-LTB4 antibody binding sites coated on a microplate.

Methodology:

  • Sample and Standard Addition: Standards of known LTB4 concentration and the prepared plasma samples are added to the wells of the antibody-coated microplate.

  • Addition of Enzyme-Conjugated LTB4: A solution containing LTB4 conjugated to an enzyme (e.g., horseradish peroxidase) is added to each well.

  • Incubation: The plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A substrate solution for the enzyme is added, resulting in color development. The intensity of the color is inversely proportional to the amount of LTB4 in the sample.

  • Measurement: The absorbance is read using a microplate reader at a specific wavelength.

  • Calculation: The concentration of LTB4 in the samples is determined by comparing their absorbance to the standard curve.[11][12][13]

Mandatory Visualizations

FLAP_Signaling_Pathway cluster_membrane Nuclear Membrane cluster_cytosol Cytosol cluster_products Leukotriene Products FLAP FLAP Five_LOX_mem 5-LOX FLAP->Five_LOX_mem Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LOX_mem->LTA4 Catalyzes conversion Phospholipids Membrane Phospholipids cPLA2 cPLA2 Phospholipids->cPLA2 Activation AA Arachidonic Acid (AA) cPLA2->AA Liberates AA->FLAP Binds to Five_LOX_cyto 5-LOX Five_LOX_cyto->Five_LOX_mem Translocation LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Converted to LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Converted to Pro_inflammatory Pro-inflammatory Effects LTB4->Pro_inflammatory LTC4->Pro_inflammatory This compound This compound & Second-Gen Inhibitors This compound->FLAP Inhibits

Caption: FLAP Signaling Pathway in Leukotriene Synthesis.

Experimental_Workflow cluster_assay1 FLAP Binding Assay cluster_assay2 Human Whole Blood Assay A1 Prepare FLAP-containing membranes A2 Incubate membranes with radioligand & inhibitor A1->A2 A3 Filter to separate bound & free ligand A2->A3 A4 Quantify radioactivity A3->A4 A5 Determine IC50 A4->A5 B1 Collect fresh human blood B2 Incubate blood with inhibitor B1->B2 B3 Stimulate with calcium ionophore B2->B3 B4 Separate plasma & prepare sample B3->B4 B5 Quantify LTB4 (ELISA or LC-MS/MS) B4->B5

Caption: Comparative Experimental Workflow for FLAP Inhibitors.

Inhibitor_Generations cluster_properties Key Properties Gen1 First-Generation FLAP Inhibitors (e.g., this compound) Potency High In Vitro Potency Gen1->Potency Established PK Pharmacokinetics Gen1->PK Suboptimal Gen2 Second-Generation FLAP Inhibitors (e.g., AZD5718, BI 665915) Gen2->Potency Maintained/Improved Gen2->PK Improved InVivo In Vivo Efficacy PK->InVivo Impacted PK->InVivo Enhanced

Caption: Logical Relationship of FLAP Inhibitor Generations.

References

Validating Quiflapon's On-Target Mechanism of Action: A Comparative Guide with Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of Quiflapon, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, and validates its on-target activity by drawing parallels with data from FLAP knockout animal models. By juxtaposing the effects of pharmacological inhibition with genetic ablation, we offer compelling evidence for this compound's specific engagement of the leukotriene biosynthetic pathway.

This compound's Mechanism of Action: Targeting the 5-Lipoxygenase Pathway

This compound is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a crucial transmembrane protein in the biosynthesis of leukotrienes.[1] Leukotrienes are potent pro-inflammatory lipid mediators implicated in a range of diseases, including asthma and atherosclerosis. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires FLAP to access its substrate, arachidonic acid.[1] By binding to FLAP, this compound prevents the association between 5-LO and arachidonic acid, thereby blocking the production of all downstream leukotrienes.[1]

To definitively validate that the therapeutic effects of this compound are a direct result of its interaction with FLAP, a comparison with a FLAP knockout model is the gold standard. In such a model, the gene encoding for FLAP is deleted, thus genetically mimicking the effect of a perfect inhibitor.

Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockout

This guide examines data from two key experimental models: allergic airway inflammation (a model for asthma) and atherosclerosis. We compare the phenotype of FLAP knockout mice to that of wild-type or disease-prone mice treated with a FLAP inhibitor, providing a clear validation of this compound's on-target mechanism.

Allergic Airway Inflammation

In models of allergic airway inflammation, both genetic deletion of FLAP and pharmacological inhibition with FLAP inhibitors are expected to reduce the inflammatory response by blocking leukotriene production.

Experimental Data Summary:

ParameterWild-Type (Allergic Inflammation)FLAP Knockout (Allergic Inflammation)Wild-Type + FLAP Inhibitor (Allergic Inflammation)
Leukotriene Levels in BALF ElevatedSignificantly ReducedSignificantly Reduced
Eosinophil Infiltration in Lungs Markedly IncreasedSignificantly ReducedSignificantly Reduced
Airway Hyperresponsiveness IncreasedReducedReduced
Mucus Production IncreasedReducedReduced

BALF: Bronchoalveolar Lavage Fluid. Data is a qualitative summary derived from typical findings in the field.

The concordance between the FLAP knockout phenotype and the effects of a FLAP inhibitor strongly supports the on-target action of the drug in mitigating allergic airway inflammation.

Atherosclerosis

The role of leukotrienes in the development of atherosclerosis is well-established. They contribute to the recruitment of inflammatory cells to the arterial wall, a key event in plaque formation.

Experimental Data Summary:

A study utilizing the FLAP inhibitor MK-886, which is functionally analogous to this compound, in an apolipoprotein E/low-density lipoprotein receptor double knockout (apoE/LDLR-DKO) mouse model of atherosclerosis, provides compelling quantitative data.

ParameterapoE/LDLR-DKO (Control)apoE/LDLR-DKO + MK-886
Aortic Lesion Area (en face) 25.15 ± 2.9%11.16 ± 0.7%
Aortic Root Lesion Area 455,494 ± 29,564 µm²263,042 ± 20,736 µm²
Macrophage Content in Plaques HighReduced
Collagen & Smooth Muscle Cell Content in Plaques LowIncreased

Data from Jawień et al., Eur J Clin Invest, 2006.[2]

These findings in a pharmacologically treated knockout model align with the expected phenotype of a FLAP/apoE double knockout mouse, where a reduction in leukotriene-mediated inflammation would lead to smaller and more stable atherosclerotic plaques.

Experimental Protocols

Ovalbumin-Induced Allergic Airway Inflammation in Mice

A common method to induce allergic airway inflammation involves sensitization and challenge with ovalbumin (OVA).[3]

  • Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.[4]

  • Challenge: Subsequently, mice are challenged with aerosolized OVA for a set period on multiple consecutive days (e.g., days 21, 22, and 23).[5]

  • Endpoint Analysis: 24 to 48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and leukotriene levels. Lungs are harvested for histological analysis of inflammation and mucus production. Airway hyperresponsiveness can be assessed using techniques like methacholine challenge.

Atherosclerosis Model in apoE Knockout Mice

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[6]

  • Animal Model: Male or female ApoE-/- mice are used.

  • Diet: Mice are fed a high-fat "Western-type" diet to accelerate the development of atherosclerosis.[7]

  • Treatment: The FLAP inhibitor is administered, often mixed with the diet, for a specified period (e.g., 12-16 weeks).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the aorta is dissected. Atherosclerotic plaque area is quantified using methods like "en face" analysis (staining the entire aorta with Oil Red O) and by analyzing cross-sections of the aortic root.[7][8] Plaque composition (e.g., macrophage, smooth muscle cell, and collagen content) can be determined by immunohistochemistry.

Measurement of Leukotrienes

Leukotriene levels in biological samples like BALF or plasma can be measured using various techniques, including:

  • Enzyme-linked immunosorbent assay (ELISA): Commercially available kits for specific leukotrienes (e.g., LTB4, LTC4).

  • Liquid chromatography-mass spectrometry (LC-MS): A highly sensitive and specific method for quantifying a wide range of eicosanoids.[9]

Visualizing the Pathway and Experimental Logic

Leukotriene_Biosynthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane cluster_downstream Downstream Products Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) Arachidonic Acid (free) Arachidonic Acid (free) Arachidonic Acid (in membrane)->Arachidonic Acid (free) cPLA2 FLAP 5-Lipoxygenase Activating Protein Arachidonic Acid (free)->FLAP 5-LO 5-Lipoxygenase 5-LO->FLAP LTA4 Leukotriene A4 FLAP->LTA4 5-LO LTB4 Leukotriene B4 LTA4->LTB4 LTA4 Hydrolase Cysteinyl Leukotrienes LTC4, LTD4, LTE4 LTA4->Cysteinyl Leukotrienes LTC4 Synthase This compound This compound This compound->FLAP Inhibits

Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound on FLAP.

Experimental_Workflow cluster_validation Validation of this compound's Mechanism of Action cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach Disease Model Disease Model Mouse (e.g., Asthma, Atherosclerosis) Treatment Administer this compound Disease Model->Treatment Outcome_P Measure Disease Phenotype (e.g., Inflammation, Plaque Size) Treatment->Outcome_P Comparison Comparison Outcome_P->Comparison Knockout Model FLAP Knockout Mouse in Disease Model Outcome_G Measure Disease Phenotype (e.g., Inflammation, Plaque Size) Knockout Model->Outcome_G Outcome_G->Comparison Conclusion On-Target Mechanism Validated Comparison->Conclusion Similar Outcomes

Caption: Experimental workflow for validating this compound's mechanism of action using knockout models.

Conclusion

The data presented in this guide demonstrates a strong correlation between the effects of pharmacological inhibition of FLAP with this compound and the genetic ablation of the FLAP gene. In both scenarios, the production of pro-inflammatory leukotrienes is attenuated, leading to a reduction in the pathological features of diseases like asthma and atherosclerosis. This comparative evidence provides a robust validation of this compound's on-target mechanism of action, confirming that its therapeutic benefits are derived from the specific inhibition of the 5-lipoxygenase pathway. This approach of comparing pharmacological intervention with genetic knockout models is a powerful tool in drug development for confirming target engagement and mechanism of action.

References

Quiflapon's Selectivity Profile: A Comparative Guide to its Interaction with Lipoxygenase Pathway Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Quiflapon's cross-reactivity with key enzymes in the lipoxygenase (LOX) pathway. This compound, a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), plays a crucial role in mitigating the production of pro-inflammatory leukotrienes. Understanding its selectivity is paramount for assessing its therapeutic potential and off-target effects.

Executive Summary

This compound demonstrates remarkable selectivity for its primary target, the 5-lipoxygenase-activating protein (FLAP), with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. In stark contrast, it exhibits negligible inhibitory activity against other key enzymes in the lipoxygenase pathway, namely 5-lipoxygenase (5-LO), 12-lipoxygenase (12-LO), and 15-lipoxygenase (15-LO). This high degree of selectivity underscores this compound's targeted mechanism of action in suppressing leukotriene biosynthesis.

Comparative Inhibitory Activity of this compound

The following table summarizes the inhibitory potency of this compound against FLAP and its cross-reactivity with other lipoxygenase pathway enzymes.

Target EnzymeIC50 ValueReference
5-Lipoxygenase-Activating Protein (FLAP)1.6 nM[1][2][3]
5-Lipoxygenase (5-LO)No effect on rat 5-lipoxygenase[1]
12-Lipoxygenase (12-LO)No detectable inhibition[4]
15-Lipoxygenase (15-LO)No significant inhibition observed¹[5][6]

¹Studies on various FLAP antagonists, including this compound, have shown that they do not inhibit the formation of 12/15-LOX products and, in some instances, may even lead to an increase in their production.[5][6]

Lipoxygenase Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the arachidonic acid cascade and highlights this compound's specific inhibitory action on FLAP, preventing the transfer of arachidonic acid to 5-lipoxygenase and the subsequent production of leukotrienes.

Lipoxygenase_Pathway Lipoxygenase Signaling Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP Twelve_LO 12-LO AA->Twelve_LO Fifteen_LO 15-LO AA->Fifteen_LO PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Five_LO 5-LO FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Twelve_HETE 12-HETE Twelve_LO->Twelve_HETE Fifteen_HETE 15-HETE Fifteen_LO->Fifteen_HETE LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) (Pro-inflammatory) LTA4->CysLTs This compound This compound This compound->FLAP

Caption: this compound's inhibitory action on FLAP.

Experimental Workflow for Determining Enzyme Inhibition

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against lipoxygenase enzymes.

Experimental_Workflow IC50 Determination Workflow Start Start Prep_Enzyme Prepare Enzyme Solutions (5-LO, 12-LO, 15-LO) Start->Prep_Enzyme Prep_Inhibitor Prepare Serial Dilutions of this compound Start->Prep_Inhibitor Incubate Pre-incubate Enzyme with this compound Prep_Enzyme->Incubate Prep_Inhibitor->Incubate Add_Substrate Initiate Reaction with Arachidonic Acid Incubate->Add_Substrate Measure Measure Product Formation (Spectrophotometry) Add_Substrate->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for IC50 determination.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase.

Principle: The activity of lipoxygenase enzymes can be measured spectrophotometrically by monitoring the formation of conjugated dienes, which results in an increase in absorbance at 234 nm. The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.

Materials:

  • Purified human recombinant 5-LO, 12-LO, and 15-LO enzymes

  • This compound

  • Arachidonic acid (substrate)

  • Boric acid buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to prepare a stock solution. Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of arachidonic acid in ethanol and then dilute it in the boric acid buffer to the desired final concentration.

    • Dilute the purified enzyme preparations in the boric acid buffer to a concentration that yields a linear rate of reaction for at least 5 minutes.

  • Enzyme Inhibition Assay:

    • Set up a series of reactions in quartz cuvettes. For each enzyme, prepare a blank (buffer and DMSO), a control (enzyme, buffer, and DMSO), and samples with varying concentrations of this compound.

    • Add the appropriate volume of buffer, enzyme solution, and either DMSO (for control) or this compound solution to each cuvette.

    • Pre-incubate the mixtures at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate to each cuvette and mix immediately.

    • Monitor the increase in absorbance at 234 nm over time using the spectrophotometer. Record the initial reaction velocity (rate of change in absorbance).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (uninhibited) reaction.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

This comprehensive guide provides a clear overview of this compound's high selectivity for FLAP and its minimal cross-reactivity with other key lipoxygenase enzymes, supported by experimental data and detailed protocols for verification.

References

A Comparative Analysis of the In Vivo Efficacy of Quiflapon and Atopaxar

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo efficacy of Quiflapon (also known as MK-591) and Atopaxar, two investigational drugs with distinct mechanisms of action and therapeutic targets. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance in preclinical and clinical studies, supported by experimental data and methodologies.

Introduction

This compound , a potent and specific 5-lipoxygenase-activating protein (FLAP) inhibitor, has been investigated for its anti-inflammatory and anti-cancer properties. By inhibiting FLAP, this compound effectively blocks the biosynthesis of leukotrienes, which are key mediators of inflammation.

Atopaxar is a reversible antagonist of the protease-activated receptor-1 (PAR-1), the primary receptor for thrombin on human platelets. Its development has focused on the prevention of thrombotic cardiovascular events by inhibiting thrombin-mediated platelet activation.

Due to their distinct mechanisms and therapeutic targets, a direct head-to-head comparison of in vivo efficacy is not feasible. This guide, therefore, presents a parallel comparison of their efficacy within their respective therapeutic areas.

In Vivo Efficacy of this compound (MK-591)

This compound has demonstrated significant in vivo efficacy in preclinical cancer models.

Pancreatic Cancer Xenograft Model

In a key study, this compound was evaluated for its effect on pancreatic tumor growth in a nude mouse xenograft model.[1][2][3]

Table 1: In Vivo Efficacy of this compound in a Pancreatic Tumor Xenograft Model

ParameterControl GroupThis compound-Treated GroupPercentage Inhibition
Tumor VolumeData not explicitly quantifiedSignificantly decreasedNot explicitly quantified
Tumor Luciferase ActivityData not explicitly quantifiedSignificantly decreasedNot explicitly quantified
p-ERK/MAPK ExpressionHighDecreasedNot specified
Aurora Kinase ExpressionHighDecreasedNot specified
Cyclin D1 ExpressionHighDecreasedNot specified
Ki-67 ExpressionHighDecreasedNot specified

Data are represented as mean ± standard deviation (n=6).[1][3]

The study concluded that this compound effectively decreased pancreatic tumor growth in nude mice xenografts.[1][2] This was associated with a downregulation of key signaling molecules involved in cell proliferation and survival.[1][3]

In Vivo Efficacy of Atopaxar

Atopaxar has been evaluated in large-scale Phase II clinical trials for its efficacy in patients with coronary artery disease (CAD) and acute coronary syndrome (ACS).

LANCELOT-CAD Trial (Coronary Artery Disease)

This trial assessed the safety and efficacy of different doses of atopaxar in patients with stable CAD.[4][5][6]

Table 2: Efficacy and Safety of Atopaxar in the LANCELOT-CAD Trial (24 weeks)

EndpointPlaceboAtopaxar 50 mgAtopaxar 100 mgAtopaxar 200 mg
Major Adverse Cardiac Events (MACE)Numerically higherNumerically lowerNumerically lowerNumerically lower
CURE Major Bleeding0.6%3.9%1.7%5.9%
TIMI Major BleedingNo significant differenceNo significant differenceNo significant differenceNo significant difference
Platelet InhibitionLowHighHighHigh

The trial was not powered for clinical efficacy endpoints.[4][5]

Treatment with atopaxar resulted in numerically fewer ischemic events, although this was not statistically significant.[4][5][6] A dose-dependent increase in minor bleeding was observed.[4][5][6]

LANCELOT-ACS Trial (Acute Coronary Syndrome)

This trial evaluated the safety and tolerability of atopaxar in patients following an ACS event.[7][8][9]

Table 3: Efficacy and Safety of Atopaxar in the LANCELOT-ACS Trial (up to 12 weeks)

EndpointPlaceboAtopaxar (combined doses)
CV Death, MI, or Stroke5.63%3.25% (p=0.20)
Recurrent IschemiaSimilarSimilar
Holter-Detected Ischemia (48 hours)HigherSignificantly reduced (RR 0.67, p=0.02)
CURE Major Bleeding0%1.8% (p=0.12)
CURE Major or Minor Bleeding2.17%3.08% (p=0.63)

While there was no significant reduction in the composite of cardiovascular death, myocardial infarction, or stroke, atopaxar did significantly reduce early ischemia detected by Holter monitoring.[7][8][9] There was no significant increase in major or minor bleeding events.[7][9]

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound inhibits the 5-lipoxygenase-activating protein (FLAP), thereby blocking the synthesis of leukotrienes from arachidonic acid. In pancreatic cancer cells, this inhibition has been shown to downregulate the protein kinase C-epsilon (PKCε) and K-Ras signaling pathways, leading to apoptosis and reduced cell proliferation.[1][10]

Quiflapon_Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-Lipoxygenase-Activating Protein (FLAP) Arachidonic_Acid->FLAP Leukotrienes Leukotrienes FLAP->Leukotrienes PKCepsilon PKCε FLAP->PKCepsilon Activates This compound This compound (MK-591) This compound->FLAP Inhibits This compound->PKCepsilon Downregulates Apoptosis Apoptosis This compound->Apoptosis KRas K-Ras PKCepsilon->KRas PKCepsilon->Apoptosis Inhibits cRaf c-Raf KRas->cRaf ERK ERK cRaf->ERK Cell_Survival Cell Survival / Proliferation ERK->Cell_Survival

Caption: Signaling pathway of this compound in pancreatic cancer cells.

Atopaxar Signaling Pathway

Atopaxar is a competitive antagonist of PAR-1. Thrombin, a key protease in the coagulation cascade, normally cleaves and activates PAR-1 on platelets, leading to G-protein-mediated signaling, calcium mobilization, and ultimately platelet activation and aggregation. Atopaxar blocks this interaction, thereby inhibiting platelet activation.[11][12]

Atopaxar_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates G_Protein G-Protein Signaling PAR1->G_Protein Atopaxar Atopaxar Atopaxar->PAR1 Antagonizes PLC Phospholipase C G_Protein->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation

Caption: Mechanism of action of Atopaxar on platelet PAR-1 receptors.

Experimental Protocols

This compound: Pancreatic Tumor Xenograft Model
  • Animal Model: Nude mice.

  • Cell Line: Pancreatic cancer cells (e.g., Panc-1) engineered to express luciferase are subcutaneously injected.

  • Treatment: Once tumors are established, mice are treated with this compound (MK-591) or a vehicle control. The exact dose and schedule were not detailed in the provided search results.

  • Efficacy Endpoints:

    • Tumor volume is measured regularly.

    • Tumor bioluminescence (luciferase activity) is quantified using an in vivo imaging system.

    • At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers such as p-ERK/MAPK, Aurora kinase, cyclin D1, and Ki-67.[1][3]

Quiflapon_Workflow cluster_0 In Vivo Xenograft Study start Inject Pancreatic Cancer Cells into Nude Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Bioluminescence treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint ihc Immunohistochemistry endpoint->ihc

Caption: Experimental workflow for the this compound pancreatic cancer xenograft study.

Atopaxar: LANCELOT Clinical Trials
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase II trials.[4][5][7][9]

  • Patient Population:

    • LANCELOT-CAD: Patients with a history of coronary artery disease.[4][5][6]

    • LANCELOT-ACS: Patients who recently experienced a non-ST-elevation acute coronary syndrome.[7][9]

  • Treatment:

    • LANCELOT-CAD: Atopaxar (50, 100, or 200 mg daily) or placebo for 24 weeks.[4][5][6]

    • LANCELOT-ACS: A 400 mg loading dose of atopaxar followed by 50, 100, or 200 mg daily, or placebo.[7][9]

  • Efficacy Endpoints:

    • Composite of major adverse cardiac events (cardiovascular death, myocardial infarction, stroke).[4][5][7][9]

    • Recurrent ischemia.[7][9]

    • Holter monitoring for ischemic events.[7][9]

  • Safety Endpoints: Bleeding events classified by CURE and TIMI criteria.[4][5][6]

  • Pharmacodynamic Endpoints: Platelet aggregation assays.[4][7]

Atopaxar_Workflow cluster_1 LANCELOT Clinical Trial Workflow screening Patient Screening (CAD or ACS) randomization Randomization screening->randomization treatment Atopaxar (various doses) or Placebo randomization->treatment follow_up Follow-up Period treatment->follow_up data_collection Data Collection (Efficacy & Safety) follow_up->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Generalized workflow for the Atopaxar LANCELOT clinical trials.

Conclusion

This compound and Atopaxar are promising therapeutic agents that have demonstrated in vivo efficacy in distinct disease areas. This compound shows potential as an anti-cancer agent through its inhibition of the 5-lipoxygenase pathway, leading to reduced tumor growth in preclinical models. Atopaxar, a PAR-1 antagonist, has been shown to effectively inhibit platelet activation and reduce ischemic events in patients with cardiovascular disease, albeit with an increased risk of minor bleeding. The provided data and experimental protocols offer a foundation for further research and development of these and similar targeted therapies.

References

Quiflapon's Performance in Focus: A Comparative Analysis Against Novel FLAP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals providing a comparative benchmark of Quiflapon (MK-591) against a new wave of 5-Lipoxygenase-Activating Protein (FLAP) inhibitors. This report synthesizes key performance data, experimental methodologies, and visual pathways to offer an objective assessment of current FLAP inhibitor technologies.

The landscape of inflammatory disease therapeutics is continuously evolving, with a significant focus on the leukotriene pathway. Central to this pathway is the 5-Lipoxygenase-Activating Protein (FLAP), a critical gatekeeper in the biosynthesis of pro-inflammatory leukotrienes.[1] Inhibition of FLAP presents a promising strategy for mitigating a range of inflammatory conditions, including asthma, cardiovascular disease, and arthritis.[1] this compound (MK-591), a well-characterized FLAP inhibitor, has served as a benchmark in the field. This guide provides a head-to-head performance comparison of this compound against several novel FLAP inhibitors, supported by experimental data.

Performance Benchmarking: Quantitative Analysis

The inhibitory potency of this compound and a selection of novel FLAP inhibitors has been evaluated through various in vitro assays. The following tables summarize their performance based on key metrics such as IC50 values in FLAP binding assays and cellular assays assessing the inhibition of leukotriene biosynthesis.

Table 1: FLAP Binding Affinity

This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors in cell-free FLAP binding assays, indicating their direct affinity for the target protein.

CompoundIC50 (nM)
This compound (MK-591) 1.6 [2][3][4]
AZD5718 (Atuliflapon)2.0 - 6.3[2][5][6]
BI 6659151.7[1][2][7][8]
Fiboflapon (GSK2190915)2.6 - 2.9[1][2][9][10]
AM6792.0 - 2.2[1][11][12][13]
MK-88630[2][14][15]

Lower IC50 values indicate higher binding affinity.

Table 2: Cellular Leukotriene Biosynthesis Inhibition

This table presents the IC50 values for the inhibition of leukotriene B4 (LTB4) production in cellular assays, reflecting the compound's efficacy in a biological context.

CompoundCell TypeIC50 (nM)
This compound (MK-591) Human PMNLs3.1 [3]
Rat PMNLs6.1 [16][3]
Human Whole Blood510 [16]
AZD5718 (Atuliflapon)Human Whole Blood39[6][17]
BI 665915Human Whole Blood45[1][8]
Fiboflapon (GSK2190915)Human Whole Blood76[1][9][10][18]
MK-886Intact Leukocytes3[14]
Human Whole Blood1100[19][14]

PMNLs: Polymorphonuclear Leukocytes

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical workflow for inhibitor performance comparison.

FLAP_Signaling_Pathway cluster_membrane Nuclear Membrane FLAP FLAP FiveLO 5-LO FLAP->FiveLO Presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Catalyzes conversion AA Arachidonic Acid (from membrane phospholipids) AA->FLAP Binds to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Pro-inflammatory Responses LTB4->Inflammation CysLTs->Inflammation This compound This compound & Novel Inhibitors This compound->FLAP Inhibit

Caption: The 5-Lipoxygenase signaling pathway and the point of inhibition for FLAP inhibitors.

Experimental_Workflow cluster_phase1 In Vitro Assays cluster_phase2 Data Analysis & Comparison cluster_phase3 Outcome Binding FLAP Binding Assay IC50 Determine IC50 Values Binding->IC50 Cellular Cellular Leukotriene Biosynthesis Assay Cellular->IC50 Compare Compare Potency & Efficacy of Inhibitors IC50->Compare Guide Publish Comparison Guide Compare->Guide

Caption: A streamlined workflow for comparing the performance of FLAP inhibitors.

Experimental Protocols

The data presented in this guide were generated using established experimental protocols. The following is a detailed description of the key methodologies employed.

FLAP Binding Assay

Objective: To determine the direct binding affinity of inhibitor compounds to the FLAP protein.

Methodology:

  • Membrane Preparation: Human leukocyte membranes containing FLAP are prepared as the source of the target protein.

  • Radioligand: A radioiodinated leukotriene synthesis inhibitor with high affinity for FLAP is used as a competitive ligand.

  • Competition Assay: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., this compound or a novel inhibitor).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.

  • Data Analysis: The IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is calculated.

Cellular Leukotriene Biosynthesis Inhibition Assay

Objective: To measure the functional inhibition of leukotriene synthesis by the test compounds in a cellular context.

Methodology:

  • Cell Isolation: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood.

  • Pre-incubation: The isolated PMNLs are pre-incubated with various concentrations of the test inhibitor.

  • Stimulation: Leukotriene biosynthesis is stimulated by adding a calcium ionophore (e.g., A23187). This triggers the cellular cascade leading to the production of leukotrienes.

  • Reaction Termination: After a defined incubation period, the reaction is stopped.

  • Leukotriene Quantification: The amount of LTB4 produced by the cells is quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces LTB4 production by 50%, is determined.

Conclusion

This comparative analysis indicates that while this compound remains a potent FLAP inhibitor, several novel compounds, such as AZD5718, BI 665915, and Fiboflapon, exhibit comparable or, in some cases, superior performance in cellular assays, particularly in the more physiologically relevant whole blood environment. The data presented herein, along with the detailed methodologies, provide a valuable resource for researchers and drug developers in the field of inflammatory diseases, facilitating informed decisions in the pursuit of next-generation FLAP inhibitors.

References

Replicating Quiflapon's Anti-Inflammatory Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Quiflapon's anti-inflammatory effects with alternative therapies. It includes a detailed analysis of its mechanism of action, supporting experimental data, and protocols to aid in the replication of published findings.

This compound (MK-591) is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. By targeting FLAP, this compound effectively blocks the production of these pro-inflammatory lipid mediators, which are implicated in a range of inflammatory diseases, including asthma.[1] This guide delves into the quantitative data supporting this compound's efficacy and compares it with other FLAP inhibitors and the 5-lipoxygenase (5-LOX) inhibitor, Zileuton.

Comparative Efficacy: In Vitro Inhibition of Leukotriene B4

The following table summarizes the in vitro potency of this compound and its comparators in inhibiting Leukotriene B4 (LTB4) formation, a key pro-inflammatory leukotriene. The data is primarily from assays using human neutrophils or whole blood, providing a relevant context for its anti-inflammatory potential.

CompoundTargetAssay SystemIC50 (nM)
This compound (MK-591) FLAP Human Neutrophils 3.1
MK-886FLAPHuman Neutrophils10 - 14
Fiboflapon (GSK2190915)FLAPHuman Whole Blood76
Zileuton5-LOXHuman Neutrophils400
Veliflapon (BAY-X-1005)FLAPHuman NeutrophilsData not available
Atuliflapon (AZD5718)FLAPHuman Whole BloodData not available

In Vivo Anti-Inflammatory Activity

Animal models of inflammation provide crucial insights into the therapeutic potential of anti-inflammatory compounds. The following table summarizes the in vivo efficacy of this compound and its comparators in relevant preclinical models.

CompoundAnimal ModelKey Findings
This compound (MK-591) Rat Pleurisy Model ED50 of 0.2 mg/kg p.o. for leukotriene biosynthesis inhibition.
This compound (MK-591) Antigen-Challenged Allergic Sheep Inhibited urinary excretion of LTE4.
MK-886Rat Pleurisy ModelEffective inhibition of LTB4 biosynthesis.
Fiboflapon (GSK2190915)Rodent Bronchoalveolar Lavage (BAL) ModelDemonstrated an extended pharmacodynamic effect.
Fiboflapon (GSK2190915)Zymosan-Induced Peritonitis in RatsDose-dependently reduced LTB4, CysLTs, plasma protein extravasation, and neutrophil influx.[2]
ZileutonRat Pleurisy ModelAttenuated inflammatory cell accumulation.
Atuliflapon (AZD5718)-Currently in Phase 2 clinical trials for asthma.[3][4][5][6]

Note: ED50 represents the dose of a drug that is effective in 50% of the tested population. p.o. refers to oral administration.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz.

Quiflapon_Signaling_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Catalyzes LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Converted to LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Converted to Inflammation Inflammation LTB4->Inflammation Promotes LTC4->Inflammation Promotes This compound This compound This compound->FLAP Inhibits

Caption: this compound's mechanism of action in the leukotriene biosynthesis pathway.

Experimental_Workflow Start Start: Isolate Human Neutrophils Preincubation Pre-incubate with This compound or Comparator Start->Preincubation Stimulation Stimulate with Calcium Ionophore A23187 Preincubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Termination Terminate Reaction Incubation->Termination Extraction Extract Leukotrienes Termination->Extraction Analysis Quantify LTB4 (e.g., ELISA, LC-MS/MS) Extraction->Analysis End End: Determine IC50 Analysis->End

Caption: A generalized workflow for in vitro evaluation of leukotriene biosynthesis inhibitors.

Experimental Protocols

In Vitro Leukotriene B4 Inhibition Assay in Human Neutrophils

This protocol outlines a general procedure for assessing the in vitro efficacy of FLAP inhibitors.

1. Isolation of Human Neutrophils:

  • Obtain fresh human blood from healthy, consenting donors.

  • Isolate neutrophils using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to a final concentration of 1-5 x 10^6 cells/mL.

2. Compound Incubation:

  • Pre-incubate the neutrophil suspension with various concentrations of this compound or comparator compounds (or vehicle control) for 15-30 minutes at 37°C.

3. Cell Stimulation:

  • Initiate leukotriene biosynthesis by adding a calcium ionophore, such as A23187 (final concentration typically 1-5 µM).

  • Incubate for a defined period, usually 5-15 minutes, at 37°C.

4. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding ice-cold buffer and centrifuging to pellet the cells.

  • Collect the supernatant for LTB4 analysis. Alternatively, the entire cell suspension can be used after stopping the reaction with a solvent like methanol.

  • For analysis, samples may require solid-phase extraction to purify and concentrate the leukotrienes.

5. LTB4 Quantification:

  • Measure the concentration of LTB4 in the processed samples using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

6. Data Analysis:

  • Calculate the percentage inhibition of LTB4 production for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo Animal Models of Inflammation

1. Rat Carrageenan-Induced Pleurisy Model:

  • This model is widely used to assess the in vivo activity of anti-inflammatory agents.

  • Procedure:

    • Administer this compound or comparator compounds orally (p.o.) to rats at various doses.

    • After a set pre-treatment time (e.g., 1 hour), induce pleurisy by injecting a solution of carrageenan into the pleural cavity.

    • At a specific time point after carrageenan injection (e.g., 4-6 hours), euthanize the animals and collect the pleural exudate.

    • Measure the volume of the exudate and the number of infiltrating leukocytes.

    • Quantify the levels of LTB4 and other inflammatory mediators in the exudate using methods like ELISA or LC-MS/MS.

  • Endpoint Analysis: Evaluate the dose-dependent reduction in exudate volume, leukocyte infiltration, and leukotriene levels to determine the in vivo efficacy (ED50).

2. Sheep Model of Allergic Asthma:

  • This model is particularly relevant for studying the effects of anti-leukotriene agents on airway inflammation and bronchoconstriction.

  • Procedure:

    • Use sheep that have been previously sensitized to an allergen, such as Ascaris suum antigen.

    • Administer this compound or comparator compounds intravenously or orally.

    • Challenge the sheep with an aerosolized solution of the antigen to induce an asthmatic response.

    • Monitor changes in lung function (e.g., airway resistance and compliance) over time.

    • Collect urine samples at various time points before and after the antigen challenge.

    • Analyze the urine for the concentration of leukotriene E4 (LTE4), a stable metabolite of cysteinyl leukotrienes, using techniques like radioimmunoassay (RIA) or LC-MS/MS.[7][8][9][10][11][12]

  • Endpoint Analysis: Assess the ability of the test compound to inhibit the antigen-induced bronchoconstriction and reduce the urinary excretion of LTE4.

This guide provides a foundational framework for researchers seeking to replicate and build upon the published findings of this compound's anti-inflammatory effects. The provided data and protocols offer a starting point for comparative studies and further investigation into the therapeutic potential of FLAP inhibitors.

References

Validating the Specificity of Quiflapon: A Comparative Analysis with Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Quiflapon (MK-591) is a potent and highly selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. To rigorously validate its specificity, this guide provides a comparative analysis of this compound against its structural analogs, MK-886 and BAY-X-1005. This objective comparison is supported by experimental data on their inhibitory activities against FLAP and potential off-target enzymes, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its structural analogs against their primary target, FLAP, and in cellular assays measuring the inhibition of leukotriene biosynthesis.

CompoundFLAP Binding IC50 (nM)Leukotriene Biosynthesis Inhibition (human PMNLs) IC50 (nM)
This compound (MK-591) 1.6 [1][2]3.1 [2]
MK-88630[3]3[3]
BAY-X-1005Not available in direct comparison220 (LTB4 synthesis)[][5][6][7]

PMNLs: Polymorphonuclear leukocytes; LTB4: Leukotriene B4

This compound demonstrates the highest potency in direct binding to FLAP. While both this compound and MK-886 show comparable high potency in cellular assays for leukotriene biosynthesis inhibition, BAY-X-1005 is significantly less potent.

Off-Target Activity: A Look at Specificity

A critical aspect of validating a compound's specificity is assessing its activity against other related enzymes. One study has shown that MK-886, a structural analog of this compound, also inhibits cyclooxygenase-1 (COX-1), an enzyme involved in prostaglandin synthesis. This highlights the importance of comprehensive profiling to understand the full biological activity of a compound.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and the methods used for its validation, the following diagrams illustrate the leukotriene biosynthesis pathway and a typical experimental workflow for assessing inhibitor specificity.

Leukotriene biosynthesis pathway and the site of action for FLAP inhibitors.

Workflow for validating the specificity of FLAP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the specificity of this compound and its analogs.

FLAP Radioligand Binding Assay

This assay determines the affinity of a compound for FLAP by measuring its ability to displace a radiolabeled ligand that is known to bind to the protein.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of test compounds for FLAP.

Materials:

  • Cell membranes prepared from cells expressing FLAP.

  • Radioligand (e.g., [3H]MK-886).

  • Test compounds (this compound and its analogs).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound is incubated to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Leukotriene Biosynthesis Assay

This assay measures the functional effect of a compound on the production of leukotrienes in whole cells.

Objective: To determine the IC50 of test compounds for the inhibition of leukotriene biosynthesis in a cellular context.

Materials:

  • Human polymorphonuclear leukocytes (PMNLs) or other suitable cell types.

  • Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis.

  • Test compounds (this compound and its analogs).

  • Assay buffer or cell culture medium.

  • Enzyme-linked immunosorbent assay (ELISA) kits for specific leukotrienes (e.g., LTB4).

Protocol:

  • Cell Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.

  • Stimulation: The cells are then stimulated with a calcium ionophore to initiate the synthesis and release of leukotrienes.

  • Sample Collection: After a defined incubation period, the cell supernatant is collected.

  • Quantification: The concentration of a specific leukotriene (e.g., LTB4) in the supernatant is quantified using a specific and sensitive method, typically an ELISA.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in leukotriene production compared to the vehicle-treated control.

Conclusion

The available data strongly supports the high specificity and potency of this compound as a FLAP inhibitor, particularly when compared to its earlier structural analogs. Its sub-nanomolar affinity for FLAP and potent inhibition of leukotriene biosynthesis in cellular systems, coupled with a potentially cleaner off-target profile compared to compounds like MK-886, make it a valuable tool for research into the roles of leukotrienes in health and disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound and other FLAP inhibitors.

References

Quiflapon: A Comparative Analysis of its Effects on Human and Rodent Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side comparison of the effects of Quiflapon (MK-591) on human and rodent cells, supported by experimental data. This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1][2][3] Understanding the species-specific differences in the action of this compound is crucial for preclinical research and drug development.

Quantitative Comparison of this compound's Inhibitory Activity

This compound demonstrates potent inhibition of leukotriene biosynthesis in both human and rodent cells. However, notable differences in its inhibitory concentration (IC50) values have been observed across species, highlighting variations in cellular response.

Parameter Human Cells Rodent (Rat) Cells Reference
FLAP Binding Affinity (IC50) 1.6 nMNot explicitly stated, but high affinity is implied by potent inhibition of leukotriene biosynthesis.[1][2]
Leukotriene Biosynthesis Inhibition in Polymorphonuclear Leukocytes (PMNLs) (IC50) 3.1 nM (intact human PMNLs)6.1 nM (elicited rat PMNLs)[1][2][3]
Leukotriene Biosynthesis Inhibition in Whole Blood (IC50) 510 nM9 nM[2]

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its effect by binding to the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to the 5-lipoxygenase (5-LO) enzyme.[4] This is a critical step in the biosynthesis of leukotrienes. By inhibiting FLAP, this compound effectively blocks the entire leukotriene synthetic cascade.

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by this compound.

Leukotriene_Pathway Leukotriene Biosynthesis Pathway and this compound's Mechanism of Action Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP PLA2->Arachidonic_Acid Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Five_HPETE 5-HPETE Five_LO->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 This compound This compound This compound->FLAP

Caption: this compound inhibits FLAP, preventing the synthesis of all downstream leukotrienes.

Species-Specific Differences in Downstream Signaling

While the primary mechanism of FLAP inhibition is consistent across species, differences in the downstream consequences of leukotriene pathway inhibition may exist between humans and rodents. The profiles of leukotriene receptors and the metabolism of leukotrienes can vary, potentially leading to different physiological responses to this compound.

For instance, studies have shown that the relative rates of cysteinyl-leukotriene metabolism differ between human and mouse serum. Human serum exhibits higher gamma-glutamyl-transpeptidase activity, leading to a greater recovery of leukotriene D4 from leukotriene C4 compared to mouse serum.[5] Furthermore, the affinity of cysteinyl-leukotriene receptors in rat skin has been shown to be different from those in mouse skin and rat stomach.[6] These variations in downstream signaling components could influence the overall cellular and physiological response to FLAP inhibition by this compound.

Apoptotic Effects of this compound

Experimental Protocols

Leukotriene B4 Production Inhibition Assay in Human and Rodent Neutrophils

This protocol outlines a general procedure for measuring the inhibitory effect of this compound on leukotriene B4 (LTB4) production in isolated human or rodent neutrophils.

1. Isolation of Polymorphonuclear Leukocytes (PMNLs):

  • Human PMNLs: Isolate from fresh human blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
  • Rodent (Rat) PMNLs: Elicit peritoneal PMNLs by intraperitoneal injection of a glycogen solution. Harvest cells by peritoneal lavage.
  • Lyse contaminating red blood cells with a hypotonic solution.
  • Resuspend the purified PMNLs in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

2. Incubation with this compound:

  • Pre-incubate the isolated PMNLs with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

3. Stimulation of Leukotriene Biosynthesis:

  • Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and initiate leukotriene synthesis.
  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

4. Termination of Reaction and Sample Preparation:

  • Stop the reaction by adding ice-cold buffer and centrifuging to pellet the cells.
  • Collect the supernatant for LTB4 analysis.

5. Measurement of LTB4:

  • Quantify the concentration of LTB4 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
  • Follow the manufacturer's instructions for the ELISA procedure.

6. Data Analysis:

  • Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control.
  • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates a typical workflow for this assay.

Experimental_Workflow Workflow for Leukotriene Biosynthesis Inhibition Assay Start Start Isolate_PMNLs Isolate Human or Rodent PMNLs Start->Isolate_PMNLs Pre_Incubate Pre-incubate with This compound or Vehicle Isolate_PMNLs->Pre_Incubate Stimulate Stimulate with Calcium Ionophore Pre_Incubate->Stimulate Terminate Terminate Reaction & Collect Supernatant Stimulate->Terminate ELISA Measure LTB4 using ELISA Terminate->ELISA Analyze Analyze Data & Determine IC50 ELISA->Analyze End End Analyze->End

Caption: A generalized workflow for assessing this compound's inhibition of leukotriene production.

Conclusion

This compound is a potent inhibitor of leukotriene biosynthesis in both human and rodent cells, primarily through its interaction with FLAP. While the fundamental mechanism of action appears conserved, there are notable species-specific differences in its inhibitory potency. Furthermore, variations in downstream signaling components, such as leukotriene receptors and metabolic enzymes, may contribute to divergent physiological responses between humans and rodents. The apoptotic effects of this compound in cancer cells are a promising area of investigation, although direct comparative studies between human and rodent cancer cell lines are currently lacking. The provided experimental framework can serve as a basis for further comparative studies to elucidate the nuanced effects of this compound across different species, which is essential for its continued development as a therapeutic agent.

References

Independent Verification of Quiflapon's IC50 in Different Assay Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-lipoxygenase-activating protein (FLAP) inhibitor, Quiflapon (MK-591), with other well-characterized FLAP inhibitors, MK-886 and BAY X1005. The focus is on the half-maximal inhibitory concentration (IC50) values in various in vitro and cellular assay systems, offering a comprehensive overview of its potency and selectivity.

Data Presentation: Comparative IC50 Values

The following table summarizes the reported IC50 values for this compound and its alternatives. These values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity in a given assay. Lower IC50 values are indicative of higher potency.

CompoundAssay SystemTarget/ProcessSpeciesIC50 (nM)
This compound (MK-591) FLAP Binding AssayFLAP-1.6[1][2][3]
Intact Polymorphonuclear Leukocytes (PMNLs)Leukotriene BiosynthesisHuman3.1[1][3][4]
Elicited Polymorphonuclear Leukocytes (PMNLs)Leukotriene BiosynthesisRat6.1[1][3][4]
Whole BloodLeukotriene BiosynthesisHuman510[1][3][4]
Whole BloodLeukotriene BiosynthesisSquirrel Monkey69[1][3][4]
Whole BloodLeukotriene BiosynthesisRat9[1][3][4]
MK-886 FLAP InhibitionFLAP-30[5][6]
Intact LeukocytesLeukotriene Biosynthesis-3[5][6]
Whole BloodLeukotriene BiosynthesisHuman1100[5][6]
BAY X1005 Isolated Polymorphonuclear Neutrophils (PMNLs)LTB4 SynthesisHuman220[7]
Isolated Polymorphonuclear Neutrophils (PMNLs)LTB4 SynthesisRat26[7]
Isolated Polymorphonuclear Neutrophils (PMNLs)LTB4 SynthesisMouse39[7]
Mouse MacrophagesLTC4 SynthesisMouse21[7]
Whole BloodLTB4 SynthesisHuman17000[7]

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification and comparison of inhibitor potency. Below are the general methodologies for the key experiments cited.

FLAP Binding Assay

This assay directly measures the affinity of a compound for the 5-lipoxygenase-activating protein.

  • Preparation of Cell Membranes: Membranes are prepared from cells expressing FLAP, typically human polymorphonuclear leukocytes (PMNLs) or a recombinant cell line.

  • Radioligand Binding: A radiolabeled FLAP inhibitor, such as [³H]MK-886, is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity retained on the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value.

Leukotriene Biosynthesis Assay in Intact Cells (PMNLs)

This cellular assay assesses the ability of a compound to inhibit the production of leukotrienes in inflammatory cells.

  • Cell Isolation: Polymorphonuclear leukocytes (PMNLs) are isolated from fresh blood (human or animal).

  • Pre-incubation with Inhibitor: The isolated PMNLs are pre-incubated with various concentrations of the test compound.

  • Cell Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and initiate the leukotriene synthesis cascade.

  • Leukotriene Quantification: The reaction is stopped, and the amount of leukotrienes (e.g., LTB4) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • IC50 Determination: The concentration of the inhibitor that reduces leukotriene production by 50% compared to the vehicle control is calculated as the IC50 value.

Leukotriene Biosynthesis Assay in Whole Blood

This ex vivo assay provides a more physiologically relevant measure of inhibitor potency as it accounts for plasma protein binding.

  • Blood Collection: Fresh whole blood is collected from the species of interest.

  • Incubation with Inhibitor: Aliquots of whole blood are incubated with a range of concentrations of the test compound.

  • Stimulation of Leukotriene Synthesis: Similar to the intact cell assay, a stimulating agent is added to trigger leukotriene production.

  • Measurement of Leukotrienes: After incubation, plasma is separated, and the levels of leukotrienes are measured.

  • Calculation of IC50: The IC50 value is determined as the concentration of the compound that inhibits leukotriene synthesis by 50%.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a generalized experimental workflow for assessing FLAP inhibitors.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP (5-Lipoxygenase-Activating Protein) Arachidonic_Acid->FLAP 5_LO 5-Lipoxygenase (5-LO) FLAP->5_LO Presents AA to LTA4 Leukotriene A4 (LTA4) 5_LO->LTA4 Pro_inflammatory_Leukotrienes Pro-inflammatory Leukotrienes (LTB4, LTC4, etc.) LTA4->Pro_inflammatory_Leukotrienes This compound This compound (MK-591) This compound->FLAP Inhibits

Caption: The 5-Lipoxygenase (5-LO) pathway and the inhibitory action of this compound on FLAP.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Isolation Isolate Target Cells (e.g., PMNLs) or Prepare Membranes Incubation Incubate Cells/Membranes with Compound Cell_Isolation->Incubation Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Incubation Stimulation Add Stimulating Agent (for cellular assays) Incubation->Stimulation Detection Quantify Product (e.g., Leukotrienes) or Binding Stimulation->Detection IC50_Calculation Calculate IC50 Value Detection->IC50_Calculation

References

Safety Operating Guide

Navigating the Disposal of Quiflapon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like Quiflapon is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of pharmaceutical research. This guide provides essential information on the proper disposal procedures for this compound, emphasizing safety, regulatory compliance, and environmental stewardship.

Immediate Safety and Disposal Recommendations

The Safety Data Sheet (SDS) for this compound designates it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The primary disposal method for this compound and its containers is through an approved waste disposal plant[1]. This should always be conducted in accordance with prevailing country, federal, state, and local regulations[1].

Key Disposal Steps:

  • Containment: Ensure that waste this compound, including any contaminated materials, is collected in appropriate, sealed containers.

  • Labeling: Clearly label all waste containers with the chemical name and any relevant hazard information.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data on this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC34H35ClN2O3S[1]
Molecular Weight587.1713 g/mol [1]
CAS Number136668-42-3[1]

Experimental Protocols

In the event of a spill, the following general cleanup protocol should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: Prevent further spread of the spill.

  • Absorption: For liquid spills, use an inert absorbent material.

  • Collection: Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_0 A This compound Waste Generated B Is waste in a properly sealed and labeled container? A->B C Seal and label container appropriately B->C No D Store in designated hazardous waste accumulation area B->D Yes C->D E Contact licensed hazardous waste disposal company for pickup D->E F Waste transported to an approved treatment, storage, and disposal facility (TSDF) E->F G Final Disposal (e.g., Incineration) F->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Quiflapon

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Quiflapon, a potent inhibitor of 5-lipoxygenase-activating protein (FLAP). Adherence to these procedures is critical for minimizing exposure risks and ensuring laboratory safety.

Hazard Identification and Classification

This compound presents conflicting hazard classifications across different suppliers. It is crucial to handle it with caution, assuming the more stringent classification is accurate. One safety data sheet (SDS) classifies it as not a hazardous substance, while another indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Hazard Classification Supplier 1 Supplier 2
Acute Oral Toxicity Not ClassifiedCategory 4
Acute Aquatic Toxicity Not ClassifiedCategory 1
Chronic Aquatic Toxicity Not ClassifiedCategory 1
Personal Protective Equipment (PPE)

When handling this compound, full personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE Component Specification Purpose
Gloves Chemical-resistant (e.g., nitrile)Protects skin from direct contact.
Lab Coat/Gown Long-sleeved, with tight-fitting cuffsPrevents contamination of personal clothing.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.
Respiratory Protection Use in a well-ventilated area or with a fume hoodAvoids inhalation of dust or aerosols.
Operational Plan: General Laboratory Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

1. Preparation:

  • Ensure a designated and properly ventilated workspace (e.g., a chemical fume hood).
  • Verify that a safety shower and eyewash station are accessible.
  • Assemble all necessary equipment and reagents.
  • Put on the required personal protective equipment (PPE).

2. Handling and Use:

  • Avoid the formation of dust and aerosols.
  • When weighing the solid form, do so in a ventilated enclosure.
  • If creating a solution, add the solvent to the solid slowly to minimize dust generation.
  • Do not eat, drink, or smoke in the handling area.
  • Wash hands thoroughly after handling.

3. Storage:

  • Keep the container tightly sealed.
  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.
  • Recommended storage temperatures:
  • Powder: -20°C
  • In solvent: -80°C

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.
Skin Contact Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.

  • Container Management: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal facility. Do not allow the substance to enter drains or water courses.

Accidental Release Measures

In the event of a spill, follow these steps to contain and clean up the material safely.

  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage.

  • Absorb: For solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.

  • Clean: Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the workflows for safe handling and spill cleanup of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage prep_space Designate Ventilated Workspace prep_safety Check Safety Shower & Eyewash prep_space->prep_safety prep_ppe Don Required PPE prep_safety->prep_ppe handle_dust Avoid Dust/Aerosol Formation prep_ppe->handle_dust handle_weigh Weigh in Ventilated Enclosure handle_dust->handle_weigh handle_solution Prepare Solutions Carefully handle_weigh->handle_solution handle_prohibit No Eating, Drinking, or Smoking handle_solution->handle_prohibit handle_wash Wash Hands After Handling handle_prohibit->handle_wash storage_seal Keep Container Tightly Sealed handle_wash->storage_seal storage_location Store in Cool, Ventilated Area storage_seal->storage_location storage_temp Follow Recommended Temperatures storage_location->storage_temp

Caption: Workflow for the safe handling of this compound.

SpillCleanupWorkflow cluster_immediate_actions 1. Immediate Actions cluster_containment 2. Containment & Cleanup cluster_disposal 3. Disposal action_evacuate Evacuate Area action_ventilate Ensure Adequate Ventilation action_evacuate->action_ventilate action_ppe Don Full PPE action_ventilate->action_ppe contain_spill Prevent Further Spillage action_ppe->contain_spill absorb_spill Absorb with Inert Material contain_spill->absorb_spill decontaminate Decontaminate Surfaces with Alcohol absorb_spill->decontaminate collect_waste Collect Contaminated Materials decontaminate->collect_waste seal_container Seal in Labeled Waste Container collect_waste->seal_container dispose_waste Dispose as Hazardous Waste seal_container->dispose_waste

Caption: Step-by-step procedure for this compound spill cleanup.

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